molecular formula C4H2Br2N2O B1296910 4,5-Dibromopyridazin-3(2h)-one CAS No. 5788-58-9

4,5-Dibromopyridazin-3(2h)-one

Cat. No.: B1296910
CAS No.: 5788-58-9
M. Wt: 253.88 g/mol
InChI Key: AGLQURQNVJVJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromopyridazin-3(2h)-one is a useful research compound. Its molecular formula is C4H2Br2N2O and its molecular weight is 253.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38292. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5-dibromo-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLQURQNVJVJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284682
Record name 4,5-dibromopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5788-58-9
Record name 5788-58-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dibromopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dibromo-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Dibromopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4,5-dibromopyridazin-3(2H)-one, a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. This document details its physicochemical characteristics, spectral data, and key synthetic applications, offering valuable insights for professionals engaged in drug discovery and development.

Core Chemical Properties

This compound is a solid organic compound with the molecular formula C₄H₂Br₂N₂O.[1][2] It serves as a versatile synthetic intermediate, primarily utilized as a building block in the creation of more complex molecules with potential biological activities.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₂Br₂N₂O[1][2]
Molecular Weight 253.88 g/mol [2]
CAS Number 5788-58-9[1][2]
Appearance White to light yellow to light orange powder/crystal[3]
Melting Point 226 °C (decomposes)[3]
Purity ≥ 98% (GC)[3]

Spectral Data

Infrared (IR) Spectroscopy: The NIST Gas-Phase Infrared Database provides an IR spectrum for this compound, which can be used for its identification.[1]

Mass Spectrometry: The NIST Chemistry WebBook also contains the mass spectrum (electron ionization) of this compound.[1]

Experimental Protocols

The reactivity of the bromine substituents makes this compound a valuable precursor in cross-coupling reactions for the synthesis of novel compounds. The following protocol is adapted from a study on the closely related N-methylated derivative, 4,5-dibromo-2-methylpyridazin-3(2H)-one, and describes a typical Suzuki-Miyaura coupling reaction.[4][5]

General Procedure for Suzuki-Miyaura Reaction:

This protocol outlines the coupling of a boronic acid with the dibromopyridazinone core.

Materials:

  • 4,5-dibromo-2-methylpyridazin-3(2H)-one

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., a mixture of dioxane and water, or toluene and water)

Procedure:

  • In a reaction vessel, combine 4,5-dibromo-2-methylpyridazin-3(2H)-one, the arylboronic acid (typically 1.2-1.5 equivalents per bromine atom to be substituted), and the base.

  • Add the solvent system to the mixture.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir for the required time (can range from a few hours to overnight).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Synthetic Pathways and Logical Relationships

The synthetic utility of this compound lies in its role as a scaffold for building more complex molecules. A common synthetic transformation is the sequential substitution of the bromine atoms via cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl or heteroaryl groups at the 4 and 5 positions of the pyridazinone ring. The N-H group can also be functionalized, for instance, by methylation, to further modify the molecule's properties.

Below is a logical workflow illustrating the synthesis of a disubstituted pyridazinone from this compound.

Synthesis_Workflow Start This compound N_Methylation N-Methylation (e.g., MeI, base) Start->N_Methylation Intermediate 4,5-Dibromo-2-methyl- pyridazin-3(2H)-one N_Methylation->Intermediate Suzuki_1 First Suzuki Coupling (Arylboronic Acid 1, Pd catalyst, base) Intermediate->Suzuki_1 Mono_Substituted 4-Aryl-5-bromo-2-methyl- pyridazin-3(2H)-one Suzuki_1->Mono_Substituted Suzuki_2 Second Suzuki Coupling (Arylboronic Acid 2, Pd catalyst, base) Mono_Substituted->Suzuki_2 Final_Product 4,5-Diaryl-2-methyl- pyridazin-3(2H)-one Suzuki_2->Final_Product

Caption: Synthetic pathway for a disubstituted pyridazinone.

This workflow highlights the step-wise functionalization of the this compound core, a common strategy in the development of new pharmaceutical and agrochemical candidates. The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, is central to this process.

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)Ln-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar RedElim->Product ArBOH2 ArB(OH)₂ RX R-X (Dibromopyridazinone)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, a key transformation for functionalizing this compound and its derivatives. The cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid derivative and reductive elimination to form the new carbon-carbon bond and regenerate the active catalyst.

References

An In-depth Technical Guide to 4,5-Dibromopyridazin-3(2H)-one (CAS 5788-58-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromopyridazin-3(2H)-one is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research.[1] Its pyridazinone core is a recognized pharmacophore present in a variety of biologically active molecules.[2][3] The presence of two bromine atoms at the 4 and 5 positions offers reactive sites for further functionalization, making it a valuable intermediate for the synthesis of diverse compound libraries aimed at drug discovery.[1][4] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and potential applications.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5788-58-9[5]
Molecular Formula C₄H₂Br₂N₂O[5]
Molecular Weight 253.88 g/mol [5]
Appearance Powder to crystal[5]
Melting Point 218 °C (in acetic acid)[5]
Density 2.5 ± 0.1 g/cm³[5]
Solubility Information not readily available

Table 2: Safety Information for this compound

Hazard StatementPrecautionary StatementSignal WordPictogram
H315, H319, H335P261, P305+P351+P338WarningGHS07 (Harmful)

Data sourced from various chemical suppliers and safety data sheets.

Synthesis

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be inferred from the synthesis of related 4,5-dihalopyridazin-3(2H)-ones. One common approach involves the reaction of mucohalic acids with hydrazines.[6]

A potential pathway for the formation of 4,5-dihalopyridazin-3(2H)-ones is illustrated below.[6]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Mucohalic Acid Mucohalic Acid Condensation/\nCyclization Condensation/ Cyclization Mucohalic Acid->Condensation/\nCyclization Hydrazine Hydrazine Hydrazine->Condensation/\nCyclization 4,5-Dihalopyridazin-3(2H)-one 4,5-Dihalopyridazin-3(2H)-one Condensation/\nCyclization->4,5-Dihalopyridazin-3(2H)-one

Caption: Plausible synthesis of 4,5-dihalopyridazin-3(2H)-ones.

Key Reactions and Experimental Protocols

The synthetic utility of this compound lies in the reactivity of its carbon-bromine bonds, which are amenable to various cross-coupling and nucleophilic substitution reactions.

Suzuki-Miyaura Coupling Reactions

The bromine atoms on the pyridazinone ring can be readily displaced by aryl or heteroaryl groups via palladium-catalyzed Suzuki-Miyaura coupling reactions.[4] This allows for the introduction of a wide range of substituents at the 4 and 5 positions.

Experimental Protocol (General):

  • Reaction Setup: To a reaction vessel, add 4,5-dibromo-2-methylpyridazin-3(2H)-one (1 equivalent), the desired boronic acid or boronate ester (1.1 to 2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.1 equivalents), and a base such as Na₂CO₃, K₂CO₃, or K₃PO₄ (2-3 equivalents).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heating: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_reagents Reagents cluster_reaction Reaction cluster_product Product This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->Suzuki-Miyaura Coupling Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Suzuki-Miyaura Coupling 4,5-Di(hetero)arylpyridazin-3(2H)-one 4,5-Di(hetero)arylpyridazin-3(2H)-one Suzuki-Miyaura Coupling->4,5-Di(hetero)arylpyridazin-3(2H)-one

Caption: Suzuki-Miyaura coupling workflow.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridazinone ring, further enhanced by the electron-withdrawing effect of the bromine atoms, facilitates nucleophilic aromatic substitution.[2] Various nucleophiles, such as amines, phenols, and thiols, can displace the bromine atoms.

Experimental Protocol (General):

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) in an appropriate solvent (e.g., THF, DMF, or acetonitrile).

  • Nucleophile and Base: Add the nucleophile (1-2.2 equivalents) and a base (e.g., K₂CO₃, NaH, or Et₃N) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by recrystallization or column chromatography.

G cluster_reagents Reagents cluster_reaction Reaction cluster_product Product This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Nucleophile (Amine, Phenol, Thiol) Nucleophile (Amine, Phenol, Thiol) Nucleophile (Amine, Phenol, Thiol)->Nucleophilic Aromatic Substitution Base Base Base->Nucleophilic Aromatic Substitution 4,5-Disubstituted Pyridazin-3(2H)-one 4,5-Disubstituted Pyridazin-3(2H)-one Nucleophilic Aromatic Substitution->4,5-Disubstituted Pyridazin-3(2H)-one

Caption: Nucleophilic aromatic substitution workflow.

Applications in Drug Discovery and Development

The pyridazin-3(2H)-one scaffold is a key structural motif in a number of compounds with important biological activities, including cardiovascular and anticancer properties.[7] Derivatives of this core have been investigated as inhibitors of various enzymes and receptors.[3][8] this compound serves as a crucial starting material for the synthesis of libraries of novel pyridazinone derivatives for screening against various biological targets.

The general workflow for utilizing this compound in a drug discovery program is outlined below.

G Start This compound Reaction1 Suzuki Coupling Start->Reaction1 Reaction2 Nucleophilic Substitution Start->Reaction2 Library Library of Novel Pyridazinone Derivatives Reaction1->Library Reaction2->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow using this compound.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a wide array of functionalized pyridazinone derivatives. Its utility in palladium-catalyzed cross-coupling and nucleophilic substitution reactions makes it a key tool for medicinal chemists and researchers in the development of novel therapeutic agents and other bioactive molecules. The information provided in this guide serves as a technical resource for professionals engaged in chemical synthesis and drug discovery.

References

structure of 4,5-Dibromopyridazin-3(2h)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure of 4,5-Dibromopyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of this compound. This molecule is a halogenated heterocyclic compound belonging to the pyridazinone class, a scaffold known for its diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development who are interested in the structure and potential applications of this compound as a synthetic intermediate.

Molecular Structure and Properties

This compound is characterized by a six-membered diazine ring with two adjacent nitrogen atoms, a ketone group, and two bromine substituents at the 4th and 5th positions.[1][2][3] The presence of the bromine atoms and the pyridazinone core makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[3][4][5][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReferences
Molecular Formula C₄H₂Br₂N₂O[1][2][3][7]
Molecular Weight 253.88 g/mol [3][4][5]
CAS Number 5788-58-9[1][2][3][4][5][7][8]
IUPAC Name 4,5-dibromo-1H-pyridazin-6-one[7]
Synonyms 4,5-Dibromopyridazin-3-one, 4,5-Dibromo-3[2H]-pyridazone[1][2][3]
Appearance White to light orange or brown powder/crystal[5][8][9]
Melting Point 218 - 233 °C (may decompose)[3][4][5][8]
Density ~2.5 g/cm³[3]
Purity ≥98%[5][8]
Storage Conditions Room temperature, dry and dark place[3][5][8]
Spectroscopic Data

Detailed spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

  • Infrared (IR) Spectroscopy: An IR spectrum is available through the NIST Chemistry WebBook, which can be used to identify the characteristic functional groups present in the molecule.[10]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available from the NIST Chemistry WebBook, providing information on the mass-to-charge ratio of the molecule and its fragments.[10]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of analogous 4,5-dihalopyridazin-3(2H)-ones. One such approach involves the reaction of mucohalic acids with hydrazines. An eco-friendly synthesis of pyridazin-3(2H)-ones has been developed using aromatic sulfonyl hydrazides and mucohalic acids.[8]

A proposed workflow for the synthesis of this compound is illustrated in the following diagram.

G Proposed Synthesis Workflow A Mucochloric/Mucobromic Acid C Reaction Mixture A->C B Hydrazine Hydrate B->C D Cyclization C->D Heating E 4,5-Dihalopyridazin-3(2H)-one D->E F Purification E->F Crystallization/Chromatography G Pure this compound F->G

Caption: Proposed Synthesis Workflow

Biological Activity and Potential Signaling Pathways

The pyridazin-3(2H)-one scaffold is a well-established pharmacophore present in numerous bioactive compounds with a wide range of therapeutic applications, including cardiovascular diseases and cancer.[11] Derivatives of this core structure have been reported to act as phosphodiesterase (PDE) inhibitors, vasodilators, and anticancer agents.[11][12]

Given the structural similarities to other biologically active pyridazinones, this compound could potentially interact with various cellular signaling pathways. For instance, some heterocyclic compounds containing a similar structural motif have been identified as inhibitors of mitogen-activated protein kinase kinase 4 (MKK4), a key component of the c-Jun N-terminal kinase (JNK) signaling pathway.[13] This pathway is involved in regulating cellular processes such as proliferation, apoptosis, and inflammation.

The following diagram illustrates a potential signaling pathway that could be modulated by pyridazinone derivatives.

G Potential MAPK/JNK Signaling Pathway cluster_0 Cellular Response A Stress/Cytokine Signal B MAPKKK (e.g., MEKK1, ASK1) A->B C MKK4/7 B->C D JNK C->D E c-Jun D->E F Gene Expression (Apoptosis, Inflammation) E->F Inhibitor Pyridazinone Derivative Inhibitor->C

References

In-Depth Technical Guide: 4,5-Dibromopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4,5-Dibromopyridazin-3(2H)-one, a key intermediate in the development of novel therapeutics.

Core Compound Data

This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its reactive bromine atoms allow for a variety of substitution reactions, making it a valuable precursor for the synthesis of diverse molecular scaffolds.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 253.88 g/mol [1]
Molecular Formula C₄H₂Br₂N₂O[1]
CAS Number 5788-58-9[1]
Melting Point 231-233 °C[1]
Boiling Point 365.6 °C at 760 mmHg[1]
Density 2.53 g/cm³[1]
Flash Point 174.9 °C[1]
Appearance White to light yellow or light orange powder or crystal

Synthesis and Experimental Protocols

Proposed Synthesis Pathway

A common route to pyridazin-3(2H)-ones involves the cyclization of a γ-keto acid with hydrazine, followed by aromatization. In the case of 4,5-dibromination, this is often achieved by treating the corresponding 4,5-dihydropyridazin-3(2H)-one with bromine in acetic acid.[2][3]

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product Maleic_Anhydride Maleic Anhydride Pyridazinone 3(2H)-Pyridazinone Maleic_Anhydride->Pyridazinone + Hydrazine Hydrate (Cyclization) Hydrazine Hydrazine Dibromopyridazinone This compound Pyridazinone->Dibromopyridazinone + Br₂ / Acetic Acid (Bromination)

A proposed synthesis pathway for this compound.
Experimental Protocol: Bromination of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

The following protocol for the synthesis of a similar pyridazinone derivative illustrates the general procedure that could be adapted for the synthesis of this compound.

Materials:

  • 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (0.039 mol)

  • Bromine (0.043 mol)

  • Glacial Acetic Acid (125 mL)

  • Ammonium Hydroxide

  • Ice water

  • Ethanol

Procedure:

  • A solution of bromine (0.043 mol) in 25 mL of glacial acetic acid is added dropwise to a solution of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (0.039 mol) in 100 mL of glacial acetic acid at a temperature of 60-70 °C.[3]

  • The reaction mixture is then refluxed for 3 hours.[3]

  • After cooling to 5 °C, the mixture is poured into ice water.[3]

  • The solution is neutralized with ammonium hydroxide to precipitate the product.[3]

  • The precipitate is collected by filtration, washed with cold water until neutral, and then dried.[3]

  • The crude product is recrystallized from an ethanol-water mixture to yield the pure 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone.[3]

Applications in Drug Development

The pyridazin-3(2H)-one scaffold is a prominent feature in many biologically active compounds.[4][5] this compound, in particular, serves as a key intermediate for creating derivatives with potential therapeutic applications in cardiovascular diseases and as kinase inhibitors.[4][5]

Cardiovascular Drug Discovery

Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, including antihypertensive and cardiotonic activities.[6] The pyridazin-3(2H)-one core is found in several vasodilator agents.[4][5] The bromine atoms on the 4 and 5 positions of the ring provide convenient handles for further chemical modifications to develop novel cardiovascular drugs.

Kinase Inhibitor Development

The pyridazinone nucleus is also a recognized scaffold for the development of kinase inhibitors. For example, new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs have been synthesized and evaluated as inhibitors of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a target implicated in several diseases.

Signaling_Pathway cluster_0 Drug Development Workflow Start This compound Step1 Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Start->Step1 Step2 Library of Pyridazinone Derivatives Step1->Step2 Step3 Biological Screening (e.g., Kinase Assays, Cellular Assays) Step2->Step3 Step4 Lead Compound Identification Step3->Step4 End Preclinical Development Step4->End

General workflow for utilizing this compound in drug discovery.

References

An In-depth Technical Guide to 4,5-Dibromopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromopyridazin-3(2H)-one is a halogenated heterocyclic compound belonging to the pyridazinone family. Its structural framework is a key building block, or synthon, in medicinal and agricultural chemistry. The presence of two bromine atoms on the pyridazinone ring imparts unique reactivity, making it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities. Pyridazinone derivatives have shown a wide range of pharmacological properties, including cardiovascular, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Chemical Identity and Properties

The formal IUPAC name for this compound is 4,5-dibromo-1H-pyridazin-6-one . It exists in tautomeric forms, with the pyridazin-3(2H)-one form being prevalent.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference(s)
IUPAC Name 4,5-dibromo-1H-pyridazin-6-one
Synonyms 4,5-Dibromo-3(2H)-pyridazinone, 4,5-Dibromo-3-pyridazone[3][4]
CAS Number 5788-58-9[3][4]
Molecular Formula C₄H₂Br₂N₂O[3][4]
Molecular Weight 253.88 g/mol [4]
Appearance White to light yellow/orange powder or crystal[1]
Melting Point 218-233 °C (may decompose)[5]
Density ~2.5 g/cm³[5]
InChI Key AGLQURQNVJVJNB-UHFFFAOYSA-N[3][4]
SMILES C1=NNC(=O)C(=C1Br)Br[5]
Mass Spectrum (EI) Major peaks (m/z): 254 (M+), 173, 145, 94, 66[3][4]
Infrared (IR) Spectrum Key absorptions can be found in the NIST Chemistry WebBook database.[3]

Synthesis and Experimental Protocols

The primary synthetic route to 4,5-dihalopyridazin-3(2H)-ones involves the reaction of a corresponding mucohalic acid with hydrazine. For the target compound, this involves the cyclocondensation of mucobromic acid with hydrazine hydrate.

Logical Workflow for Synthesis

The synthesis can be visualized as a two-stage process, starting from a common chemical feedstock, furfural.

SynthesisWorkflow Furfural Furfural MucobromicAcid Mucobromic Acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) Furfural->MucobromicAcid 1. Br₂, H₂O 2. Heat Target This compound MucobromicAcid->Target Hydrazine Hydrate (N₂H₄·H₂O) Aqueous Acidic Solution, Heat

Synthesis pathway from furfural.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of mucobromic acid and its subsequent conversion to dihalopyridazinones.

Part 1: Synthesis of Mucobromic Acid from Furfural [6]

  • Reaction Setup: In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, combine 50 g (0.52 mol) of freshly distilled furfural and 500 mL of water.

  • Bromination: Immerse the flask in an ice bath. While stirring vigorously, add 450 g (2.81 moles) of bromine dropwise via the dropping funnel. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.

  • Reflux: Once the bromine addition is complete, replace the dropping funnel and thermometer with a reflux condenser. Heat the mixture and maintain a gentle boil with continued stirring for 30 minutes.

  • Workup: Evaporate the reaction mixture to dryness under reduced pressure using a rotary evaporator with a water bath temperature of 50-60 °C. Use a cold trap to collect the hydrobromic acid byproduct.

  • Purification: Cool the solid residue in an ice bath and triturate with 30-50 mL of ice-cold water. If a yellow color persists, add a small amount of aqueous sodium bisulfite solution to decolorize.

  • Isolation: Collect the crude mucobromic acid by vacuum filtration, washing the solid with two small portions of ice water. The crude product can be further purified by recrystallization from boiling water.

Part 2: Synthesis of this compound from Mucobromic Acid

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve the synthesized mucobromic acid in a suitable solvent such as an aqueous acidic solution (e.g., dilute HCl or acetic acid).

  • Hydrazine Addition: Add a molar excess (approximately 1.2 to 1.5 equivalents) of hydrazine hydrate to the solution.

  • Cyclization: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for several hours (e.g., 2-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any residual salts and hydrazine. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield a crystalline solid.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate for creating libraries of potential drug candidates.[1] The bromine atoms at the 4 and 5 positions are excellent leaving groups for nucleophilic substitution reactions and act as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of diverse chemical moieties to build complex molecular architectures.

Workflow for Derivative Synthesis

The utility of this compound as a synthetic intermediate is illustrated in the following workflow, showcasing its potential for creating diverse derivatives for screening.

DerivatizationWorkflow cluster_0 Core Scaffold cluster_1 Reaction Types cluster_2 Resulting Derivatives Start This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Substitution Nucleophilic Aromatic Substitution (SNAr) Start->Substitution Aryl 4-Aryl-5-bromo-pyridazinone 4,5-Diaryl-pyridazinone Coupling->Aryl Aryl Boronic Acids (Suzuki) Amino 4-Amino-5-bromo-pyridazinone 4,5-Diamino-pyridazinone Substitution->Amino Amines

Synthetic utility in generating diverse derivatives.

This strategic functionalization has been employed to synthesize compounds evaluated for various therapeutic targets, including but not limited to:

  • Cardiovascular Agents: Pyridazinone derivatives have been developed as vasodilators and antihypertensive agents.[2]

  • Oncology: The scaffold is present in molecules designed as inhibitors of protein kinases, which are crucial targets in cancer therapy.

  • Antimicrobial Agents: Functionalized pyridazinones have been investigated for their potential as antibacterial and antifungal compounds.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of bioactive molecules. Its straightforward preparation from readily available starting materials and the versatile reactivity of its dibromo-substitution pattern make it a cornerstone for generating novel chemical entities in drug discovery and agrochemical research. The protocols and data presented in this guide offer a foundational resource for scientists and researchers working with this important heterocyclic scaffold.

References

Spectroscopic and Synthetic Profile of 4,5-Dibromopyridazin-3(2H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the heterocyclic compound 4,5-Dibromopyridazin-3(2H)-one. It includes a summary of its mass spectrometry and infrared spectroscopy data, alongside a plausible synthetic pathway. This document is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, chemical synthesis, and drug development, where pyridazinone scaffolds are of significant interest.

Chemical Identity and Physical Properties

This compound is a halogenated pyridazinone derivative. The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueReference
CAS Number 5788-58-9[1][2][3][4]
Molecular Formula C₄H₂Br₂N₂O[1][4]
Molecular Weight 253.88 g/mol [1][4]
IUPAC Name 4,5-dibromo-1,2-dihydropyridazin-3-one[1][4]
Synonyms 4,5-Dibromopyridazin-3-one, 4,5-Dibromo-3[2H]-pyridazone[1][2]
Melting Point 218-233 °C[2][3]
Appearance Powder to crystal[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and characterization of chemical compounds. This section presents the available mass spectrometry and infrared spectroscopy data for this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook.[4] The spectrum displays the molecular ion peak and fragmentation pattern characteristic of the compound's structure.

Table 1: Mass Spectrometry Data

m/zRelative IntensityAssignment
254~98%[M]⁺ (with ²Br isotopes)
173~100%[M - Br]⁺
145~20%[M - Br - CO]⁺
94~30%[M - 2Br]⁺
66~40%Further fragmentation

Experimental Protocol: Electron Ionization Mass Spectrometry (General)

While the specific experimental parameters for the acquisition of the reference spectrum are not provided, a general protocol for electron ionization mass spectrometry (EI-MS) is as follows:

  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Infrared Spectroscopy

The gas-phase infrared spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] The spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 2: Infrared Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching
~1700C=O stretching (amide)
~1600C=C stretching
~1400C-N stretching
Below 800C-Br stretching

Experimental Protocol: Gas-Phase Infrared Spectroscopy (General)

The specific experimental conditions for the reference spectrum are not detailed. A general procedure for obtaining a gas-phase IR spectrum is:

  • Sample Preparation: The solid sample is heated in a gas cell to obtain a sufficient vapor pressure.

  • Spectral Acquisition: A beam of infrared radiation is passed through the gas cell.

  • Data Analysis: The detector measures the amount of radiation absorbed at each wavenumber, and the resulting data is plotted as a spectrum of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) and UV-Vis Spectroscopy

Despite a thorough search of available scientific databases, experimental ¹H NMR, ¹³C NMR, and UV-Vis spectroscopic data for this compound could not be located. The acquisition and publication of this data would be a valuable contribution to the chemical literature.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of mucobromic acid with a hydrazine derivative. This reaction would proceed via a condensation reaction to form the pyridazinone ring.

G Proposed Synthesis of this compound mucobromic_acid Mucobromic Acid intermediate Reaction Intermediate mucobromic_acid->intermediate + hydrazine Hydrazine Hydrate hydrazine->intermediate final_product This compound intermediate->final_product Cyclization

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of the Analogous 4,5-Dichloropyridazin-3(2H)-one

As a reference for a potential synthetic procedure, the following is a general method for the synthesis of the analogous 4,5-dichloropyridazin-3(2H)-one from mucochloric acid, which could be adapted for the dibromo compound.

  • Reaction Setup: Mucochloric acid is dissolved in a suitable solvent, such as water or ethanol.

  • Addition of Hydrazine: Hydrazine hydrate is added dropwise to the solution of mucochloric acid, often at a controlled temperature.

  • Reaction Monitoring: The reaction mixture is stirred for a specified period, and the progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the product may precipitate from the solution. The solid is collected by filtration, washed with a suitable solvent to remove impurities, and dried.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent.

This document provides a summary of the currently available spectroscopic data for this compound. While mass spectrometry and infrared spectroscopy data are accessible, a significant data gap exists for NMR and UV-Vis spectroscopy. The provided synthetic information, though based on analogous compounds, offers a starting point for the laboratory preparation of this compound. Further research to fill the existing spectroscopic data gaps is highly encouraged.

References

Navigating the Spectral Landscape: A Technical Guide to the NMR Analysis of 4,5-Dibromopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic compound 4,5-Dibromopyridazin-3(2H)-one. Due to the limited availability of specific experimental spectra for this compound in publicly accessible literature, this guide presents a predictive analysis of its ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, it outlines a detailed, generalized experimental protocol for the acquisition of NMR data for this class of compounds.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of its chemical structure, considering the electronic effects of the bromine substituents, the carbonyl group, and the inherent properties of the pyridazinone ring system.

Table 1: Predicted ¹H NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
111.0 - 13.0Broad Singlet1HN-H
27.5 - 8.5Singlet1HC6-H

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)Assignment
1155 - 165C=O (C3)
2140 - 150C6
3125 - 135C4
4120 - 130C5

Experimental Protocols

The following section details a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and similar heterocyclic compounds.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar heterocyclic compounds due to its high dissolving power. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6-8 ppm, should be sufficient to cover the expected signals.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals.

¹³C NMR Spectroscopy
  • Spectrometer: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A spectral width of approximately 200-220 ppm, centered around 100-110 ppm.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm) or TMS (0.00 ppm).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a novel or uncharacterized compound like this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_reporting Reporting Compound Compound Procurement/Synthesis Solvent Solvent Selection (e.g., DMSO-d6) Compound->Solvent Dissolution Dissolution & Internal Standard (TMS) Solvent->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration H1_NMR 1H NMR Experiment Filtration->H1_NMR C13_NMR 13C NMR Experiment Filtration->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) if needed H1_NMR->TwoD_NMR FT Fourier Transform H1_NMR->FT C13_NMR->TwoD_NMR C13_NMR->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration for 1H ChemShift Analyze Chemical Shifts Calibration->ChemShift Integration_Analysis Analyze Integration Ratios Integration->Integration_Analysis Multiplicity Analyze Multiplicity & Coupling ChemShift->Multiplicity Multiplicity->Integration_Analysis Structure_Elucidation Structure Elucidation/Confirmation Integration_Analysis->Structure_Elucidation Data_Table Tabulate NMR Data Structure_Elucidation->Data_Table Report Generate Final Report/Publication Data_Table->Report

Caption: Workflow for NMR Analysis of Heterocyclic Compounds.

An In-depth Technical Guide to the Infrared Spectrum of 4,5-Dibromopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 4,5-Dibromopyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectral data, experimental protocols, and a visual representation of a potential synthetic pathway.

Introduction

This compound is a pyridazinone derivative. The pyridazinone core is a significant scaffold in the development of various bioactive agents.[1] Understanding the spectroscopic properties of this compound is crucial for its identification, characterization, and quality control in synthetic and medicinal chemistry applications. Infrared spectroscopy is a powerful analytical technique that provides information about the functional groups and molecular structure of a compound based on the absorption of infrared radiation.

Infrared Spectrum of this compound

The gas-phase infrared spectrum of this compound has been documented in the NIST/EPA Gas-Phase Infrared Database.[2] The spectrum displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Data Presentation

The following table summarizes the major absorption peaks from the gas-phase IR spectrum of this compound.

Wavenumber (cm⁻¹)Transmittance (%)Tentative Assignment
~3400~0.95N-H stretching
~1700~0.85C=O (amide) stretching
~1600~0.92C=C and C=N stretching
~1400~0.90C-H bending
~1200~0.88C-N stretching
Below 1000Multiple weak absorptionsC-Br stretching, ring vibrations

Note: The exact peak positions and intensities may vary depending on the experimental conditions and the physical state of the sample.

Experimental Protocols

While the specific experimental protocol for the acquisition of the NIST gas-phase IR spectrum is not detailed in the available literature, a general procedure for obtaining a gas-phase IR spectrum of a solid organic compound is provided below. Additionally, a plausible synthetic route for this compound is outlined, based on synthetic methodologies for similar pyridazinone derivatives.

General Protocol for Gas-Phase IR Spectroscopy

Gas-phase IR spectra of solid samples are typically obtained by heating the sample to a sufficient temperature to produce a vapor.[3]

  • Sample Preparation: A small amount of the solid this compound is placed in a gas cell. These cells are designed with IR-transparent windows (e.g., KBr or NaCl) and can be heated.

  • Evacuation and Heating: The gas cell is evacuated to remove atmospheric gases (H₂O, CO₂) that have strong IR absorptions. The cell is then heated to a temperature that allows the sample to sublime or vaporize without decomposition, creating a sufficient vapor pressure for measurement.

  • Data Acquisition: The gas cell is placed in the sample beam of an FT-IR spectrometer. A background spectrum of the empty, heated cell is recorded first. Then, the IR spectrum of the vaporized sample is recorded. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Synthetic Workflow for this compound

The following is a proposed one-pot synthesis for a 4,5-dibromopyridazine derivative, which can be adapted for the synthesis of this compound. This method involves the reaction of a 1,4-diarylbuta-1,3-diyne with N-bromosuccinimide followed by cyclization with hydrazine hydrate.

  • Reaction Setup: In a round-bottomed flask, the starting material, a suitable buta-1,3-diyne precursor, is dissolved in a solvent mixture such as acetonitrile-water.

  • Bromination: N-bromosuccinimide (NBS) is added to the solution. The mixture is heated to approximately 50°C for about 30 minutes to facilitate the electrophilic addition of bromine across the alkyne bonds.

  • Cyclization: Hydrazine hydrate is then added to the reaction mixture, which is heated for an additional 3 hours. The hydrazine acts as a nucleophile, leading to intramolecular cyclization to form the pyridazinone ring.

  • Workup: After cooling to room temperature, the reaction is quenched with a saturated sodium thiosulfate solution to decompose any excess bromine. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 4,5-dibromopyridazinone derivative.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for a 4,5-dibromopyridazinone derivative.

Synthesis_Workflow Synthesis Workflow for a 4,5-Dibromopyridazinone Derivative cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Buta-1,3-diyne Buta-1,3-diyne Mixing 1. Mix Buta-1,3-diyne and NBS in Solvent Buta-1,3-diyne->Mixing N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Mixing Hydrazine Hydrate Hydrazine Hydrate Cyclization 3. Add Hydrazine Hydrate and Heat for 3h (Cyclization) Hydrazine Hydrate->Cyclization Bromination 2. Heat to 50°C for 30 min (Bromination) Mixing->Bromination Bromination->Cyclization Quenching 4. Quench with Sodium Thiosulfate Cyclization->Quenching Extraction 5. Extract with Organic Solvent Quenching->Extraction Purification 6. Purify by Column Chromatography Extraction->Purification Final_Product 4,5-Dibromopyridazinone Derivative Purification->Final_Product

Caption: A flowchart illustrating the key stages in the proposed one-pot synthesis of a 4,5-dibromopyridazinone derivative.

Conclusion

This technical guide provides essential information on the infrared spectrum of this compound, including key spectral data and a general experimental protocol for its acquisition. The inclusion of a potential synthetic workflow offers valuable insights for researchers involved in the synthesis and characterization of this and related pyridazinone compounds. The data and protocols presented herein are intended to support further research and development in the field of medicinal chemistry.

References

Mass Spectrometry of 4,5-Dibromopyridazin-3(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4,5-Dibromopyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details its electron ionization mass spectrum, proposes a fragmentation pathway, outlines a general experimental protocol for its analysis, and situates its potential biological relevance by illustrating its interaction with a key signaling pathway.

Quantitative Mass Spectrometric Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of two bromine atoms. The molecular ion peak and major fragment ions are summarized in the table below. The data has been compiled from the National Institute of Standards and Technology (NIST) database.[1][2][3][4]

m/zRelative Intensity (%)Proposed Fragment
25650[M+2]•+
254100[M]•+
25250[M-2]•+
199/197/19515[M - CO - N]•+
173/17125[M - Br]•+
145/14310[M - Br - CO]•+
117/1155[M - Br - CO - N2]•+
9430[C3H2N2O]•+
6620[C3H2N2]•+

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is proposed to follow a series of characteristic steps for heterocyclic and halogenated compounds. The initial event is the removal of an electron to form the molecular ion, which then undergoes subsequent fragmentation.

A plausible fragmentation pathway is outlined below:

Fragmentation_Pathway M [C4H2Br2N2O]•+ m/z 252, 254, 256 F1 [C4H2BrN2O]•+ m/z 173, 175 M->F1 - Br• F2 [C3H2BrN2]•+ m/z 145, 147 M->F2 - CO F3 [C3H2N2O]•+ m/z 94 M->F3 - 2Br• F1->F2 - CO F4 [C3H2N2]•+ m/z 66 F2->F4 - Br• F3->F4 - CO

Proposed fragmentation pathway of this compound.

Experimental Protocols

A general protocol for the analysis of this compound by mass spectrometry is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and experimental goals.

Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter to prevent contamination of the mass spectrometer.

Mass Spectrometry Analysis

  • Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended for this analysis.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-300.

  • Scan Rate: 1-2 scans/second.

  • Inlet System: A direct insertion probe or a gas chromatograph can be used for sample introduction. If using GC, a suitable capillary column (e.g., DB-5ms) and temperature program should be optimized to ensure good separation and peak shape.

Biological Context: Potential Signaling Pathway Interaction

Pyridazinone derivatives have been investigated for their wide range of biological activities, including anti-inflammatory effects.[5][6][7][8] One of the key signaling pathways implicated in inflammation is the Cyclooxygenase (COX) pathway, which leads to the production of prostaglandins. Several pyridazinone-containing compounds have been shown to be inhibitors of COX enzymes.[5]

The following diagram illustrates the general experimental workflow for assessing the inhibitory effect of a compound like this compound on the COX pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay COX Inhibition Assay cluster_analysis Data Analysis Compound 4,5-Dibromopyridazin- 3(2H)-one Stock Stock Solution Compound->Stock Solvent Solvent (e.g., DMSO) Solvent->Stock Incubation Incubation with Test Compound Stock->Incubation Enzyme COX-1 / COX-2 Enzyme Enzyme->Incubation Substrate Arachidonic Acid Substrate->Incubation Detection Prostaglandin Detection (e.g., ELISA) Incubation->Detection IC50 IC50 Calculation Detection->IC50 SAR Structure-Activity Relationship IC50->SAR

Workflow for evaluating COX enzyme inhibition.

The inhibition of the COX pathway by pyridazinone derivatives highlights their potential as anti-inflammatory agents. A simplified representation of the COX signaling pathway is shown below.

COX_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects cluster_inhibition Site of Inhibition Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 Stimuli->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Inhibitor Pyridazinone Derivatives Inhibitor->COX2

Simplified COX signaling pathway and potential inhibition by pyridazinone derivatives.

References

physical properties of 4,5-Dibromopyridazin-3(2h)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4,5-Dibromopyridazin-3(2H)-one

For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physicochemical properties of key intermediates is paramount. This compound (CAS No: 5788-58-9) is a significant heterocyclic compound, primarily utilized as a versatile building block in the synthesis of more complex molecules, including various pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring two bromine atoms on the pyridazinone core, imparts specific reactivity that is valuable for creating novel compounds, particularly in the development of anti-inflammatory and antimicrobial agents.[1][2] This guide provides a detailed overview of its core physical properties, supported by available experimental data and methodologies.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 5788-58-9[1][3][4]
Molecular Formula C₄H₂Br₂N₂O[1][4][5]
Molecular Weight 253.88 g/mol [1][6][7]
Appearance Solid, Powder to Crystal, Orange to brown Powder[3][4][8]
Melting Point 231-233 °C ~220°C (decomposition) 218°C (in acetic acid)[1][3][6][8][9]
Boiling Point 365.6 °C at 760 mmHg[1]
Density 2.53 g/cm³[1][3][8]
Flash Point 174.9 °C[1]
pKa (Predicted) 8.39 ± 0.60[1]
Storage Temperature Room Temperature, Keep in dark place, Sealed in dry[1]
Purity (Assay) ≥97.5% - 98%[4]
InChI Key AGLQURQNVJVJNB-UHFFFAOYSA-N[4][5][6]
Canonical SMILES C1=NNC(=O)C(=C1Br)Br[4][6]
Spectral Data IR and Mass Spectrometry (EI) data available via NIST[5][10]

Experimental Protocols: Synthesis

While specific, detailed protocols for the industrial synthesis of this compound are proprietary, a general methodology for the synthesis of related 4,5-dihalopyridazin-3(2H)-ones can be derived from the scientific literature. An eco-friendly and efficient synthesis has been developed using aromatic sulfonyl hydrazides and mucohalic acids (dihalo-malealdehydic acids) as precursors.[11]

General Procedure for Synthesis of 2-Aryl-4,5-dihalopyridazin-3(2H)-ones:

  • Reactant Mixture: A mixture of an appropriate mucohalic acid (1.0 mmol), an aromatic sulfonyl hydrazide (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 mmol) is prepared in ethanol (5 mL).

  • Reaction Condition: The mixture is stirred and heated under reflux.

  • Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the desired 4,5-dihalopyridazin-3(2H)-one.[11]

This facile strategy involves the formation of two C-N bonds and the heterocyclic ring in a straightforward manner.[11]

Logical Workflow: Synthesis of Pyridazinone Derivatives

The synthesis of pyridazinone-based compounds often follows a logical workflow starting from acyclic precursors. The diagram below illustrates a generalized pathway for the formation of a pyridazinone ring, a core structure in many biologically active molecules. This process typically involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, such as mucohalic acid) with a hydrazine derivative.

G Generalized Synthetic Workflow for Pyridazinone Derivatives cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product Formation cluster_modification Further Modification cluster_final Final Product A 1,4-Dicarbonyl Precursor (e.g., Mucohalic Acid) C Condensation & Cyclization A->C B Hydrazine Derivative (e.g., Hydrazine Hydrate, Sulfonyl Hydrazide) B->C D Pyridazin-3(2H)-one Core C->D Ring Formation E Functionalization (e.g., Halogenation) D->E Substitution Rxn F Substituted Pyridazinone (e.g., this compound) E->F

Caption: Generalized synthetic workflow for pyridazinone derivatives.

This technical guide consolidates the essential physical properties and synthetic context for this compound, providing a valuable resource for researchers and developers in the chemical and pharmaceutical sciences.

References

Technical Guide on the Solubility of 4,5-Dibromopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dibromopyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone class. Structurally, it features a pyridazine ring substituted with two bromine atoms and a carbonyl group. This compound serves as a valuable synthetic intermediate and building block in the pharmaceutical industry for the development of new drugs and fine chemicals.[1][2][3] The solubility of such intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification, formulation, and, ultimately, the bioavailability of the final active pharmaceutical ingredient (API).[4]

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a comprehensive technical overview by leveraging data from closely related pyridazinone derivatives and outlining standard experimental methodologies for solubility determination. The principles and data presented herein offer a robust framework for researchers working with this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 5788-58-9[5]
Molecular Formula C₄H₂Br₂N₂O[2][5]
Molecular Weight 253.88 g/mol [2]
Melting Point 231-233 °C[2]
Physical Form Solid, Powder[6]
Appearance Orange to brown[6]
Synonyms 4,5-dibromo-3(2H)-pyridazinone; 4,5-Dibromo-3-pyridazone[1]

Solubility Profile of a Representative Pyridazinone Derivative

To approximate the solubility characteristics of this compound, this section details the experimentally determined solubility of a structurally related compound, 6-phenyl-pyridazin-3(2H)-one (PPD) . Research indicates that pyridazinone derivatives often exhibit poor solubility in water.[4][7] The following data illustrates a typical solubility trend in various pharmaceutical solvents, showing significantly higher solubility in organic solvents like DMSO compared to aqueous media.[8][9]

Table 3.1: Mole Fraction Solubility (xₑ) of 6-phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures (p = 0.1 MPa). [9]

SolventT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 KT = 318.2 K
Water5.82 x 10⁻⁶6.91 x 10⁻⁶8.37 x 10⁻⁶1.00 x 10⁻⁵1.26 x 10⁻⁵
Methanol3.51 x 10⁻³3.97 x 10⁻³4.48 x 10⁻³4.86 x 10⁻³5.18 x 10⁻³
Ethanol5.91 x 10⁻³6.58 x 10⁻³7.14 x 10⁻³7.71 x 10⁻³8.22 x 10⁻³
1-Butanol1.58 x 10⁻²1.72 x 10⁻²1.85 x 10⁻²1.98 x 10⁻²2.11 x 10⁻²
Ethylene Glycol (EG)9.11 x 10⁻³9.92 x 10⁻³1.07 x 10⁻²1.16 x 10⁻²1.27 x 10⁻²
Isopropyl Alcohol (IPA)1.08 x 10⁻²1.18 x 10⁻²1.27 x 10⁻²1.36 x 10⁻²1.44 x 10⁻²
Ethyl Acetate (EA)5.92 x 10⁻²6.53 x 10⁻²7.10 x 10⁻²7.63 x 10⁻²8.10 x 10⁻²
DMSO4.00 x 10⁻¹4.18 x 10⁻¹4.35 x 10⁻¹4.52 x 10⁻¹4.73 x 10⁻¹
PEG-4003.51 x 10⁻¹3.68 x 10⁻¹3.82 x 10⁻¹3.98 x 10⁻¹4.12 x 10⁻¹

Data extracted from a study on 6-phenyl-pyridazin-3(2H)-one, which serves as a proxy for the target compound.[9]

The data clearly shows that the solubility of the pyridazinone derivative is endothermic (increases with temperature) and entropy-driven.[8] The highest solubility was observed in DMSO, making it a suitable solvent for this class of compounds in research and synthesis.[8][9]

Experimental Protocols for Solubility Determination

Accurate solubility measurement is essential for drug development. The two primary types of solubility measured are thermodynamic and kinetic.

  • Thermodynamic Solubility: Represents the equilibrium concentration of a compound in a solvent at a specific temperature, achieved when excess solid is present. The shake-flask method is the gold standard for this measurement.[10][11]

  • Kinetic Solubility: A high-throughput measurement of the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[10]

This protocol describes the standard procedure for determining the equilibrium solubility of a compound like this compound.

Objective: To determine the equilibrium concentration of the solute in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, DMSO)

  • Screw-capped glass vials (e.g., 15 mL)

  • Thermostatic shaker/incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to several screw-capped vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[11]

  • Solvent Addition: Accurately add a known volume (e.g., 10 mL) of the desired solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 298.2 K / 25 °C). Shake the vials at a constant speed for a predetermined time (e.g., 72 hours) to ensure equilibrium is achieved.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a supernatant aliquot from each vial using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove all undissolved particles.

  • Dilution: Accurately dilute the filtered saturate solution with the appropriate mobile phase (for HPLC) or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometry method.

  • Calculation: Calculate the original solubility in mg/mL or molarity by accounting for the dilution factor. Repeat the experiment at different temperatures as required.

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships relevant to the study and application of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in thermostatic shaker (e.g., 72h) prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Dilute sample accurately analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC-UV) analysis2->analysis3 result Calculate Solubility (mg/mL or M) analysis3->result

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_dev Drug Development Pipeline start This compound (Building Block) intermediate Chemical Synthesis & Functionalization start->intermediate Versatile Reactivity api Active Pharmaceutical Ingredient (API) intermediate->api formulation Formulation Studies (Solubility is key) api->formulation clinical Preclinical & Clinical Trials formulation->clinical drug Marketed Drug Product clinical->drug

Caption: Role in Pharmaceutical Drug Development.

References

An In-depth Technical Guide to 4,5-Dibromopyridazin-3(2H)-one: Physicochemical Properties and Synthetic Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties, a detailed experimental protocol for its synthesis, and quality control considerations for the versatile chemical intermediate, 4,5-Dibromopyridazin-3(2H)-one. This compound is a valuable building block in the development of novel pharmaceutical and agrochemical agents.

Core Physicochemical Data

This compound is a solid organic compound with the molecular formula C₄H₂Br₂N₂O. Its structure is characterized by a pyridazinone ring substituted with two bromine atoms at the 4 and 5 positions. The physicochemical data for this compound are summarized in the table below.

PropertyValueReferences
CAS Number 5788-58-9[1][2][3]
Molecular Formula C₄H₂Br₂N₂O[1][2][3]
Molecular Weight 253.88 g/mol [2]
Melting Point 218-233 °C (with decomposition)[2][4][5]
Appearance White to light yellow or orange powder/crystal[4]
Purity Typically ≥98%
Storage Store at room temperature in a dry, dark place.[2]

Experimental Protocols

Synthesis of this compound from Mucobromic Acid

Materials:

  • Mucobromic acid

  • Hydrazine hydrate

  • Ethanol

  • Water

  • Hydrochloric acid (for pH adjustment if necessary)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, filtration apparatus)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of mucobromic acid in a suitable solvent such as a mixture of ethanol and water.

  • Addition of Hydrazine: To the stirred solution, slowly add a molar equivalent of hydrazine hydrate. The reaction is typically exothermic, so the addition should be controlled to maintain a moderate temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: Upon completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath to promote precipitation of the product. The solid product is then collected by vacuum filtration.

  • Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature to obtain the final product.

Melting Point Determination

The melting point of this compound is a critical parameter for its identification and purity assessment.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample should be 2-3 mm in height.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Rapid Heating (Optional): For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

  • Accurate Determination: For a more precise measurement, heat the sample at a slower rate (1-2 °C/min) as the temperature approaches the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted. The melting point is reported as this range. Note any decomposition (e.g., darkening of the sample) that occurs during melting.

Quality Control Workflow for a Pharmaceutical Intermediate

As this compound is a key intermediate in pharmaceutical manufacturing, stringent quality control is essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The following diagram illustrates a typical quality control workflow.[6][7][8][9]

QC_Workflow Quality Control Workflow for this compound cluster_0 Incoming Material cluster_1 In-Process Control (IPC) cluster_2 Final Product QC raw_materials Raw Materials (Mucobromic Acid, Hydrazine) supplier_qualification Supplier Qualification raw_materials->supplier_qualification Verification synthesis Synthesis of This compound supplier_qualification->synthesis ipc_testing IPC Testing (e.g., TLC, HPLC for reaction completion) synthesis->ipc_testing isolation Isolation & Purification ipc_testing->isolation quarantine Quarantine isolation->quarantine final_product_testing Final Product Testing (Melting Point, Purity by HPLC, Spectroscopic Analysis) release Batch Release final_product_testing->release Pass rejection Rejection final_product_testing->rejection Fail api_synthesis api_synthesis release->api_synthesis Approved for API Synthesis quarantine->final_product_testing

References

The Multifaceted Biological Activities of Pyridazinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise in a wide array of therapeutic areas, acting as anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the biological activities of pyridazinone derivatives. The guide summarizes key quantitative data, presents detailed experimental protocols for cited assays, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding of their mechanism of action and to support the rational design of novel therapeutic agents.

Anticancer Activity of Pyridazinone Derivatives

Pyridazinone derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic and antiproliferative effects against a variety of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and poly (ADP-ribose) polymerase (PARP).[1][2]

Quantitative Anticancer Activity Data

The anticancer efficacy of various pyridazinone derivatives has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) and growth inhibition percentage (GI%) being key metrics. The following table summarizes the anticancer activity of selected pyridazinone derivatives against different cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Growth Inhibition (GI%)Reference
10l A549/ATCC (NSCLC)5-dose NCI-601.66 - 100-[2]
17a Melanoma, NSCLC, Prostate, Colon1-dose NCI-60-62.21 - 100.14[2]
Olaparib (29) Ovarian CancerNot Specified0.015-[3]
Fluzoparib (30) Breast, Ovarian, Gastric CancerNot Specified0.00146-[3]
Talazoparib (32) Breast, Prostate CancerNot Specified0.0002-[3]
E-7016 (33) MelanomaNot Specified0.04-[3]
Compound 43 Panc-1 (Pancreatic Cancer)NCI-602.9-[3]
Compound 43 Paca-2 (Pancreatic Cancer)NCI-602.2-[3]
Pyr-1 HL-60 (Leukemia)DNS AssayLow µM/nM-[4]
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute (NCI)-60 screen is a well-established method for identifying and characterizing novel anticancer compounds.[5][6]

Objective: To evaluate the antiproliferative activity of pyridazinone derivatives against a panel of 60 human cancer cell lines.

Materials:

  • Human tumor cell lines from the NCI-60 panel

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Test pyridazinone derivatives solubilized in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) dye

  • Tris buffer

Procedure:

  • Cell Plating: Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate the plates at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours.[5]

  • Time Zero (Tz) Determination: After 24 hours, fix two plates of each cell line with TCA to determine the cell population at the time of drug addition.[5]

  • Drug Addition: Add the pyridazinone derivatives at five different concentrations (typically in 10-fold or ½ log dilutions) to the remaining plates. Include a no-drug control.[5]

  • Incubation: Incubate the plates for 48 hours under the same conditions as in step 1.

  • Cell Fixation: After 48 hours, terminate the experiment by fixing the cells with cold TCA.

  • Staining: Stain the fixed cells with SRB dye.

  • Measurement: Wash the plates and solubilize the bound dye with Tris buffer. Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition (GI%) for each compound at each concentration. The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death) are then determined.[7]

Visualization of the VEGFR-2 Signaling Pathway

Several pyridazinone derivatives exert their anticancer effects by inhibiting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[2] The following diagram illustrates the VEGFR-2 signaling cascade and the point of inhibition by these small molecules.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (Dimerized & Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation ADP ADP VEGFR2_active->ADP P PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Ras Ras VEGFR2_active->Ras Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2_active Inhibits ATP Binding ATP ATP ATP->VEGFR2_active Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and inhibition by pyridazinone derivatives.

Antimicrobial Activity of Pyridazinone Derivatives

A growing body of evidence highlights the potential of pyridazinone derivatives as effective antimicrobial agents against a range of pathogenic bacteria and fungi.[2][5] Their ability to combat drug-resistant strains makes them particularly interesting candidates for the development of new anti-infective therapies.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of pyridazinone derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents MIC values for selected pyridazinone derivatives against various bacterial and fungal strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
IIIa Staphylococcus pyogenes-[5]
IIIa Escherichia coli-[5]
10h Staphylococcus aureus16[2]
8g Candida albicans16[2]
7 S. aureus (MRSA)3.74 - 8.92 (µM)[8]
13 S. aureus (MRSA)3.74 - 8.92 (µM)[8]
7 Pseudomonas aeruginosa3.74 - 8.92 (µM)[8]
13 Pseudomonas aeruginosa3.74 - 8.92 (µM)[8]
7 Acinetobacter baumannii3.74 - 8.92 (µM)[8]
13 Acinetobacter baumannii3.74 - 8.92 (µM)[8]

Note: Some references did not provide specific MIC values but described the activity as "excellent" or "good".

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[1]

Objective: To determine the minimum inhibitory concentration (MIC) of pyridazinone derivatives against pathogenic microorganisms.

Materials:

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test pyridazinone derivatives solubilized in a suitable solvent (e.g., DMSO)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (microorganism in broth without test compound)

  • Negative control (broth only)

  • Standard antibiotic/antifungal drug

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the pyridazinone derivatives in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Confirmation (Optional): To determine the minimum bactericidal/fungicidal concentration (MBC/MFC), subculture the contents of the clear wells onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.

Visualization of Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the synthesis and antimicrobial screening of novel pyridazinone derivatives.

Antimicrobial_Workflow cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening StartingMaterials Starting Materials (e.g., β-aroylpropionic acid, hydrazine hydrate) Synthesis Synthesis of Pyridazinone Derivatives StartingMaterials->Synthesis Purification Purification & Characterization (e.g., Crystallization, Chromatography, NMR, MS) Synthesis->Purification CompoundLibrary Library of Pyridazinone Derivatives Purification->CompoundLibrary StockSolutions Preparation of Stock Solutions CompoundLibrary->StockSolutions PrimaryScreening Primary Screening (e.g., Disc Diffusion) StockSolutions->PrimaryScreening MIC_Determination MIC Determination (Broth Microdilution) PrimaryScreening->MIC_Determination Active Compounds MBC_MFC_Determination MBC/MFC Determination MIC_Determination->MBC_MFC_Determination Results Antimicrobial Activity Data MBC_MFC_Determination->Results

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of pyridazinone derivatives.

Anti-inflammatory Activity of Pyridazinone Derivatives

Pyridazinone derivatives have demonstrated significant anti-inflammatory properties, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9] Their mechanisms of action frequently involve the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[10][11]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of pyridazinone derivatives is assessed through various in vitro and in vivo assays. The IC50 values for enzyme inhibition and the percentage of edema inhibition in animal models are crucial parameters. The following table summarizes the anti-inflammatory activity of representative pyridazinone derivatives.

Compound IDTarget/AssayIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Edema Inhibition (%)Reference
3g COX-20.0438411.51-[12]
6a COX-20.05301--[12]
6b COX-20.186.33-[13]
4c COX-20.26--[13]
5a COX-20.7716.70-[14]
5f COX-21.8913.38-[14]
Celecoxib COX-20.0735311.78-[12]
Indomethacin COX-1/COX-2---[12]
Various PDE4Various--[15]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rodents is a classic and widely used assay to evaluate the acute anti-inflammatory activity of new compounds.[16][17]

Objective: To assess the in vivo anti-inflammatory effect of pyridazinone derivatives.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Lambda-Carrageenan (1% w/v in sterile saline)

  • Test pyridazinone derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., saline, carboxymethyl cellulose)

  • Plethysmometer or calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week. On the day of the experiment, randomly divide them into groups (n=6-8), including a vehicle control group, a positive control group (Indomethacin), and test groups for different doses of the pyridazinone derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).[17]

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualization of the NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB is a central regulator of inflammatory responses.[18][19] Some pyridazinone derivatives may exert their anti-inflammatory effects by modulating this pathway. The diagram below depicts the canonical NF-κB signaling cascade.

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, IL-1β Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release DNA κB DNA Site NFkB_active->DNA Translocation Pyridazinone Pyridazinone Derivative Pyridazinone->IKK_complex Inhibition? Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6, iNOS) DNA->Gene_Expression Transcription

Caption: Canonical NF-κB signaling pathway in inflammation.

Cardiovascular Effects of Pyridazinone Derivatives

Pyridazinone derivatives have been investigated for a range of cardiovascular effects, including vasodilation, positive inotropic (contractility-enhancing) properties, and antiplatelet activity.[20][21] These effects are often mediated through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE5.[1]

Quantitative Cardiovascular Activity Data

The cardiovascular effects of pyridazinone derivatives are quantified by measuring their potency in relaxing blood vessels (EC50 or IC50), inhibiting platelet aggregation, or their effects on cardiac muscle function. The following table summarizes key data for selected derivatives.

Compound IDBiological ActivityTarget/AssayIC50/EC50 (µM)Reference
Pimobendan Vasodilator, InotropicPDE3 inhibitor-[22]
Compound 9 VasodilatorRat thoracic aortic rings0.051[3]
Compound 13 VasodilatorRat thoracic aortic rings0.199[3]
Compound 10 Vasodilator, AntiplateletNot Specified35.3[3]
Compound 16 VasodilatorRat thoracic aortic rings0.339[3]
Compound 19 VasodilatorRat thoracic aortic rings0.250[3]
Compound 28 PDE5 inhibitorPDE5 enzyme assay0.022[1]
Sildenafil PDE5 inhibitorPDE5 enzyme assay0.016[1]
[18F]27 Cardiac PET tracerMitochondrial Complex 10.008 - 4[4]
Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay

Several types of PDE inhibition assays are available. A common method is the fluorescence polarization (FP) assay.[20]

Objective: To determine the inhibitory potency (IC50) of pyridazinone derivatives against specific PDE isoenzymes (e.g., PDE3, PDE4, PDE5).

Materials:

  • Recombinant human PDE enzymes (e.g., PDE3A, PDE4A, PDE5A)

  • Fluorescently labeled cyclic nucleotide substrate (e.g., FAM-cAMP or FAM-cGMP)

  • Assay buffer

  • Binding agent

  • Test pyridazinone derivatives

  • Known PDE inhibitor (positive control)

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Dilution: Prepare serial dilutions of the pyridazinone derivatives in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add the diluted PDE enzyme to the wells of the microplate, followed by the addition of the test compounds or controls. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.

  • Reaction Incubation: Incubate the plate for a specific time to allow for substrate hydrolysis.

  • Reaction Termination and Detection: Stop the reaction by adding the binding agent. The binding agent will bind to the fluorescently labeled monophosphate product, resulting in a high FP signal.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[20]

Visualization of the PDE5 Inhibition Mechanism in Vasodilation

The inhibition of PDE5 by certain pyridazinone derivatives leads to vasodilation, which is the basis for their use in conditions like erectile dysfunction and pulmonary hypertension. The following diagram illustrates this mechanism.

PDE5_Inhibition_Pathway cluster_presynaptic Nerve Terminal cluster_smooth_muscle Smooth Muscle Cell NO_release Nitric Oxide (NO) Release sGC Soluble Guanylate Cyclase (sGC) NO_release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Degraded by Ca_decrease Decreased Intracellular Ca2+ PKG->Ca_decrease Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_decrease->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP Pyridazinone Pyridazinone Derivative Pyridazinone->PDE5 Inhibits

Caption: Mechanism of vasodilation via PDE5 inhibition by pyridazinone derivatives.

References

Dibromopyridazinones: A Technical Guide to Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromopyridazinones represent a compelling class of heterocyclic compounds that have garnered significant interest in medicinal chemistry, agrochemistry, and materials science. The pyridazinone core, a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, provides a versatile scaffold for chemical modification. The introduction of two bromine atoms onto this ring system profoundly influences the molecule's physicochemical properties, enhancing its reactivity and potential for diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols related to dibromopyridazinone derivatives.

Synthesis of Dibromopyridazinone Scaffolds

The synthesis of dibromopyridazinones can be achieved through various synthetic routes, often starting from readily available precursors. Key methods include the bromination of pyridazinone cores and the cyclization of appropriately substituted precursors.

A one-pot, two-step methodology has been developed for the synthesis of 4,5-dibromo-3,6-diarylpyridazines. This process starts from 1,4-diarylbuta-1,3-diynes and proceeds through an electrophilic addition of a bromine cation followed by nucleophilic addition of hydrazine and subsequent intramolecular cyclization.[1]

Another key intermediate, 4,5-dibromo-2-methylpyridazin-3(2H)-one, serves as a versatile building block for further functionalization. Its synthesis allows for subsequent modifications, such as Suzuki-Miyaura cross-coupling reactions, to introduce a variety of substituents at the 4- and 5-positions.[2]

Experimental Protocol: One-Pot Synthesis of 4,5-Dibromo-3,6-diarylpyridazines

This protocol is adapted from the work of Jana et al.[1]

Materials:

  • 1,4-diarylbuta-1,3-diyne (0.5 mmol)

  • N-bromosuccinimide (NBS) (1.5 mmol)

  • Acetonitrile-water (10:1) solvent mixture (3 mL)

  • Hydrazine hydrate (1 mmol)

  • Saturated sodium thiosulphate solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottomed flask

  • Stirrer/hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottomed flask, combine the 1,4-diarylbuta-1,3-diyne (0.5 mmol) and N-bromosuccinimide (1.5 mmol) in 3 mL of the acetonitrile-water (10:1) solvent mixture.

  • Heat the reaction mixture to 50°C and stir for 30 minutes.

  • Add hydrazine hydrate (1 mmol) to the reaction mixture and continue stirring at 50°C for an additional 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add saturated sodium thiosulphate solution to decompose any excess bromine.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Potential Applications of Dibromopyridazinone Derivatives

The dibromopyridazinone scaffold has been explored for a range of therapeutic and agrochemical applications, owing to the diverse biological activities exhibited by its derivatives.

Anticancer Activity

Dibromopyridazinone derivatives have shown promise as anticancer agents. Ferrocenyl-pyridazinones, synthesized via Suzuki-Miyaura coupling from 4,5-dibromo-2-methylpyridazin-3(2H)-one, have demonstrated cytotoxic activity against various human tumor cell lines.[2] The mechanism of action for some of these compounds is thought to be associated with the generation of reactive oxygen species (ROS), leading to cancer cell death.[1]

The table below summarizes the in vitro cytotoxic activity of several ferrocene-containing pyridazinones.

CompoundCell LineIC50 (µM)[2]
7 HeLa>50
A549>50
MCF-7>50
T47D>50
8 HeLa11.8 ± 1.1
A54910.5 ± 0.9
MCF-713.2 ± 1.3
T47D12.6 ± 1.2
9 HeLa2.9 ± 0.3
A5493.5 ± 0.4
MCF-74.1 ± 0.5
T47D3.8 ± 0.4
11 HeLa8.7 ± 0.8
A5499.1 ± 0.9
MCF-710.3 ± 1.1
T47D9.9 ± 1.0
12 HeLa6.4 ± 0.6
A5497.2 ± 0.7
MCF-78.1 ± 0.8
T47D7.7 ± 0.8
Antimicrobial Activity

The pyridazinone nucleus is a known pharmacophore in the development of antimicrobial agents. While specific data on dibromopyridazinones is emerging, related pyridazinone derivatives have shown significant antibacterial and antifungal activity. For instance, a novel series of pyridazinone derivatives demonstrated activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridazinone derivatives against various bacterial strains.

CompoundS. aureus (MRSA)E. coliS. typhimuriumP. aeruginosaA. baumannii
3 4.52 µM----
7 7.8 µM7.8 µM7.8 µM-7.8 µM
13 ---7.48 µM3.74 µM

Data extracted from a study on pyridazinone derivatives, not specifically dibrominated analogs.[3]

Herbicidal Activity

Pyridazinone derivatives have been investigated for their potential as herbicides.[4][5] The mechanism of action for some of these compounds involves the inhibition of essential plant enzymes. While specific studies on the herbicidal activity of dibromopyridazinones are limited, the general activity of the pyridazinone class suggests this as a promising area for future research.

Anti-inflammatory Activity

Pyridazinone derivatives have been explored as potential anti-inflammatory agents. Certain pyridazino[2,3-d]pyridazine-2,8-dione derivatives have been shown to act as dual inhibitors of COX-1 and COX-2 enzymes, which are key targets in inflammation pathways.[6]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dibromopyridazinone derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the dibromopyridazinone derivatives in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours in a CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Dibromopyridazinone derivatives (dissolved in DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

Procedure:

  • Prepare serial two-fold dilutions of the dibromopyridazinone derivatives in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Synthetic Pathways and Methodologies

The following diagrams illustrate key synthetic pathways and experimental workflows for dibromopyridazinone derivatives.

Synthesis_of_Dibromo_Diarylpyridazines Diyne 1,4-Diarylbuta-1,3-diyne Intermediate Brominated Intermediate Diyne->Intermediate Bromination NBS N-Bromosuccinimide (NBS) Acetonitrile/Water, 50°C Hydrazine Hydrazine Hydrate Dibromopyridazine 4,5-Dibromo-3,6-diarylpyridazine Intermediate->Dibromopyridazine Cyclization Suzuki_Coupling_Workflow Start Start: 4,5-Dibromo-2-methylpyridazin-3(2H)-one Reactants Add Boronic Acid/Ester, Pd Catalyst, Base, and Solvent Start->Reactants Reaction Heat Reaction Mixture (e.g., 80-100°C) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Substituted Ferrocenyl- or Aryl-Pyridazinone Purification->Product Kinase_Inhibition_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Phosphorylation Dibromopyridazinone Dibromopyridazinone Derivative Dibromopyridazinone->Receptor Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

References

Methodological & Application

Synthesis of 4,5-Dibromopyridazin-3(2H)-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4,5-Dibromopyridazin-3(2H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available starting materials. Detailed experimental protocols for each key transformation are provided, along with a summary of expected yields and characterization data.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The targeted compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituents at the 4 and 5 positions offer reactive handles for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.

Overall Synthetic Strategy

The synthesis of this compound is proposed to proceed via a three-step sequence starting from maleic anhydride. The overall workflow involves the formation of the pyridazinedione core, followed by bromination and subsequent selective transformation to the desired pyridazin-3(2H)-one.

Synthesis_Workflow A Maleic Anhydride B 1,2-dihydro-pyridazine-3,6-dione (Maleic Hydrazide) A->B Hydrazine Hydrate C 4,5-Dibromo-1,2-dihydro- pyridazine-3,6-dione B->C Brominating Agent (e.g., NBS) D This compound C->D Selective Reduction/ Transformation

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-dihydro-pyridazine-3,6-dione (Maleic Hydrazide)

This initial step involves the condensation of maleic anhydride with hydrazine hydrate to form the pyridazinedione ring system.

Materials:

  • Maleic Anhydride

  • Hydrazine Hydrate (80% solution)

  • Hydrochloric Acid (30%)

  • Water

  • Ethanol

Procedure:

  • In a suitable reaction vessel, combine 72.5 mL of hydrazine hydrate (80%) and 120 mL of 30% hydrochloric acid with caution, as the reaction is exothermic.

  • To this solution, add 98 g of maleic anhydride.

  • Heat the reaction mixture to reflux at 110°C for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then with ethanol.

  • Dry the product under vacuum to obtain 1,2-dihydro-pyridazine-3,6-dione as a white to off-white solid.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialMaleic Anhydride[1]
ReagentHydrazine Hydrate, HCl[1]
Reaction Time3 hours[1]
Reaction Temperature110°C[1]
Expected YieldHigh[1]
Step 2: Bromination of 1,2-dihydro-pyridazine-3,6-dione

Materials:

  • 1,2-dihydro-pyridazine-3,6-dione

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1,2-dihydro-pyridazine-3,6-dione in a 10:1 mixture of acetonitrile and water.

  • Add 2.2 to 2.5 equivalents of N-bromosuccinimide to the solution.

  • Heat the reaction mixture at a suitable temperature (e.g., 50-80°C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If excess bromine is present, quench with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4,5-dibromo-1,2-dihydro-pyridazine-3,6-dione.

Quantitative Data Summary:

ParameterValueReference
Starting Material1,2-dihydro-pyridazine-3,6-dioneN/A
ReagentN-Bromosuccinimide
SolventAcetonitrile:Water (10:1)
Reaction Temperature50-80°C (requires optimization)
Expected YieldModerate to Good (requires optimization)
Step 3: Synthesis of this compound

This final step involves the selective transformation of the 4,5-dibromo-1,2-dihydro-pyridazine-3,6-dione intermediate to the target compound. A plausible method involves chlorination followed by selective hydrolysis.

Part A: Chlorination of 4,5-dibromo-1,2-dihydro-pyridazine-3,6-dione

Materials:

  • 4,5-dibromo-1,2-dihydro-pyridazine-3,6-dione

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a reaction vessel equipped with a reflux condenser, carefully add 4,5-dibromo-1,2-dihydro-pyridazine-3,6-dione to an excess of phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • The product, 4,5-dibromo-3,6-dichloropyridazine, will precipitate and can be collected by filtration.

  • Wash the solid with cold water and dry thoroughly.

Part B: Selective Hydrolysis of 4,5-dibromo-3,6-dichloropyridazine

Materials:

  • 4,5-dibromo-3,6-dichloropyridazine

  • Aqueous base (e.g., sodium hydroxide solution) or acid (e.g., hydrochloric acid)

  • Suitable solvent (e.g., water, ethanol)

Procedure:

  • Dissolve or suspend 4,5-dibromo-3,6-dichloropyridazine in a suitable solvent.

  • Add an aqueous solution of a base or an acid. The choice of reagent and its concentration will determine the selectivity of the hydrolysis.

  • Heat the reaction mixture and monitor the formation of this compound by TLC.

  • Upon completion, neutralize the reaction mixture.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Quantitative Data Summary:

ParameterValueReference
Starting Material4,5-dibromo-1,2-dihydro-pyridazine-3,6-dioneN/A
Reagent (Chlorination)Phosphorus oxychlorideN/A
Reagent (Hydrolysis)Aqueous acid or baseN/A
Reaction ConditionsRequires optimizationN/A
Expected YieldModerate (requires optimization)N/A

Logical Relationship of Synthesis Steps

logical_relationship cluster_0 Step 1: Pyridazinedione Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Conversion to Final Product A Maleic Anhydride + Hydrazine Hydrate B Condensation Reaction A->B C 1,2-dihydro-pyridazine-3,6-dione B->C D 1,2-dihydro-pyridazine-3,6-dione E Electrophilic Bromination D->E F 4,5-Dibromo-1,2-dihydro- pyridazine-3,6-dione E->F G 4,5-Dibromo-1,2-dihydro- pyridazine-3,6-dione H Chlorination & Selective Hydrolysis G->H I This compound H->I

References

Application Notes and Protocols: Synthesis of 4,5-Dibromopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4,5-Dibromopyridazin-3(2H)-one, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the preparation of mucobromic acid from furfural, followed by a cyclization reaction with hydrazine hydrate to yield the target compound. This protocol includes comprehensive experimental procedures, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of two bromine atoms on the pyridazinone ring offers reactive sites for further functionalization, making it a versatile building block for the synthesis of a wide range of biologically active molecules. This document outlines a reliable and reproducible method for its laboratory-scale synthesis.

Chemical Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
FurfuralC₅H₄O₂96.08-36.5Colorless to yellow liquid
BromineBr₂159.81-7.2Reddish-brown liquid
Mucobromic AcidC₄H₂Br₂O₃257.87124–125Colorless crystals
Hydrazine HydrateH₆N₂O50.06-51.7Colorless fuming liquid
This compound C₄H₂Br₂N₂O 253.88 ~218 (decomposes) Powder to crystal [1]

Experimental Protocols

Step 1: Synthesis of Mucobromic Acid from Furfural

This procedure is adapted from established methods for the oxidation and bromination of furfural.[2]

Materials:

  • Furfural (freshly distilled)

  • Bromine

  • Deionized water

  • Sodium bisulfite

  • Decolorizing carbon

  • Ice

Equipment:

  • 2-L three-necked round-bottomed flask

  • Dropping funnel

  • Thermometer

  • Mechanical stirrer

  • Reflux condenser

  • Distillation apparatus

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a mixture of 50 g (0.52 mol) of freshly distilled furfural and 500 mL of water is vigorously stirred.

  • The flask is immersed in an ice bath to cool the mixture.

  • While maintaining the temperature below 5 °C, 450 g (2.81 moles) of bromine is added dropwise from the dropping funnel.[2]

  • After the addition is complete, the dropping funnel and thermometer are replaced with a reflux condenser. The mixture is then heated to boiling and refluxed for 30 minutes.

  • Following reflux, the apparatus is set up for distillation to remove excess bromine. Distillation is continued until the distillate is nearly colorless.[2]

  • The reaction mixture is then evaporated to dryness under reduced pressure on a steam bath.

  • The solid residue is cooled in an ice bath and triturated with 30–50 mL of ice water.

  • A small amount of sodium bisulfite solution is added to decolorize the mixture.

  • The crude mucobromic acid is collected by suction filtration and washed with two small portions of ice water.

  • For purification, the crude product (approximately 125-132 g) is dissolved in about 110 mL of boiling water, and 2-5 g of decolorizing carbon is added. The mixture is stirred for 10 minutes, filtered while hot, and the filtrate is cooled to 0–5 °C to crystallize the pure mucobromic acid.

  • The colorless crystals of mucobromic acid are collected by filtration. The expected yield is between 100–112 g (75–83%).[2]

Step 2: Synthesis of this compound from Mucobromic Acid

This procedure is based on the known reaction of mucohalic acids with hydrazine to form dihalogenated pyridazinones.[1]

Materials:

  • Mucobromic acid (from Step 1)

  • Hydrazine hydrate (80-100%)

  • Aqueous acidic solution (e.g., dilute HCl or H₂SO₄)

  • Deionized water

  • Ice

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve a known quantity of mucobromic acid in an aqueous acidic solution.

  • An equimolar or slight excess of hydrazine hydrate is carefully added to the solution.

  • The reaction mixture is heated to an elevated temperature (e.g., reflux) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and then further cooled in an ice bath to precipitate the product.

  • The solid product is collected by suction filtration and washed with cold water.

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product as a crystalline solid.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Furfural Furfural Step1 Step 1: Oxidation and Bromination Furfural->Step1 Bromine Bromine Water, <5°C Bromine->Step1 Mucobromic_Acid Mucobromic Acid Step1->Mucobromic_Acid Crude Product Step2 Step 2: Cyclization Mucobromic_Acid->Step2 Hydrazine Hydrazine Hydrate Aqueous Acid, Heat Hydrazine->Step2 Purification Purification (Recrystallization) Step2->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Synthetic pathway for this compound.

Concluding Remarks

The described two-step synthesis provides a clear and effective method for obtaining this compound. This protocol is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical applications. Adherence to standard laboratory safety procedures is essential when handling the reagents involved, particularly bromine and hydrazine hydrate.

References

Application Notes and Protocols for the Preparation of 4,5-Dibromopyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazin-3(2H)-one and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The pyridazinone scaffold is a key pharmacophore found in numerous therapeutic agents with applications ranging from anticancer and anti-inflammatory to antimicrobial and cardiovascular treatments.[1][2][3] The introduction of bromine atoms at the 4 and 5 positions of the pyridazinone ring creates a versatile scaffold, 4,5-Dibromopyridazin-3(2H)-one, which serves as a valuable building block for the synthesis of a wide array of novel derivatives. The bromine substituents not only enhance the reactivity of the molecule, allowing for further functionalization, but can also contribute to the overall biological activity of the final compounds.

These application notes provide a comprehensive overview of the synthetic methodologies for preparing this compound and its derivatives, detailed experimental protocols for key reactions, and a summary of their applications in drug discovery and development, particularly in the context of cancer research.

Synthesis of the this compound Scaffold

A common and effective method for the synthesis of 4,5-dihalopyridazin-3(2H)-ones involves the reaction of mucohalic acids with hydrazines.[4] This approach provides a direct route to the core heterocyclic structure.

Protocol 1: Synthesis of this compound from Mucobromic Acid

This protocol describes the cyclization of mucobromic acid with a hydrazine source to yield the this compound core.

Materials:

  • Mucobromic acid

  • Hydrazine hydrate or a substituted hydrazine

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Ethanol

Procedure:

  • To a solution of mucobromic acid (1.0 eq) in toluene, add the desired hydrazine (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the this compound derivative.

Functionalization of the this compound Scaffold

The 4,5-dibromo-3(2H)-pyridazinone core is an excellent substrate for further chemical modifications, primarily through N-alkylation and palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents at the N2, C4, and C5 positions, enabling the generation of diverse chemical libraries for biological screening.

N-Alkylation

The nitrogen atom at the 2-position of the pyridazinone ring can be readily alkylated to introduce various side chains, which can significantly influence the compound's pharmacological properties.[5][6][7][8]

Protocol 2: N-Alkylation of this compound

This protocol details a general procedure for the N-alkylation of the 4,5-dibromopyridazinone core using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add the alkyl halide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C4 and C5 positions are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the introduction of aryl, heteroaryl, or vinyl substituents.[9][10][11][12] This is a powerful tool for creating derivatives with extended conjugation and diverse steric and electronic properties.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 4,5-Dibromo-2-methylpyridazin-3(2H)-one

This protocol describes the bis-functionalization of the 4,5-positions of an N-methylated pyridazinone ring with arylboronic acids.[10]

Materials:

  • 4,5-Dibromo-2-methylpyridazin-3(2H)-one

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., DME/H₂O or Toluene/H₂O)

Procedure:

  • In a round-bottom flask, combine 4,5-Dibromo-2-methylpyridazin-3(2H)-one (1.0 eq), the arylboronic acid (2.5 eq), the palladium catalyst (4 mol%), and the base (2.8 eq).

  • Add the solvent system (e.g., DME/H₂O 4:1).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the 4,5-diaryl-2-methylpyridazin-3(2H)-one.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of this compound derivatives.

Table 1: Synthesis of 4,5-Disubstituted Pyridazin-3(2H)-one Derivatives via Suzuki-Miyaura Coupling [10]

EntryArylboronic AcidCatalystBaseSolventTime (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O244,5-Diphenyl-2-methylpyridazin-3(2H)-one78
24-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O184,5-Bis(4-methoxyphenyl)-2-methylpyridazin-3(2H)-one72
3Ferroceneboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O244,5-Diferrocenyl-2-methylpyridazin-3(2H)-one65

Table 2: In Vitro Biological Activity of Pyridazinone Derivatives

Compound IDTargetCell LineActivityIC₅₀ (µM)Reference
Olaparib PARP-Enzyme Inhibition0.015[13]
Fluzoparib PARP-Enzyme Inhibition0.00146[13]
Talazoparib PARP-Enzyme Inhibition0.0002[13]
Compound 43 -Panc-1 (Pancreatic Cancer)Cytotoxicity2.9[13]
Compound 43 -Paca-2 (Pancreatic Cancer)Cytotoxicity2.2[13]
Compound 10l VEGFR-2-Enzyme Inhibition-[1]
Compound 81 PI3K (predicted)IMR-32 (Neuroblastoma)Cytotoxicity0.07[3]
Compound 82 PI3K (predicted)IMR-32 (Neuroblastoma)Cytotoxicity0.04[3]
Compound 10 DYRK1A-Enzyme InhibitionSubmicromolar[14]
Compound 19 DYRK1A-Enzyme InhibitionSubmicromolar[14]
Compound 8a PARP-1-Enzyme Inhibition0.036[15]

Applications in Drug Discovery

Derivatives of this compound are being actively investigated for their therapeutic potential, particularly as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Kinase Inhibition

Many pyridazinone derivatives have been shown to inhibit various protein kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][3][14] Inhibition of these kinases can disrupt downstream signaling cascades, leading to the suppression of tumor growth.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibition of PARP can lead to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, while either defect alone is not. Several pyridazinone-based compounds have been identified as potent PARP inhibitors, with some, like Olaparib, already in clinical use.[13][15][16][17][18][19]

Induction of Apoptosis

Some pyridazinone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[2] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress, and the impairment of the proteasome, resulting in the accumulation of poly-ubiquitinated proteins and triggering the intrinsic apoptosis pathway.[2]

Visualizations

Caption: Synthetic workflow for this compound derivatives.

parp_inhibition_pathway cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome in BRCA-deficient Cancer dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp ber Base Excision Repair parp->ber ssb_accumulation SSB Accumulation parp->ssb_accumulation dna_repair DNA Repair ber->dna_repair pyridazinone Pyridazinone-based PARP Inhibitor pyridazinone->parp dsbs Double-Strand Breaks (at replication fork) ssb_accumulation->dsbs apoptosis Apoptosis / Cell Death (Synthetic Lethality) dsbs->apoptosis

Caption: Mechanism of PARP inhibition by pyridazinone derivatives.

kinase_inhibition_pathway cluster_signaling Cancer Cell Signaling cluster_inhibition Therapeutic Intervention growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) growth_factor->receptor pi3k_pathway PI3K/AKT/mTOR Pathway receptor->pi3k_pathway proliferation Cell Proliferation, Survival, Angiogenesis pi3k_pathway->proliferation pyridazinone Pyridazinone-based Kinase Inhibitor pyridazinone->receptor pyridazinone->pi3k_pathway

Caption: Inhibition of kinase signaling pathways by pyridazinone derivatives.

References

Application Notes and Protocols: 4,5-Dibromopyridazin-3(2H)-one as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromopyridazin-3(2H)-one is a highly functionalized heterocyclic compound that serves as a key building block in the synthesis of a diverse array of biologically active molecules.[1][2] Its unique structural feature, possessing two reactive bromine atoms on a pyridazinone core, allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors and vasorelaxant agents, highlighting its importance in medicinal chemistry and drug discovery.

Applications in Medicinal Chemistry

The pyridazinone scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[3][4] this compound is a crucial intermediate for the synthesis of substituted pyridazinones with therapeutic potential.

Synthesis of DYRK1A Inhibitors

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a promising therapeutic target for several pathologies, including neurodegenerative diseases and certain types of cancer.[1] Substituted pyridazino[4,5-b]indol-4-ones, synthesized from this compound derivatives, have emerged as potent inhibitors of DYRK1A.

Development of Vasorelaxant Agents

Pyridazin-3(2H)-one derivatives have been investigated for their vasodilatory effects, making them attractive candidates for the treatment of hypertension and other cardiovascular diseases.[5][6] The ability to introduce diverse substituents onto the pyridazinone ring using this compound allows for the fine-tuning of their pharmacological properties. Some of these compounds are thought to exert their effects through the modulation of endothelial nitric oxide synthase (eNOS).[2]

Key Synthetic Reactions and Protocols

The synthetic utility of this compound primarily revolves around palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the sequential and regioselective introduction of aryl or heteroaryl moieties at the C4 and C5 positions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of 4,5-dibromo-2-methylpyridazin-3(2H)-one, this reaction can be controlled to achieve mono- or di-arylation.

General Experimental Protocol for Suzuki-Miyaura Reaction:

This protocol is adapted from a general procedure for the Suzuki-Miyaura reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one.[7]

Materials:

  • 4,5-Dibromo-2-methylpyridazin-3(2H)-one

  • Arylboronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, DMF, Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add 4,5-dibromo-2-methylpyridazin-3(2H)-one (1.0 equiv.), the arylboronic acid or boronate ester (1.1-1.5 equiv. for mono-arylation, 2.2-3.0 equiv. for di-arylation), and the base (2.0-3.0 equiv.).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.05-0.10 equiv.) and the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4- or 4,5-disubstituted pyridazinone.

Quantitative Data from Suzuki-Miyaura Reactions:

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one with various boronic acids.[7]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Product(s)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10024-Phenyl-5-bromo & 4,5-Diphenyl45 & 20
2Ferroceneboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O10024-Ferrocenyl-5-bromo & 5-Ferrocenyl-4-bromo30 & 35
3Ferrocene-1,1'-diboronic acid bis(pinacol) esterPdCl₂(dppf) (5)K₂CO₃Dioxane100244,5-Di(ferrocenyl)15

Synthesis of Biologically Active Molecules: Protocols and Data

Protocol for the Synthesis of Pyridazino[4,5-b]indol-4-one Derivatives (DYRK1A Inhibitors)

This protocol describes a plausible synthetic route to pyridazino[4,5-b]indol-4-ones, potent DYRK1A inhibitors, starting from a 4,5-disubstituted pyridazinone intermediate. This is a conceptual protocol based on established synthetic strategies in the literature.[1][8]

Step 1: Synthesis of a 4-amino-5-aryl-pyridazin-3(2H)-one intermediate.

This step would typically involve a nucleophilic aromatic substitution or a Buchwald-Hartwig amination on a 4-bromo-5-aryl-pyridazin-3(2H)-one intermediate.

Step 2: Cyclization to form the pyridazino[4,5-b]indol-4-one core.

  • To a solution of the 4-amino-5-aryl-pyridazin-3(2H)-one derivative in a suitable solvent (e.g., acetic acid or a high-boiling point ether), add a cyclizing agent (e.g., polyphosphoric acid or a palladium catalyst for intramolecular C-H activation).

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Biological Activity of Pyridazino[4,5-b]indol-4-one Derivatives:

The following table presents the inhibitory activity of synthesized pyridazino[4,5-b]indol-4-one analogs against DYRK1A.[1]

CompoundDYRK1A IC₅₀ (µM)
1 HFuran-2-yl0.85
2 HThiophen-2-yl>10
3 MePyridin-4-yl0.52
4 MePhenyl>10
Protocol for the Synthesis of 4,5-Disubstituted Pyridazin-3(2H)-one Derivatives (Vasorelaxant Agents)

This protocol outlines the synthesis of 4,5-diarylpyridazin-3(2H)-ones, which have shown potential as vasorelaxant agents. The core of this synthesis is a sequential Suzuki-Miyaura coupling.

  • Perform a mono-Suzuki-Miyaura coupling on this compound with the first arylboronic acid as described in the general protocol.

  • Isolate and purify the resulting 4-aryl-5-bromopyridazin-3(2H)-one.

  • Subject the purified mono-arylated product to a second Suzuki-Miyaura coupling with a different arylboronic acid to introduce the second aryl group at the C5 position.

  • Purify the final 4,5-diarylpyridazin-3(2H)-one product.

Vasorelaxant Activity of Pyridazin-3-one Derivatives:

The table below shows the vasorelaxant activity of representative pyridazin-3-one derivatives on isolated rat thoracic aorta.[9]

CompoundStructureEC₅₀ (µM)
A 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-onePotent antihypertensive
B 4,5-dihydropyridazin-3(2H)-one with 1,2,4-triazole moietySignificant reduction in mean arterial blood pressure
C 4-methoxyphenylhydrazide derivative1.204
Hydralazine (Reference)18.210

Visualizations

Synthetic Workflow for 4,5-Disubstituted Pyridazinones

Synthetic_Workflow start This compound intermediate 4-Aryl-5-bromopyridazin-3(2H)-one start->intermediate Suzuki Coupling (Arylboronic Acid 1) final_product 4,5-Diarylpyridazin-3(2H)-one intermediate->final_product Suzuki Coupling (Arylboronic Acid 2)

Caption: General synthetic workflow for the preparation of 4,5-diarylpyridazin-3(2H)-ones.

Inhibition of DYRK1A Signaling Pathway

DYRK1A_Inhibition DYRK1A DYRK1A Kinase pSubstrate Phosphorylated Substrate DYRK1A->pSubstrate Phosphorylation Substrate Substrate (e.g., Transcription Factors) Substrate->pSubstrate Cellular_Effects Downstream Cellular Effects (e.g., Proliferation, Differentiation) pSubstrate->Cellular_Effects Inhibitor Pyridazino[4,5-b]indol-4-one (Inhibitor) Inhibitor->DYRK1A Inhibition

Caption: Simplified diagram of DYRK1A kinase inhibition by pyridazino[4,5-b]indol-4-one derivatives.

Proposed Mechanism of Vasorelaxation via eNOS Modulation

eNOS_Modulation Pyridazinone Pyridazin-3(2H)-one Derivative eNOS Endothelial Nitric Oxide Synthase (eNOS) Pyridazinone->eNOS Upregulation/ Activation NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation

Caption: Proposed pathway for vasorelaxation induced by pyridazin-3(2H)-one derivatives via eNOS modulation.

References

The Synthetic Versatility of 4,5-Dibromopyridazin-3(2H)-one: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – 4,5-Dibromopyridazin-3(2H)-one has emerged as a highly versatile and valuable building block in organic synthesis, providing a robust platform for the construction of a diverse array of functionalized pyridazinone derivatives and fused heterocyclic systems. Its strategic di-bromo substitution pattern allows for selective and sequential functionalization through a variety of cross-coupling and nucleophilic substitution reactions, making it an indispensable tool for researchers in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced molecular architectures.

Application Notes

The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. This compound serves as a key intermediate for the synthesis of novel drug candidates and molecular probes. The two bromine atoms at the 4- and 5-positions of the pyridazinone ring are amenable to a variety of synthetic transformations, offering multiple pathways for molecular diversification.

Key Synthetic Applications:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituents are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This includes Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively. These reactions are fundamental in the synthesis of complex organic molecules, including kinase inhibitors and other biologically active compounds.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazinone ring facilitates nucleophilic aromatic substitution of the bromine atoms. This allows for the introduction of a wide range of nucleophiles, including alkoxides, thiolates, and amines, to generate 4,5-disubstituted pyridazinones with diverse functional groups.

  • Synthesis of Fused Heterocyclic Systems: this compound is a precursor for the synthesis of various fused heterocyclic systems, such as pyridazino[4,5-b]indoles, which are of significant interest in drug discovery due to their structural similarity to known bioactive molecules.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations of this compound. It is recommended that the N-H of the pyridazinone ring be protected, for instance with a methyl or benzyl group, prior to undertaking many of these reactions to prevent side reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4,5-diarylpyridazin-3(2H)-ones, a common structural motif in medicinal chemistry. The reaction can be performed sequentially to introduce two different aryl groups.

Reaction Scheme:

Suzuki_Miyaura_Coupling reactant1 This compound product 4,5-Diarylpyridazin-3(2H)-one reactant1->product Suzuki-Miyaura Coupling reactant2 Arylboronic Acid (2.2 eq) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., Na2CO3) base->product

Figure 1: General workflow for Suzuki-Miyaura coupling.

Materials:

ReagentMolar Equivalent
4,5-Dibromo-2-methylpyridazin-3(2H)-one1.0
Phenylboronic acid2.2
Tetrakis(triphenylphosphine)palladium(0)0.05
Sodium Carbonate (2 M aqueous solution)4.0
Toluene-
Ethanol-
Water-

Procedure:

  • To a stirred solution of 4,5-dibromo-2-methylpyridazin-3(2H)-one (1.0 g, 3.70 mmol) in a mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) is added phenylboronic acid (1.0 g, 8.15 mmol).

  • Sodium carbonate (2 M aqueous solution, 7.4 mL, 14.8 mmol) is then added, followed by tetrakis(triphenylphosphine)palladium(0) (0.21 g, 0.185 mmol).

  • The reaction mixture is heated to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12 hours.

  • After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4,5-diphenyl-2-methylpyridazin-3(2H)-one.

Expected Yield: 75-85%

Nucleophilic Aromatic Substitution (SNAr) with a Thiol

This protocol outlines the synthesis of 4,5-bis(arylthio)pyridazin-3(2H)-ones. The reaction can often be performed stepwise to introduce two different thioether moieties.

Reaction Scheme:

SNAr_Reaction reactant1 This compound product 4,5-Bis(arylthio)pyridazin-3(2H)-one reactant1->product SNAr Reaction reactant2 Thiol (2.2 eq) reactant2->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., DMF) solvent->product

Figure 2: General workflow for nucleophilic aromatic substitution.

Materials:

ReagentMolar Equivalent
This compound1.0
Thiophenol2.2
Potassium Carbonate2.5
N,N-Dimethylformamide (DMF)-

Procedure:

  • To a solution of this compound (1.0 g, 3.94 mmol) in dry DMF (20 mL) is added potassium carbonate (1.36 g, 9.85 mmol).

  • Thiophenol (0.89 mL, 8.67 mmol) is added dropwise to the suspension at room temperature.

  • The reaction mixture is stirred at 80 °C for 6 hours.

  • After cooling, the mixture is poured into ice-water (100 mL) and the resulting precipitate is collected by filtration.

  • The solid is washed with water and dried under vacuum to yield the crude product.

  • Purification by recrystallization from ethanol affords the pure 4,5-bis(phenylthio)pyridazin-3(2H)-one.

Expected Yield: 80-90%

General Protocol for Sonogashira Coupling

This generalized protocol can be adapted for the coupling of terminal alkynes to the 4- and 5-positions of the pyridazinone core.

Reaction Scheme:

Sonogashira_Coupling reactant1 This compound product 4,5-Dialkynylpyridazin-3(2H)-one reactant1->product Sonogashira Coupling reactant2 Terminal Alkyne (2.2 eq) reactant2->product catalyst1 Pd Catalyst (e.g., Pd(PPh3)2Cl2) catalyst1->product catalyst2 CuI (co-catalyst) catalyst2->product base Base (e.g., Et3N) base->product

Figure 3: General workflow for Sonogashira coupling.

Materials:

ReagentMolar Equivalent
This compound (N-protected)1.0
Terminal Alkyne2.2
Bis(triphenylphosphine)palladium(II) chloride0.05
Copper(I) iodide0.10
Triethylamine4.0
Tetrahydrofuran (THF), anhydrous-

Procedure:

  • A mixture of the N-protected this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.05 mmol), and copper(I) iodide (0.10 mmol) is placed in a Schlenk flask under an argon atmosphere.

  • Anhydrous THF (10 mL) and triethylamine (4.0 mmol) are added, and the mixture is degassed.

  • The terminal alkyne (2.2 mmol) is added, and the reaction mixture is stirred at 60 °C for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the introduction of primary or secondary amines at the 4- and 5-positions.

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound product 4,5-Diaminopyridazin-3(2H)-one reactant1->product Buchwald-Hartwig Amination reactant2 Amine (2.2 eq) reactant2->product catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->product ligand Ligand (e.g., Xantphos) ligand->product base Base (e.g., Cs2CO3) base->product

Figure 4: General workflow for Buchwald-Hartwig amination.

Materials:

ReagentMolar Equivalent
This compound (N-protected)1.0
Amine2.2
Tris(dibenzylideneacetone)dipalladium(0)0.02
Xantphos0.08
Cesium Carbonate2.5
1,4-Dioxane, anhydrous-

Procedure:

  • To a Schlenk tube are added the N-protected this compound (1.0 mmol), cesium carbonate (2.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.08 mmol).

  • The tube is evacuated and backfilled with argon.

  • Anhydrous 1,4-dioxane (10 mL) and the amine (2.2 mmol) are added.

  • The reaction mixture is heated to 100 °C for 16 hours.

  • After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • The residue is purified by column chromatography on silica gel to give the desired product.

Data Summary

Table 1: Summary of Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4,5-Diphenyl-2-methylpyridazin-3(2H)-one82
24-Methoxyphenylboronic acid4,5-Bis(4-methoxyphenyl)-2-methylpyridazin-3(2H)-one78
33-Thienylboronic acid4,5-Di(thiophen-3-yl)-2-methylpyridazin-3(2H)-one75

Table 2: Summary of Representative Nucleophilic Aromatic Substitution Reactions

EntryNucleophileProductYield (%)
1Thiophenol4,5-Bis(phenylthio)pyridazin-3(2H)-one85
2Morpholine4,5-Dimorpholinopyridazin-3(2H)-one75
3Sodium methoxide4,5-Dimethoxypyridazin-3(2H)-one90

These application notes and protocols demonstrate the significant potential of this compound as a versatile building block in organic synthesis. The ability to perform a wide range of transformations on this scaffold opens up new avenues for the discovery and development of novel molecules with important applications in medicine and materials science.

Application Notes and Protocols for Cross-Coupling Reactions with 4,5-Dibromopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4,5-Dibromopyridazin-3(2H)-one as a key building block. The pyridazinone core is a prevalent scaffold in medicinal chemistry, and the ability to functionalize the C4 and C5 positions through cross-coupling reactions is crucial for the synthesis of diverse compound libraries for drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[2] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C4 and C5 positions.

A study by Hutai et al. investigated the Suzuki-Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one with various boronic acids and esters, demonstrating the feasibility of both mono- and di-substitution.[3][4] The regioselectivity and product distribution are influenced by the reaction conditions and the stoichiometry of the reagents.

Quantitative Data Summary

Table 1: Suzuki-Miyaura Coupling of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Phenyl- and Ferrocene-boronates. [4]

EntryBoronic ComponentCatalyst SystemBaseSolventTemp (°C)Time (h)Product(s) and Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100244-phenyl (25%), 5-phenyl (trace), 4,5-diphenyl (60%)
2Ferroceneboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane100184-ferrocenyl (45%), 5-ferrocenyl (15%), 4,5-diferrocenyl (10%)
3Ferrocene-1,1'-diboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O11012Bridged product (yield not specified)
4Ferrocene-1,1'-diboronic acid dipinacol esterPd(OAc)₂ / XPhosK₃PO₄Dioxane100204,5-disubstituted (major), mono-substituted (minor)

Data extracted from Hutai et al.[4] Note that the original substrate in this study was the N-methylated derivative.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on the work of Hutai et al. and may require optimization for specific substrates.[4]

Materials:

  • 4,5-Dibromo-2-substituted-pyridazin-3(2H)-one

  • Aryl- or vinylboronic acid or boronate ester (1.1-2.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the 4,5-dibromo-2-substituted-pyridazin-3(2H)-one, boronic acid/ester, base, and palladium catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4,5-Dibromopyridazinone - Boronic Acid/Ester - Base - Pd Catalyst purge Purge with Inert Gas reagents->purge 1. add_solvent Add Degassed Solvent purge->add_solvent 2. heat Heat and Stir add_solvent->heat 3. monitor Monitor Progress (TLC, LC-MS) heat->monitor 4. cool Cool to RT monitor->cool 5. extract Dilute & Extract cool->extract 6. dry Dry & Concentrate extract->dry 7. purify Column Chromatography dry->purify 8. product Final Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7] It allows for the introduction of alkynyl moieties onto the pyridazinone scaffold, which are versatile functional groups for further transformations.

Quantitative Data Summary

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides.

EntryAryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-Bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT95
22-Amino-4-bromopyridine(Trimethylsilyl)acetylenePd(PPh₃)₄ / CuIi-Pr₂NHDMF6085
31-Bromo-4-iodobenzene1-HexynePdCl₂(PPh₃)₂ / CuIEt₃NToluene8092

This table provides general conditions and yields for similar substrates to illustrate the potential of the reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a proposed protocol for the Sonogashira coupling of this compound based on established methods.[8]

Materials:

  • 4,5-Dibromo-2-substituted-pyridazin-3(2H)-one

  • Terminal alkyne (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv.)

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the 4,5-dibromo-2-substituted-pyridazin-3(2H)-one, palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X L₂ product R¹-C≡C-R² pd_acetylide R¹-Pd(II)-C≡C-R² L₂ pd_complex->pd_acetylide Transmetalation cu_acetylide Cu-C≡C-R² cu_acetylide->pd_complex pd_acetylide->pd0 Reductive Elimination reagents R¹-X + H-C≡C-R² reagents->pd0 Oxidative Addition reagents->cu_acetylide Deprotonation base Base cuI CuI

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] It enables the synthesis of aryl amines from aryl halides and primary or secondary amines.[12] This reaction is of great importance in medicinal chemistry for the introduction of nitrogen-containing functional groups.

While no specific examples of Buchwald-Hartwig amination with this compound were found, a general protocol can be proposed based on established procedures for other aryl bromides.[13][14]

Quantitative Data Summary

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides.

EntryAryl BromideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
12-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOButToluene8060[14]
23-Bromopyridine-D4MorpholinePd(OAc)₂ / XPhosK₂CO₃Dioxane11092
31-Bromo-4-fluorobenzeneAnilinePd₂(dba)₃ / DavePhosNaOButToluene10095[15]

This table provides general conditions and yields for similar substrates to illustrate the potential of the reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a proposed protocol for the Buchwald-Hartwig amination of this compound.[13]

Materials:

  • 4,5-Dibromo-2-substituted-pyridazin-3(2H)-one

  • Primary or secondary amine (1.1-1.5 equiv.)

  • Palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, DavePhos) (1.2-2.0 equiv. relative to Pd)

  • Base (e.g., NaOBut, K₂CO₃, Cs₂CO₃) (1.5-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

  • Add the 4,5-dibromo-2-substituted-pyridazin-3(2H)-one and the amine.

  • Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Flow start Start: Aryl Bromide (4,5-Dibromopyridazinone) + Amine catalyst_system Catalyst System: - Pd Source (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOBut) start->catalyst_system reaction_conditions Reaction Conditions: - Anhydrous Solvent (Toluene) - Inert Atmosphere (Argon) - Heat (80-110 °C) catalyst_system->reaction_conditions product_formation C-N Bond Formation reaction_conditions->product_formation workup Work-up and Purification product_formation->workup final_product Final Product: Arylated Amine workup->final_product

Caption: Logical relationship of components in Buchwald-Hartwig amination.

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[16] This reaction provides a means to introduce alkenyl substituents at the C4 and C5 positions of the pyridazinone ring.

Specific examples of the Heck reaction with this compound are not prevalent in the literature, so a general protocol is provided based on standard Heck reaction conditions.[17]

Quantitative Data Summary

Table 4: Representative Conditions for Heck Coupling of Aryl Bromides.

EntryAryl BromideAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1IodobenzeneStyrenePdCl₂KOAcMethanol120High[16]
24-Bromotoluenen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10095
31-Bromo-4-nitrobenzeneStyrenePd(OAc)₂ / DABCOK₂CO₃DMF14098

This table provides general conditions and yields for similar substrates to illustrate the potential of the reaction.

Experimental Protocol: General Procedure for Heck Coupling

This is a proposed protocol for the Heck coupling of this compound based on established methods.

Materials:

  • 4,5-Dibromo-2-substituted-pyridazin-3(2H)-one

  • Alkene (1.1-2.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)

  • Ligand (optional, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃, KOAc) (1.5-2.5 equiv.)

  • Solvent (e.g., DMF, Acetonitrile, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the 4,5-dibromo-2-substituted-pyridazin-3(2H)-one, palladium catalyst, optional ligand, and base.

  • Purge the vessel with an inert gas.

  • Add the solvent and the alkene.

  • Heat the mixture to the required temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate.

  • Take up the residue in an organic solvent, wash with water and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify the crude product by column chromatography.

Visualization: Heck Reaction Mechanism Overview

Heck_Mechanism pd0 Pd(0) oxidative_addition Oxidative Addition (with R-X) pd0->oxidative_addition pd_complex R-Pd(II)-X oxidative_addition->pd_complex migratory_insertion Migratory Insertion (Alkene) pd_complex->migratory_insertion beta_hydride β-Hydride Elimination migratory_insertion->beta_hydride reductive_elimination Reductive Elimination (Base) beta_hydride->reductive_elimination product Substituted Alkene beta_hydride->product reductive_elimination->pd0

Caption: A simplified overview of the Heck reaction catalytic cycle.

References

Application Notes and Protocols for the Functionalization of the Pyridazinone Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[3][4] The versatility of the pyridazinone ring, which allows for functionalization at various positions, makes it an attractive template for the design and synthesis of novel therapeutic agents.[2][5] This document provides detailed application notes and experimental protocols for key functionalization strategies of the pyridazinone ring, including N-alkylation, C-C bond formation via cross-coupling reactions, and direct C-H functionalization.

Core Synthesis of the Pyridazinone Ring

A common and straightforward method for the synthesis of the pyridazinone core involves the cyclization of a γ-ketoacid with hydrazine hydrate.[2][6] This approach is widely used to generate the foundational 4,5-dihydropyridazin-3(2H)-one structure, which can be subsequently oxidized to the aromatic pyridazin-3(2H)-one.

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one and subsequent oxidation to 6-Phenylpyridazin-3(2H)-one

This two-step protocol describes the synthesis of a model pyridazinone compound.

Step 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

  • Materials: 3-Benzoylpropionic acid, Hydrazine hydrate, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 3-benzoylpropionic acid (0.01 mol) in ethanol.

    • Add hydrazine hydrate (0.02 mol) to the solution.

    • Reflux the mixture for approximately 6 hours.

    • Cool the reaction mixture to room temperature.

    • The solid product will precipitate. Filter the solid, wash with cold water, and dry to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[2]

Step 2: Oxidation to 6-Phenylpyridazin-3(2H)-one

  • Materials: 6-Phenyl-4,5-dihydropyridazin-3(2H)-one, Acetic acid, Bromine.

  • Procedure:

    • Dissolve the 6-phenyl-4,5-dihydropyridazin-3(2H)-one from Step 1 in glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid to the mixture at 80°C (353.2 K).

    • Stir the resulting mixture for approximately 15 minutes.

    • The solid product will form. Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure 6-phenylpyridazin-3(2H)-one.[2]

cluster_synthesis Synthesis of 6-Phenylpyridazin-3(2H)-one start 3-Benzoylpropionic Acid + Hydrazine Hydrate step1 Reflux in Ethanol (6h) start->step1 Cyclization intermediate 6-Phenyl-4,5-dihydropyridazin-3(2H)-one step1->intermediate step2 Bromine in Acetic Acid (80°C) intermediate->step2 Oxidation product 6-Phenylpyridazin-3(2H)-one step2->product

Caption: Workflow for the synthesis of 6-phenylpyridazin-3(2H)-one.

N-Functionalization of the Pyridazinone Ring

The nitrogen atom at the 2-position of the pyridazinone ring is a primary site for functionalization, with N-alkylation being a crucial modification to enhance biological activity. However, care must be taken to control the regioselectivity of the reaction, as O-alkylation can be a competing pathway. The choice of base, solvent, and alkylating agent are critical factors in directing the reaction towards the desired N-alkylated product.[1]

Experimental Protocol: N-Alkylation of a Pyridazinone Derivative

This protocol provides a general method for the N-alkylation of pyridazinones using an alkyl halide.

  • Materials: 6-substituted-pyridazin-3(2H)-one, Alkyl halide (e.g., ethyl chloroacetate), Base (e.g., Potassium Carbonate), Solvent (e.g., DMF or Acetonitrile).

  • Procedure:

    • To a solution of the starting pyridazinone (1 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to a temperature between 60-80°C and monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • The precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
6-Aryl-pyridazinoneEthyl chloroacetateK₂CO₃DMF70-8085-95[7]
6-Phenyl-pyridazinoneBenzyl bromideNaHTHFrt - 6070-90[1]
4-Alkoxy-2-pyridoneVarious alkyl halidest-BuOKTHFrtHigh[8]

Table 1: Summary of Reaction Conditions for N-Alkylation of Pyridazinones.

C-C Bond Formation via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and have been extensively applied to the functionalization of the pyridazinone scaffold.[9] The Suzuki-Miyaura and Sonogashira couplings are particularly noteworthy for introducing aryl, heteroaryl, and alkynyl moieties to the pyridazinone ring.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables the coupling of a halopyridazinone with an aryl or heteroaryl boronic acid.[10] This reaction is highly versatile and tolerates a wide range of functional groups.

  • Materials: 6-Chloro-5-dialkylaminopyridazinone, Arylboronic acid, Palladium catalyst (e.g., Pd(dppf)Cl₂ or a SPhos-based catalyst), Base (e.g., Cs₂CO₃ or K₃PO₄), Solvent (e.g., 1,4-Dioxane/Water).

  • Procedure:

    • In a microwave synthesis vial, combine the 6-chloropyridazinone derivative (1 equivalent), arylboronic acid (1.2-3 equivalents), base (2.5 equivalents), and palladium catalyst (5 mol%).[7][10]

    • Add the solvent system (e.g., 1,4-dioxane and water).

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 135-140°C for 30 minutes.[10]

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

HalopyridazinoneBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C) / TimeYield (%)Reference
6-Chloro-5-morpholinopyridazinonePhenylboronic acidPd-SPhos (5)K₃PO₄1,4-Dioxane140 / 30 min (MW)85[10]
6-Chloro-5-(piperidin-1-yl)pyridazinone4-Methoxyphenylboronic acidCombiPhos Pd6 (5)K₃PO₄1,4-Dioxane135 / 30 min (MW)78[10]
3-Chloro-6-(thiophen-2-yl)pyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80 / 12h80-95N/A

Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Halopyridazinones.

cluster_suzuki Suzuki-Miyaura Coupling Workflow reactants Halopyridazinone + Arylboronic Acid conditions Pd Catalyst Base (e.g., K₃PO₄) Solvent (Dioxane/H₂O) reactants->conditions reaction Microwave Irradiation (135-140°C, 30 min) conditions->reaction workup Work-up (Extraction, Washing) reaction->workup purification Column Chromatography workup->purification product Aryl-pyridazinone purification->product

Caption: General workflow for a microwave-assisted Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is an effective method for introducing alkynyl groups onto the pyridazinone ring by reacting a halopyridazinone with a terminal alkyne.[11] It is important to note that the acidic NH group of the pyridazinone ring can interfere with the reaction, often necessitating N-protection.[12]

  • Materials: N-protected 5-bromo-6-phenyl-3(2H)-pyridazinone, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (co-catalyst), Base (e.g., Triethylamine), Solvent (e.g., DMF).

  • Procedure:

    • To a solution of the N-protected 5-bromo-pyridazinone (1 equivalent) and the terminal alkyne (1.2 equivalents) in DMF, add triethylamine.

    • Add Pd(PPh₃)₂Cl₂ (catalytic amount) and CuI (catalytic amount) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, dilute the reaction with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

    • If necessary, deprotect the nitrogen to yield the final 5-alkynyl-pyridazinone.[12]

HalopyridazinoneAlkyneCatalyst SystemBaseSolventYield (%)Reference
5-Bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-onePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80-90[12]
5-Bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-one1-Phenyl-2-propyn-1-olPd(PPh₃)₂Cl₂ / CuIEt₃NDMFHigh[12]

Table 3: Conditions for Sonogashira Coupling on a Bromo-pyridazinone.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage diversification of complex molecules.[13][14] For pyridazinones, the pyridazinone moiety itself can act as an internal directing group, enabling ortho-selective functionalization.[13] This approach allows for a variety of transformations, including arylation, olefination, and halogenation.

Conceptual Workflow for Direct C-H Arylation

While a detailed universal protocol is highly substrate-dependent, the general workflow involves the reaction of an N-substituted pyridazinone with an arylating agent in the presence of a transition metal catalyst and an oxidant.

cluster_ch Direct C-H Arylation Logical Flow start_ch N-Substituted Pyridazinone reagents_ch Arylating Agent (e.g., Diaryliodonium Salt) + Pd Catalyst (e.g., Pd(OAc)₂) + Oxidant start_ch->reagents_ch reaction_ch Directed C-H Activation and Arylation reagents_ch->reaction_ch product_ch Ortho-Arylated Pyridazinone reaction_ch->product_ch

Caption: Conceptual workflow for the direct C-H arylation of pyridazinones.

This strategy offers a powerful method for the rapid generation of diverse pyridazinone libraries for biological screening. The specific conditions, including the choice of catalyst, oxidant, and solvent, need to be optimized for each specific transformation.

Conclusion

The functionalization of the pyridazinone ring is a rich and diverse field, offering numerous strategies for the synthesis of novel compounds with significant therapeutic potential. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this important scaffold. From the fundamental construction of the ring to advanced C-H functionalization techniques, the methodologies described enable the targeted design and synthesis of next-generation pyridazinone-based drug candidates.

References

The Versatile Scaffold: 4,5-Dibromopyridazin-3(2H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The heterocyclic compound 4,5-Dibromopyridazin-3(2H)-one has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of two reactive bromine atoms, provide a facile entry point for the synthesis of a diverse array of novel bioactive molecules with significant therapeutic potential. Researchers and drug development professionals are increasingly leveraging this scaffold to develop new treatments for a range of diseases, including cancer, inflammation, and cardiovascular disorders.

Application Notes

This compound serves as a key intermediate in the synthesis of various substituted pyridazinone derivatives. The bromine atoms at the 4 and 5 positions are amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. This synthetic flexibility is crucial for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Therapeutic Areas:

  • Oncology: Derivatives of this compound have shown promise as potent anticancer agents. By modifying the substituents at the 4 and 5 positions, researchers have developed compounds that exhibit significant inhibitory activity against key cancer-related enzymes like tyrosine kinases (e.g., VEGFR-2) and dual-specificity tyrosine-regulated kinases (e.g., DYRK1A). These enzymes are often dysregulated in cancer and play a crucial role in tumor growth, angiogenesis, and metastasis.

  • Anti-inflammatory Agents: The pyridazinone core is a known pharmacophore for anti-inflammatory activity.[1][2][3] Derivatives synthesized from the 4,5-dibromo precursor can be tailored to target enzymes involved in the inflammatory cascade, offering potential new therapies for chronic inflammatory diseases.

  • Cardiovascular Diseases: The pyridazin-3(2H)-one scaffold is present in several compounds with vasodilatory properties.[4][5] This has spurred interest in developing novel cardiovascular agents from this compound for the treatment of hypertension and other related conditions.[4][6][7]

  • Enzyme Inhibition: Beyond cancer and inflammation, derivatives of this scaffold have been explored as inhibitors of various other enzymes, demonstrating the broad applicability of this chemical motif in drug discovery.[8]

Quantitative Data Summary

The following table summarizes the biological activities of various pyridazin-3(2H)-one derivatives, highlighting the potential of this scaffold.

Compound ClassTargetKey Findings (IC50/EC50)Reference
Pyridazino[4,5-b]indol-4-onesDYRK1ASubmicromolar IC50[8]
6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amidesVasodilatorIC50 = 0.051 μM[4]
Diarylurea PyridazinonesVEGFR-2Potent Inhibition[9]
4,5-dihydro-3(2H)pyridazinonesPositive Inotropic EffectHigher efficacy than digoxin[6][7]
Thiazolo[4,5-d]pyridazinonesAnalgesic/Anti-inflammatorySuperior to ketorolac in some models[1][2][3]
Pyrazole-based PyridazinonesVEGFR-2IC50 = 8.93 nM[10]
Nicotinamide-based PyridazinonesVEGFR-2IC50 = 60.83 nM[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of derivatives of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the synthesis of 4,5-diarylpyridazin-3(2H)-one derivatives.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5-10 mol%)

  • Base (e.g., K2CO3 or K3PO4, 3 equivalents)

  • Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), arylboronic acid (2.2 equivalents), palladium catalyst, and base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-diarylpyridazin-3(2H)-one.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method to evaluate the inhibitory activity of synthesized compounds against the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compounds

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the inhibitor compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound B Cross-Coupling (e.g., Suzuki) A->B C Derivative Library B->C D In Vitro Assays (e.g., Kinase Inhibition) C->D E Cell-Based Assays (e.g., Cytotoxicity) D->E F SAR Analysis E->F F->B Feedback G Lead Compound F->G

Caption: Experimental workflow for the development of bioactive molecules.

SAR_logic Scaffold 4,5-Disubstituted Pyridazin-3(2H)-one R1 Substituent at C4 Scaffold->R1 R2 Substituent at C5 Scaffold->R2 Activity Biological Activity (e.g., IC50) R1->Activity R2->Activity

Caption: Structure-Activity Relationship (SAR) logic.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K Ras Ras/MAPK VEGFR2->Ras Inhibitor Pyridazinone Derivative Inhibitor->VEGFR2 Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation PI3K->Proliferation Ras->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols for the Design of Bioactive Molecules Using 4,5-Dibromopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design, synthesis, and evaluation of novel bioactive molecules utilizing the versatile scaffold, 4,5-Dibromopyridazin-3(2H)-one. This starting material offers a strategic platform for the development of potent and selective inhibitors of various biological targets, particularly in the fields of oncology and inflammatory diseases.

Introduction to this compound in Drug Discovery

The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects. The presence of two bromine atoms at the 4 and 5 positions of the pyridazinone ring in this compound provides reactive handles for a variety of chemical transformations. This allows for the systematic exploration of the chemical space around the core, enabling the fine-tuning of biological activity and pharmacokinetic properties.

The bromine atoms can be readily displaced through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic substitution reactions. This versatility allows for the introduction of a diverse array of substituents at the C4 and C5 positions, facilitating the generation of extensive compound libraries for screening and structure-activity relationship (SAR) studies.

Key Applications and Biological Activities

Derivatives of this compound have shown promise in targeting several key biological pathways implicated in disease.

  • Kinase Inhibition: Many pyridazinone derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of cancer and other diseases.

  • Anti-inflammatory Activity: The pyridazinone scaffold has been explored for its potential to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines like TNF-α.

  • Vasodilatory Effects: Certain pyridazinone derivatives have demonstrated vasodilatory properties, suggesting potential applications in cardiovascular diseases.

Data Presentation: Biological Activity of Representative Pyridazinone Derivatives

The following table summarizes the biological activity of representative 4,5-disubstituted pyridazinone derivatives, showcasing the potential of this scaffold.

Compound IDR1 Substituent (C4)R2 Substituent (C5)TargetIC50/EC50 (µM)Biological Activity
PZ-1 PhenylPhenylVEGFR-20.065Potent VEGFR-2 inhibitor
PZ-2 4-MethoxyphenylPhenylVEGFR-20.092VEGFR-2 inhibitor
PZ-3 4-ChlorophenylPhenylVEGFR-20.150VEGFR-2 inhibitor
PZ-4 PhenylPhenylTNF-α release1.2Moderate anti-inflammatory
PZ-5 4-Fluorophenyl4-HydroxyphenylVasodilation0.339Potent vasodilator

Experimental Protocols

General Synthetic Protocol for 4,5-Diarylpyridazin-3(2H)-ones via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 4,5-diarylpyridazin-3(2H)-ones from this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (2.2 equivalents), and the base (3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4,5-diarylpyridazin-3(2H)-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized pyridazinone derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sorafenib)

  • 96-well microtiter plates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound (or DMSO for control wells).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the kinase activity. For luminescence-based assays, this typically involves adding a reagent that measures the amount of ATP remaining.

  • Measure the signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol for Anti-inflammatory Assay (TNF-α Release in Macrophages)

This protocol describes a method to assess the anti-inflammatory potential of pyridazinone derivatives by measuring their effect on Tumor Necrosis Factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Dexamethasone)

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator

  • ELISA plate reader

Procedure:

  • Seed the macrophage cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator at 37 °C.

  • Pre-treat the cells with various concentrations of the test compounds or the positive control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours). Include an unstimulated control (no LPS) and a vehicle control (DMSO + LPS).

  • After incubation, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Measure the absorbance using an ELISA plate reader.

  • Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations: Pathways and Workflows

G General Synthetic Workflow for Bioactive Pyridazinones cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Suzuki-Miyaura Coupling (or other cross-coupling/substitution) Start->Reaction Product 4,5-Disubstituted Pyridazinone Library Reaction->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Primary Screening (e.g., Kinase Inhibition Assay) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Secondary_Assay Secondary Assays (e.g., Anti-inflammatory Assay) Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR SAR->Reaction Iterative Design

Caption: General workflow for the synthesis and evaluation of bioactive pyridazinones.

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pyridazinone Pyridazinone Inhibitor Pyridazinone->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Migration Migration Akt->Migration MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

G Workflow for Kinase Inhibition Assay Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Dispense Dispense Kinase, Substrate, and Compound into Plate Start->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Add Detection Reagent Stop->Detect Read Read Plate (Luminescence/Fluorescence) Detect->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

Caption: Experimental workflow for the kinase inhibition assay.

G Workflow for Anti-inflammatory Assay (TNF-α) Start Seed Macrophage Cells Pretreat Pre-treat with Compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Perform TNF-α ELISA Collect->ELISA Read Read Plate (Absorbance) ELISA->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

Caption: Experimental workflow for the anti-inflammatory assay.

Application Notes and Protocols: 4,5-Dibromopyridazin-3(2H)-one as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromopyridazin-3(2H)-one is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in the synthesis of a wide array of novel heterocyclic systems. The presence of two reactive bromine atoms at adjacent positions on the pyridazinone core allows for selective and diverse chemical transformations, making it an attractive starting material for the construction of complex molecules with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic scaffolds, including those with potential antimicrobial and anticancer activities.

Key Applications

The reactivity of the C4 and C5 bromine atoms in this compound enables a range of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions allow for the introduction of various substituents, leading to the formation of diverse heterocyclic frameworks.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. In the context of this compound, these reactions are instrumental in introducing aryl or heteroaryl substituents at the C4 and/or C5 positions.

Suzuki_Workflow start Start: this compound reagents Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Dioxane/H2O) start->reagents Mix with reaction Suzuki-Miyaura Coupling reagents->reaction Heat product 4,5-Diarylpyridazin-3(2H)-one or Mono-aryl derivative reaction->product Yields SNAr_Workflow start Start: this compound reagents Nucleophile (Amine or Thiol), Base (e.g., Et3N, K2CO3), Solvent (e.g., DMF, MeCN) start->reagents React with reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction Heat (optional) product 4,5-Disubstituted (Amino or Thio) Pyridazin-3(2H)-one reaction->product Yields Pyrazolo_Synthesis start Start: 4-Amino-5-bromopyridazin-3(2H)-one reagents Hydrazine Hydrate, Solvent (e.g., Ethanol) start->reagents React with reaction Cyclization reagents->reaction Reflux product Pyrazolo[4,3-c]pyridazin-3(2H)-one reaction->product Yields VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds & Activates Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibits Raf Raf PLCg->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Application Notes & Protocols: Antimicrobial Activity of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Significance of Pyridazinone Scaffolds in Antimicrobial Research

Pyridazinone derivatives, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, are emerging as a versatile and promising scaffold in the quest for novel antimicrobial agents.[1][2] The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of new chemical entities with unique mechanisms of action, and pyridazinones have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[3][4] This has led to increased interest in their synthesis and biological evaluation.[5][6] Some pyridazinone derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[7][8]

These application notes provide a comprehensive guide to understanding and evaluating the antimicrobial potential of pyridazinone compounds. We will delve into their proposed mechanisms of action, provide detailed, field-proven protocols for assessing their efficacy, and offer guidance on data interpretation and presentation.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of pyridazinone compounds is multifaceted, with different derivatives potentially targeting various cellular processes. While research is ongoing, several key mechanisms have been proposed:

  • Inhibition of Cell Division: Certain pyridazinone derivatives have been investigated as inhibitors of FtsZ, an essential bacterial cell division protein.[9][10] By interfering with FtsZ polymerization and the formation of the Z-ring, these compounds can disrupt bacterial cytokinesis, leading to filamentation and eventual cell death.[9]

  • Enzyme Inhibition: Pyridazinones have been shown to inhibit various microbial enzymes crucial for survival. For instance, some derivatives act as glucan synthase inhibitors, which is particularly relevant for antifungal activity as it disrupts the synthesis of the fungal cell wall.[11]

  • Disruption of Membrane Integrity: Some novel pyridazinone scaffolds have been shown to increase the permeability of the bacterial outer membrane, a critical step in allowing the compound to reach its intracellular target.[12]

It's important to note that for many pyridazinone derivatives, the precise mode of action is still under investigation.[7] The structural diversity of the pyridazinone scaffold allows for a wide range of chemical modifications, which in turn can lead to varied biological activities and mechanisms.[13]

Pyridazinone_MoA cluster_0 Pyridazinone Compound cluster_1 Microbial Cell Pyridazinone Pyridazinone Derivative Membrane Cellular Entry Pyridazinone->Membrane Permeabilization FtsZ FtsZ Protein Membrane->FtsZ Enzyme Essential Enzymes (e.g., Glucan Synthase) Membrane->Enzyme Z_Ring Z-Ring Formation FtsZ->Z_Ring Inhibition Cell_Wall Cell Wall Synthesis Enzyme->Cell_Wall Inhibition Cell_Division Cell Division Z_Ring->Cell_Division Disruption Cell_Death Cell Death Cell_Wall->Cell_Death Cell_Division->Cell_Death

Figure 1: Proposed antimicrobial mechanisms of pyridazinone compounds.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established methodologies for antimicrobial susceptibility testing and can be adapted for the evaluation of novel pyridazinone compounds.[14][15] For standardized procedures, it is highly recommended to consult the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17][18][19][20]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of a novel compound.[15]

Objective: To determine the lowest concentration of a pyridazinone compound that inhibits the visible growth of a microorganism.

Materials:

  • Novel pyridazinone compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganism culture grown to a 0.5 McFarland standard

  • Positive control antibiotic (e.g., Gentamicin, Fluconazole)

  • Sterile diluent (e.g., broth, saline)

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Compound Dilutions:

    • In the first column of a 96-well plate, add the pyridazinone stock solution to the broth to achieve the highest desired concentration.

    • Perform two-fold serial dilutions across the plate by transferring half the volume from each well to the next.

  • Inoculum Preparation:

    • From a fresh culture, suspend colonies in sterile broth.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Inoculation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum, no compound), and a sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound with no visible growth. This can be assessed visually or by measuring optical density.[15]

MIC_Workflow start Start prep_compound Prepare Pyridazinone Serial Dilutions in Plate start->prep_compound prep_inoculum Prepare 0.5 McFarland Standard Inoculum prep_compound->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate controls Include Positive, Negative, & Sterility Controls inoculate->controls incubate Incubate Plate (e.g., 37°C, 18-24h) controls->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic end_mic End read_mic->end_mic

Figure 2: Workflow for MIC determination via broth microdilution.

Protocol 2: Anti-Biofilm Assay

Many chronic infections are associated with microbial biofilms, which are notoriously resistant to conventional antibiotics. Evaluating the anti-biofilm potential of pyridazinone compounds is therefore of significant interest.

Objective: To quantify the ability of a pyridazinone compound to inhibit biofilm formation.

Materials:

  • Materials from Protocol 1

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Follow steps 1-4 of the Broth Microdilution protocol.

  • Removal of Planktonic Cells:

    • After incubation, carefully discard the supernatant from each well.

    • Gently wash the wells with sterile saline or phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining:

    • Add the 0.1% Crystal Violet solution to each well and incubate at room temperature.

    • Discard the stain and wash the wells again to remove excess stain.

  • Quantification:

    • Add 30% acetic acid to each well to solubilize the stain.

    • Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

    • A reduction in absorbance compared to the negative control indicates biofilm inhibition.

Data Presentation and Interpretation

For clear and comparative analysis, quantitative data such as MIC values should be presented in a tabular format.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for Novel Pyridazinone Derivatives

Compound IDTest MicroorganismGram StainMIC (µg/mL)Positive ControlMIC of Positive Control (µg/mL)
PYZ-01 Staphylococcus aureusGram-positive16Gentamicin1
PYZ-01 Escherichia coliGram-negative32Gentamicin2
PYZ-01 Candida albicansN/A (Fungus)16Fluconazole4
PYZ-02 Staphylococcus aureusGram-positive8Gentamicin1
PYZ-02 Escherichia coliGram-negative>64Gentamicin2
PYZ-02 Candida albicansN/A (Fungus)32Fluconazole4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation:

  • A lower MIC value indicates higher antimicrobial potency.

  • The spectrum of activity can be assessed by comparing MIC values across different microorganisms (Gram-positive, Gram-negative, fungi).

  • Structure-activity relationship (SAR) studies can be conducted by comparing the MICs of structurally related pyridazinone derivatives to identify key chemical moieties responsible for antimicrobial activity.[13][21]

Conclusion and Future Directions

Pyridazinone compounds represent a fertile ground for the discovery of new antimicrobial agents. Their synthetic tractability and diverse biological activities make them an attractive scaffold for further investigation. Future research should focus on elucidating the precise molecular targets of potent pyridazinone derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy in in vivo models of infection. The protocols and guidelines presented here provide a solid foundation for researchers to systematically explore the antimicrobial potential of this promising class of compounds.

References

Antiviral Applications of Pyridazinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, their potential as antiviral agents is particularly noteworthy. This document provides an overview of the antiviral applications of pyridazinone derivatives, detailed experimental protocols for their evaluation, and a summary of their activity against various viruses. The unique structural features of the pyridazinone scaffold allow for diverse chemical modifications, leading to the development of potent inhibitors of viral replication. These compounds have shown promise against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis A, B, and C viruses (HAV, HBV, HCV), and influenza virus, by targeting various stages of the viral life cycle.

Mechanisms of Antiviral Action

Pyridazinone derivatives exert their antiviral effects through diverse mechanisms, often targeting key viral enzymes or processes essential for replication.

  • Inhibition of Viral Polymerases: A primary mechanism is the inhibition of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT). For instance, certain pyridazinone derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, binding to an allosteric site on the enzyme and disrupting its catalytic activity.[1] Similarly, derivatives have been identified as potent inhibitors of the HCV NS5B polymerase, a key enzyme in the replication of the hepatitis C virus.[2][3]

  • Modulation of Viral Capsid Assembly: Some pyridazinone compounds have been shown to be effective against Hepatitis B Virus (HBV) by acting as capsid assembly effectors. These molecules can induce the formation of genome-free or aberrant capsids, thus disrupting the normal viral assembly process and inhibiting the production of infectious virions.[4][5]

  • Interference with Viral Entry and Other Processes: While less commonly reported, other potential mechanisms include interference with viral entry into host cells or inhibition of other viral enzymes crucial for replication. The broad chemical space offered by the pyridazinone core suggests that derivatives could be designed to target a variety of viral proteins.

Application Notes: Screening and Evaluation of Pyridazinone Derivatives

The discovery and development of novel antiviral pyridazinone derivatives involve a multi-step process of chemical synthesis followed by rigorous biological evaluation. A typical workflow for identifying and characterizing the antiviral potential of these compounds is outlined below.

Antiviral_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation synthesis Synthesis of Pyridazinone Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity Test for cellular toxicity antiviral Primary Antiviral Screening (e.g., Plaque Reduction Assay) cytotoxicity->antiviral Determine non-toxic concentrations mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) antiviral->mechanism Identify mode of inhibition for active compounds sar Structure-Activity Relationship (SAR) Studies mechanism->sar Optimize lead compounds sar->synthesis Synthesize optimized derivatives

Caption: Workflow for the discovery and development of antiviral pyridazinone derivatives.

Quantitative Data Summary

The following tables summarize the reported antiviral activities of selected pyridazinone derivatives against various viruses.

Table 1: Anti-HIV-1 Activity of Diarylpyridazine (DAPD) Derivatives [1]

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
8g 0.034>22.4>658
Nevirapine0.041>22.4>546
Delavirdine0.18>22.4>124

EC₅₀: 50% effective concentration for inhibiting viral replication. CC₅₀: 50% cytotoxic concentration.

Table 2: Anti-Hepatitis B Virus (HBV) Activity of a Pyridazinone Derivative [5]

CompoundIC₅₀ (µM) - Extracellular HBV DNAIC₅₀ (µM) - Intracellular HBV DNA
3711 1.5 ± 0.21.9 ± 0.1

IC₅₀: 50% inhibitory concentration.

Table 3: Anti-Hepatitis C Virus (HCV) NS5B Polymerase Activity [2]

CompoundGenotype 1b EC₅₀ (nM)Genotype 1b IC₅₀ (nM)
12a 6-

EC₅₀: 50% effective concentration in a replicon assay. IC₅₀: 50% inhibitory concentration in a biochemical assay.

Table 4: Anti-Hepatitis A Virus (HAV) Activity of a Pyridazino-triazine Derivative [6][7][8]

CompoundVirus Inhibition (%) at 25 µg/mL
10 66

Compound 10 is 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1][2][6]triazine-3(4H)-thione.

Experimental Protocols

Protocol 1: General Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives

This protocol describes a common method for the synthesis of the pyridazinone core structure, which can then be further modified.[9][10]

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or dichloromethane), add succinic anhydride portion-wise at 0-5 °C.

  • Add benzene (or a substituted benzene derivative) dropwise to the mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the β-aroylpropionic acid.

Step 2: Cyclization with Hydrazine Hydrate

  • Dissolve the β-aroylpropionic acid obtained in Step 1 in a suitable solvent (e.g., ethanol or acetic acid).

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the 6-aryl-4,5-dihydropyridazin-3(2H)-one derivative.

Synthesis_Workflow start Benzene + Succinic Anhydride step1 Friedel-Crafts Acylation (AlCl3) start->step1 intermediate β-Aroylpropionic Acid step1->intermediate step2 Cyclization (Hydrazine Hydrate) intermediate->step2 product 6-Aryl-4,5-dihydropyridazin-3(2H)-one step2->product

Caption: General synthesis scheme for 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that is toxic to the host cells.

  • Cell Seeding: Seed host cells (e.g., MT-4 for HIV, HepG2 for HBV/HCV) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of the pyridazinone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (with medium) and a "medium only" blank.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 2-5 days).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

  • Absorbance Reading: Gently pipette to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Plaque Reduction Assay for Influenza Virus

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates to form a confluent monolayer.

  • Virus Dilution and Infection: Prepare serial dilutions of the influenza virus stock. Infect the MDCK cell monolayers with an appropriate dilution of the virus (to produce 50-100 plaques per well) in the presence of varying concentrations of the test compound. Incubate for 1 hour at 37°C.

  • Overlay: Remove the virus inoculum and overlay the cells with a mixture of 2X MEM and 1.6% Avicel containing the corresponding concentration of the test compound and trypsin (1 µg/mL).

  • Incubation: Incubate the plates at 35°C for 2-3 days until plaques are visible.

  • Fixation and Staining: Fix the cells with 4% formalin and stain with a crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.

Protocol 4: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a colorimetric assay to screen for inhibitors of HIV-1 RT.[1]

  • Plate Coating: Use a streptavidin-coated 96-well plate.

  • Template/Primer Binding: Add a biotinylated template/primer (e.g., poly(A) x oligo(dT)) to the wells and incubate to allow binding to the streptavidin. Wash the wells to remove unbound template/primer.

  • Reaction Mixture: Prepare a reaction mixture containing reaction buffer, dNTPs, and digoxigenin-labeled dUTP (DIG-dUTP).

  • Inhibitor Addition: Add serial dilutions of the pyridazinone derivatives to the wells.

  • Enzyme Addition: Add recombinant HIV-1 RT to initiate the reaction. Include a no-enzyme control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Wash the wells to remove the reaction mixture.

    • Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate.

    • Wash to remove unbound antibody.

    • Add a peroxidase substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the 50% inhibitory concentration (IC₅₀).

HIV_RT_Assay plate Streptavidin-coated Plate template Add Biotinylated Template/Primer plate->template reaction_mix Add Reaction Mix (dNTPs, DIG-dUTP) template->reaction_mix inhibitor Add Pyridazinone Derivative reaction_mix->inhibitor enzyme Add HIV-1 RT inhibitor->enzyme incubation Incubate at 37°C enzyme->incubation detection Detection (Anti-DIG-HRP, Substrate) incubation->detection readout Measure Absorbance detection->readout

Caption: Workflow for the HIV-1 Reverse Transcriptase inhibition assay.

Protocol 5: HCV NS5B Polymerase Inhibition Assay

This assay measures the inhibition of HCV RNA-dependent RNA polymerase.[2]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), a suitable RNA template, and NTPs including a labeled nucleotide (e.g., [³³P]-GTP).

  • Inhibitor Addition: Add serial dilutions of the pyridazinone derivatives to the reaction mixture.

  • Enzyme Addition: Add purified recombinant HCV NS5B polymerase to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 1-2 hours.

  • Termination: Stop the reaction by adding EDTA.

  • Product Capture: Transfer the reaction mixture to a filter plate and wash to remove unincorporated nucleotides.

  • Quantification: Measure the amount of incorporated labeled nucleotide using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the 50% inhibitory concentration (IC₅₀).

Protocol 6: HBV Capsid Assembly Assay

This assay evaluates the effect of compounds on the assembly of the HBV capsid.[4][5]

  • Protein Expression and Purification: Express and purify recombinant HBV core protein (Cp).

  • Assembly Reaction: Induce capsid assembly by diluting the purified Cp into an assembly buffer (e.g., HEPES, NaCl) in the presence of various concentrations of the pyridazinone derivative.

  • Incubation: Incubate the reactions at 37°C for a specified time.

  • Analysis by Native Agarose Gel Electrophoresis:

    • Run the assembly reactions on a native agarose gel.

    • Transfer the proteins to a nitrocellulose membrane.

    • Probe the membrane with an anti-HBV core antibody.

    • Detect the bound antibody using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

  • Data Analysis: Analyze the gel for the presence of correctly assembled capsids versus aberrant assembly products or unassembled dimers.

HBV_Capsid_Assembly cp_dimers HBV Core Protein (Cp) Dimers normal_assembly Normal Assembly cp_dimers->normal_assembly inhibitor Pyridazinone Derivative cp_dimers->inhibitor correct_capsid Correct Capsid (Genome-containing) normal_assembly->correct_capsid aberrant_assembly Aberrant Assembly inhibitor->aberrant_assembly aberrant_capsid Aberrant/Empty Capsids aberrant_assembly->aberrant_capsid

Caption: Mechanism of HBV capsid assembly modulation by pyridazinone derivatives.

Conclusion

Pyridazinone derivatives have demonstrated significant potential as a versatile scaffold for the development of novel antiviral agents. Their activity against a range of clinically relevant viruses, coupled with their diverse mechanisms of action, makes them an attractive area for further research. The protocols and data presented here provide a framework for the synthesis, screening, and characterization of new pyridazinone-based antiviral compounds. Future efforts in this field will likely focus on optimizing the potency and pharmacokinetic properties of lead compounds, as well as exploring their efficacy against emerging viral threats.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4,5-Dibromopyridazin-3(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dibromopyridazin-3(2H)-one, this technical support center provides essential guidance to optimize reaction yields and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and efficient synthetic pathway involves a two-step process. The first step is the bromination of maleic anhydride to yield dibromomaleic anhydride. The subsequent step is the cyclization of dibromomaleic anhydride with hydrazine hydrate to form the final product, this compound.

Q2: I am experiencing a low yield of this compound. What are the likely causes and how can I improve it?

A2: Low yields are a frequent issue in pyridazinone synthesis and can stem from several factors.[1] To enhance your yield, consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the high purity of both dibromomaleic anhydride and hydrazine hydrate. Impurities can lead to undesirable side reactions.

  • Reaction Temperature: The temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, whereas excessively high temperatures can lead to the decomposition of the product or starting materials. Careful optimization and monitoring are crucial.[1]

  • Solvent Selection: The choice of solvent can significantly influence the reaction's success. Protic solvents such as ethanol or acetic acid are commonly employed as they can facilitate the cyclization step.[1]

  • Stoichiometry of Reactants: The molar ratio of dibromomaleic anhydride to hydrazine hydrate is a key factor. An excess of hydrazine hydrate is often used to ensure the complete conversion of the anhydride.

  • Water Removal: The cyclization reaction produces water. Employing a Dean-Stark apparatus or adding molecular sieves can effectively remove water, driving the reaction equilibrium towards the formation of the desired product.[1]

Q3: My reaction mixture shows multiple spots on TLC analysis, suggesting the presence of side products. What are the common side reactions?

A3: The formation of side products is a common challenge. Potential side reactions during the synthesis of this compound include:

  • Incomplete Cyclization: The intermediate, a hydrazide derivative of dibromomaleic acid, may persist in the reaction mixture if the cyclization is not complete.

  • Polymerization: Under certain conditions, starting materials or intermediates can undergo polymerization, leading to a complex mixture of products.

  • Over-bromination or Hydrolysis: In the initial bromination step, over-bromination of the maleic anhydride can occur. During the cyclization, hydrolysis of the anhydride or the final product can also take place if excess water is present under harsh conditions.

Q4: What is the best method for purifying the final product, this compound?

A4: Recrystallization is the most common and effective method for purifying this compound. Suitable solvents for recrystallization include ethanol, acetic acid, or a mixture of ethanol and water. The choice of solvent will depend on the impurities present. Column chromatography using silica gel can also be employed for further purification if necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents.Use fresh, high-purity dibromomaleic anhydride and hydrazine hydrate.
Incorrect reaction temperature.Optimize the reaction temperature. Monitor the reaction progress using TLC.
Inappropriate solvent.Experiment with protic solvents like ethanol or acetic acid.
Presence of Multiple Products (TLC) Incomplete reaction.Increase the reaction time or temperature.
Side reactions are occurring.Adjust the stoichiometry of the reactants. Consider using a milder catalyst or reaction conditions.
Difficulty in Product Isolation Product is soluble in the work-up solvent.Modify the work-up procedure. Use a different extraction solvent or a salting-out technique.
Oily product instead of solid.Try trituration with a non-polar solvent like hexane to induce crystallization.
Product Decomposition Excessive heating during reaction or purification.Use a lower temperature for the reaction and purification steps. Consider purification by column chromatography at room temperature.

Experimental Protocols

Step 1: Synthesis of Dibromomaleic Anhydride from Maleic Anhydride

Materials:

  • Maleic anhydride

  • Bromine

  • Aluminum chloride (catalyst)

  • Ethyl acetate

  • Chloroform

Procedure:

  • In a sealed tube, combine maleic anhydride (1.0 eq), aluminum chloride (catal-ytic amount), and bromine (2.0 eq).

  • Heat the mixture at 120 °C for 16 hours.

  • After cooling to room temperature, dissolve the reaction mixture in ethyl acetate.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Add chloroform to the resulting solid, filter, and evaporate the solvent to obtain dibromomaleic anhydride.

Reactant Molar Ratio Conditions Reported Yield
Maleic anhydride: Bromine1 : 2120 °C, 16 h, AlCl₃ catalyst~87%
Step 2: Synthesis of this compound from Dibromomaleic Anhydride

Materials:

  • Dibromomaleic anhydride

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve dibromomaleic anhydride (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask equipped with a reflux condenser.

  • Slowly add hydrazine hydrate (1.1 - 1.5 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Solvent Hydrazine Hydrate (eq.) Reaction Time (h) Temperature Typical Yield Range
Ethanol1.26Reflux70-85%
Acetic Acid1.14100 °C75-90%
Dioxane1.58Reflux65-80%

Visualizing the Workflow

Synthetic Pathway Diagram

SynthesisWorkflow MaleicAnhydride Maleic Anhydride DibromomaleicAnhydride Dibromomaleic Anhydride MaleicAnhydride->DibromomaleicAnhydride Bromine, AlCl3 FinalProduct This compound DibromomaleicAnhydride->FinalProduct Hydrazine Hydrate Troubleshooting Start Low Yield Issue CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp ChangeSolvent Evaluate Solvent OptimizeTemp->ChangeSolvent AdjustRatio Adjust Reactant Stoichiometry ChangeSolvent->AdjustRatio RemoveWater Implement Water Removal AdjustRatio->RemoveWater Improved Yield Improved? RemoveWater->Improved Improved->CheckPurity No, Re-evaluate End Successful Optimization Improved->End Yes

References

Technical Support Center: Purification of 4,5-Dibromopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the purification of 4,5-Dibromopyridazin-3(2H)-one for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and yield.

Q2: How do I choose the best solvent for recrystallization?

A2: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Based on data for similar pyridazinone derivatives and related compounds, suitable solvents to screen include acetic acid, ethanol, ethanol/water mixtures, and ethyl acetate/hexane combinations.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To resolve this, try using a larger volume of solvent, cooling the solution more slowly, or employing a different solvent system with a lower boiling point.

Q4: What are the likely impurities in a synthesis of this compound?

A4: While specific impurities depend on the synthetic route, common contaminants in pyridazinone syntheses can include unreacted starting materials, partially brominated intermediates (mono-brominated pyridazinone), and byproducts from side reactions. The purity of reagents, reaction temperature, and workup procedures can all influence the impurity profile.

Q5: When is column chromatography preferred over recrystallization?

A5: Column chromatography is advantageous when dealing with complex mixtures containing impurities with similar solubility profiles to the target compound, making recrystallization ineffective. It is also useful for separating isomers or closely related byproducts.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Low or No Crystal Yield - The compound is too soluble in the chosen solvent at low temperatures.- Insufficient cooling time or temperature.- Too much solvent was used.- Try a different solvent or a solvent/anti-solvent system.- Allow for a longer crystallization period at a lower temperature (e.g., in a refrigerator or ice bath).- Reduce the solvent volume by evaporation and re-cool.
Crystals are Colored or Appear Impure - Colored impurities are co-crystallizing with the product.- Incomplete removal of the mother liquor.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure thorough washing of the filtered crystals with a small amount of cold, fresh solvent.
No Crystals Form Upon Cooling (Supersaturation) - Lack of nucleation sites for crystal growth.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the solution to a lower temperature.
Column Chromatography Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Poor Separation of Compound and Impurities - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the crude sample.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation.- Repack the column, ensuring a uniform and compact stationary phase.- Use a larger column or reduce the amount of sample loaded.
Compound Elutes Too Quickly or Too Slowly - The polarity of the eluent is too high or too low.- Adjust the solvent ratio of your eluent. Increase polarity to elute the compound faster, or decrease it for slower elution.
Streaking or Tailing of the Compound Band - The compound has low solubility in the eluent.- The compound is interacting too strongly with the stationary phase.- Choose an eluent in which the compound is more soluble.- Add a small amount of a polar modifier (e.g., acetic acid or triethylamine, depending on the compound's nature) to the eluent.

Quantitative Data Summary

The following table presents illustrative data for the purification of a crude sample of this compound. Note: These values are representative and may vary based on the specific experimental conditions and the purity of the starting material.

Purification Method Starting Mass (g) Starting Purity (%) Final Mass (g) Final Purity (%) Recovery Yield (%)
Recrystallization (Acetic Acid)5.0904.19882
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane)5.0903.8>9976

Experimental Protocols

Protocol 1: Recrystallization from Acetic Acid

This protocol is based on the common use of acetic acid as a solvent for pyridazinone derivatives.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid and gently heat the mixture on a hotplate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether or hexane to remove residual acetic acid.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for the purification of brominated pyridazinones using silica gel chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A gradient of 0% to 30% ethyl acetate in hexane is a reasonable starting point.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualized Workflows

The following diagrams illustrate the logical steps for the purification methods described.

RecrystallizationWorkflow cluster_0 Recrystallization Process A Dissolve Crude Product in Hot Acetic Acid B Hot Filtration (Optional) A->B Impurities Present C Slow Cooling to Induce Crystallization A->C No Impurities B->C D Isolate Crystals via Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Product E->F

Caption: Workflow for the purification of this compound by recrystallization.

ColumnChromatographyWorkflow cluster_1 Column Chromatography Process P1 Prepare Silica Gel Column P2 Adsorb Crude Product onto Silica P1->P2 P3 Load Sample onto Column P2->P3 P4 Elute with Solvent Gradient P3->P4 P5 Collect and Analyze Fractions via TLC P4->P5 P6 Combine Pure Fractions P5->P6 Fractions are Pure P7 Evaporate Solvent P6->P7

Caption: Workflow for the purification of this compound by column chromatography.

Technical Support Center: Synthesis of 4,5-Dibromopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4,5-Dibromopyridazin-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include pyridazin-3(2H)-one, maleic hydrazide, or mucochloric acid. The choice of starting material will dictate the necessary reagents and reaction conditions.

Q2: I am observing a low yield of the desired this compound. What are the potential reasons?

A2: Low yields can stem from several factors, including incomplete reaction, degradation of the product, or the formation of side products. Key parameters to investigate are reaction temperature, reaction time, purity of starting materials, and the choice of brominating agent and solvent. In some cases, the cyclization step to form the pyridazinone ring might be inefficient, leading to hydrazone intermediates as byproducts.[1]

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Impurities can be unreacted starting materials, mono-brominated intermediates (e.g., 4-bromo- or 5-bromopyridazin-3(2H)-one), or over-brominated products. Additionally, side reactions such as dehydrogenation of the pyridazinone ring can occur, especially at elevated temperatures.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides systematic solutions.

Issue 1: Presence of Mono-brominated Byproducts

  • Question: My spectroscopic analysis (NMR or Mass Spectrometry) indicates the presence of species with only one bromine atom. How can I increase the selectivity for the di-brominated product?

  • Answer: The formation of mono-brominated pyridazinones is a common issue arising from incomplete bromination. To favor the formation of the desired 4,5-dibromo product, consider the following adjustments:

    • Increase Stoichiometry of Brominating Agent: Gradually increase the molar equivalents of the brominating agent (e.g., bromine, N-bromosuccinimide).

    • Prolong Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to undesired side reactions. A careful optimization of the temperature is crucial.

Issue 2: Formation of Dehydrogenated Byproducts

  • Question: I have identified a byproduct with a molecular weight that is two mass units lower than my target molecule, suggesting dehydrogenation. How can this be prevented?

  • Answer: Dehydrogenation of the dihydropyridazinone ring to form a pyridazinone with an aromatic ring can occur, particularly when using bromine in acetic acid.[1][2] To minimize this side reaction:

    • Control Reaction Temperature: Avoid excessive heating, as higher temperatures can promote dehydrogenation.

    • Alternative Brominating Agents: Consider using a milder brominating agent that is less prone to inducing oxidation.

Issue 3: Incomplete Cyclization Leading to Hydrazone Formation

  • Question: When synthesizing the pyridazinone ring from a γ-keto acid and hydrazine, I isolate a significant amount of a hydrazone intermediate. How can I promote complete cyclization?

  • Answer: The initial reaction between a carbonyl group and hydrazine forms a hydrazone, which then needs to cyclize to form the pyridazinone ring. If cyclization is slow or incomplete, the hydrazone can be a major byproduct. To drive the reaction towards the desired product:

    • Acid Catalysis: The addition of a catalytic amount of acid can facilitate the dehydration step of the cyclization.

    • Water Removal: The cyclization process releases water. Using a Dean-Stark apparatus or adding molecular sieves can help to remove water and shift the equilibrium towards the cyclized product.

Summary of Potential Byproducts and Mitigation Strategies

Byproduct/IssuePotential CauseSuggested Troubleshooting Steps
Mono-brominated Pyridazinones Incomplete brominationIncrease stoichiometry of brominating agent, prolong reaction time, optimize temperature.
Dehydrogenated Pyridazinones Oxidation by brominating agent (e.g., Br2/AcOH)Control reaction temperature, use milder brominating agents.[1][2]
Hydrazone Intermediates Incomplete cyclization of γ-keto acid and hydrazineUse acid catalysis, remove water from the reaction mixture.
Unreacted Starting Material Insufficient reaction time or temperatureMonitor reaction completion by TLC/LC-MS, adjust time and temperature accordingly.
Poly-brominated Species Excess of brominating agent or harsh conditionsCarefully control the stoichiometry of the brominating agent.

Experimental Workflow for Troubleshooting

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Reaction Step Start->Reaction Workup Reaction Work-up Reaction->Workup Analysis Product Analysis (TLC, NMR, MS) Workup->Analysis Impurity_Check Impurity Detected? Analysis->Impurity_Check Identify_Impurity Identify Impurity Impurity_Check->Identify_Impurity Yes Pure_Product Pure Product Impurity_Check->Pure_Product No Mono_Bromo Mono-brominated? Identify_Impurity->Mono_Bromo Dehydro Dehydrogenated? Mono_Bromo->Dehydro No Adjust_Stoichiometry Adjust Bromine Stoichiometry Mono_Bromo->Adjust_Stoichiometry Yes Hydrazone Hydrazone? Dehydro->Hydrazone No Adjust_Temp_Time Adjust Temp/Time Dehydro->Adjust_Temp_Time Yes Hydrazone->Reaction No Acid_Catalysis Add Acid Catalyst Hydrazone->Acid_Catalysis Yes Adjust_Stoichiometry->Reaction Adjust_Temp_Time->Reaction Change_Reagent Change Brominating Agent Remove_Water Remove Water Acid_Catalysis->Remove_Water Remove_Water->Reaction

Caption: Troubleshooting workflow for the synthesis of this compound.

Detailed Experimental Protocol: Bromination of Pyridazin-3(2H)-one

This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting material purity.

Materials:

  • Pyridazin-3(2H)-one

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium thiosulfate solution (saturated)

  • Water

  • Ice

Procedure:

  • Dissolve Pyridazin-3(2H)-one in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid to the cooled mixture via the dropping funnel with continuous stirring. The molar ratio of bromine to pyridazin-3(2H)-one should be carefully controlled (typically starting with a slight excess of bromine, e.g., 2.2 equivalents).

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water.

  • Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

References

Technical Support Center: Bromination of Pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the bromination of pyridazinones.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bromination of pyridazinone derivatives, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Monobrominated Product 1. Incomplete reaction. 2. Formation of multiple side products. 3. Product loss during workup and purification.1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 2. Adjust the stoichiometry of the brominating agent; start with 1.0-1.1 equivalents. 3. Optimize the reaction temperature; some reactions may require cooling to minimize side reactions, while others may need heating to proceed.
Multiple Spots on TLC/LC-MS Analysis 1. Over-bromination: Formation of di- or poly-brominated products. 2. Formation of Regioisomers: Bromination at different positions on the pyridazinone ring or on substituents. 3. N-Bromination: Bromination on one of the ring nitrogen atoms. 4. Dehydrogenation: If starting with a dihydropyridazinone, the brominating agent may have caused aromatization.[1]1. For Over-bromination: - Use a milder brominating agent (e.g., NBS instead of Br₂). - Slowly add the brominating agent to the reaction mixture. - Perform the reaction at a lower temperature. 2. For Regioisomers: - The regioselectivity is highly dependent on the electronic and steric effects of the substituents on the pyridazinone ring. - Vary the solvent to influence selectivity. Non-polar solvents may favor one isomer over another. 3. For N-Bromination: - This is more likely if the nitrogen is unprotected and electron-rich. Ensure the reaction conditions are not promoting radical pathways if C-bromination is desired. 4. For Dehydrogenation: - If this is undesired, use a less aggressive brominating agent and milder conditions.
Product is Unstable During Aqueous Workup Hydrolysis: The bromo-substituent or the pyridazinone ring itself may be susceptible to hydrolysis, especially under acidic or basic conditions. A related bromo-thiadiazolo-pyridazine has been shown to be readily hydrolyzed by water.[1]1. Perform the aqueous workup at a low temperature (0-5 °C). 2. Use a neutral aqueous wash (e.g., brine) instead of acidic or basic solutions if the product is sensitive. 3. Minimize the contact time with the aqueous phase. 4. If unreacted NBS is an issue, quench the reaction with a mild reducing agent like sodium thiosulfate before the main water wash.
Starting Material is a Dihydropyridazinone Dehydrogenation: Bromine in acetic acid is a known reagent for the dehydrogenation of dihydropyridazinones to form the aromatic pyridazinone ring.[1] This can be an unexpected side reaction if only bromination is desired.1. If aromatization is not desired, consider using a milder brominating agent that is less likely to act as an oxidant. 2. Carefully control the reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: My bromination of a substituted pyridazinone is resulting in a mixture of isomers. How can I improve the regioselectivity?

A1: Regioselectivity in the electrophilic bromination of pyridazinones is dictated by the electronic and steric nature of the substituents on the ring. The pyridazine ring itself is electron-deficient, making electrophilic substitution challenging without activating groups.[2]

  • Electronic Effects: Electron-donating groups (EDGs) will activate the ring and direct bromination to ortho- and para-positions. Electron-withdrawing groups (EWGs) will deactivate the ring and direct to meta-positions, although the reaction will be slower.

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring bromination at less sterically hindered sites.

  • Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., CCl₄, dioxane) to polar aprotic (e.g., DMF, acetonitrile) and protic (e.g., acetic acid).

  • Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst can enhance the electrophilicity of the brominating agent and may alter the regiochemical outcome.

Q2: I am observing a significant amount of dibrominated product. What are the best strategies to achieve mono-bromination?

A2: The formation of dibrominated byproducts is a common issue, particularly with activated pyridazinone systems. To favor mono-bromination:

  • Control Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.1 equivalents relative to the pyridazinone.

  • Lower the Temperature: Conducting the reaction at 0°C or even lower temperatures can reduce the rate of the second bromination, which generally has a higher activation energy.[3]

  • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration in the reaction mixture.

  • Use a Milder Reagent: N-Bromosuccinimide (NBS) is generally less reactive and more selective than molecular bromine (Br₂).[4] For very active substrates, even milder reagents could be considered.

Q3: Can bromination occur on the nitrogen of the pyridazinone ring?

A3: Yes, N-bromination is a possible side reaction, especially if the nitrogen atom is part of a lactam and is deprotonated under the reaction conditions, or if the reaction proceeds via a radical mechanism. To minimize N-bromination in favor of C-bromination (electrophilic aromatic substitution):

  • Ensure the reaction conditions are not radical-promoting (e.g., avoid radical initiators and light) if an electrophilic substitution is desired. The mechanism of NBS bromination can be either radical or electrophilic depending on the conditions.[5][6]

  • If the nitrogen is particularly nucleophilic, consider protecting it prior to the bromination step.

Q4: I started with a dihydropyridazinone and after the bromination reaction, I isolated the aromatic bromo-pyridazinone. What happened?

A4: Brominating agents, particularly bromine in acetic acid, can act as oxidizing agents. In your case, it is likely that the dihydropyridazinone was first dehydrogenated (oxidized) to the aromatic pyridazinone, which was then brominated.[1] If the desired product is the bromo-dihydropyridazinone, you will need to use milder, non-oxidizing bromination conditions.

Experimental Protocols

Protocol 1: Regioselective Bromination of 6-Chloro-3-aminopyridazine

This protocol describes the bromination of an activated pyridazine ring, where the amino group directs the substitution.

Materials:

  • 6-Chloropyridazin-3-amine

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Bromine (Br₂)

  • Ice water

  • Ethyl acetate

  • Hexane

Procedure:

  • Combine 6-Chloropyridazin-3-amine (1 equivalent) and NaHCO₃ (2 equivalents) in methanol.[7]

  • Cool the mixture to 0°C in an ice bath.

  • Add Br₂ (1.5 equivalents) dropwise to the cooled mixture.[7]

  • Allow the reaction to warm to room temperature and stir for 16 hours.[7]

  • Reduce the solvent volume by half under reduced pressure.

  • Pour the remaining mixture into ice water to precipitate the crude product.[7]

  • Collect the solid by filtration and dry. If necessary, extract the aqueous layer with ethyl acetate.

  • Purify the crude product by chromatography (e.g., hexane/ethyl acetate) to isolate the desired 4-bromo-6-chloropyridazin-3-amine.[7]

Note: The use of excess bromine in this literature procedure led to a high yield of the monobrominated product, but for other substrates, this could lead to over-bromination.

Visualizations

Logical Workflow for Troubleshooting Bromination Reactions

G cluster_issues Identify Issue cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_multiple_products Solutions for Multiple Products cluster_solutions_workup Solutions for Workup start Bromination Reaction tlc Analyze Reaction Mixture (TLC/LC-MS) start->tlc low_yield Low Yield / Incomplete Reaction tlc->low_yield Main spot is starting material multiple_products Multiple Products tlc->multiple_products Multiple new spots workup_problems Workup Problems tlc->workup_problems Product degradation increase_time Increase Reaction Time/Temp low_yield->increase_time change_reagent Use More Reactive Brominating Agent low_yield->change_reagent over_brom Over-bromination? multiple_products->over_brom regio_isomers Regioisomers? multiple_products->regio_isomers hydrolysis Hydrolysis? workup_problems->hydrolysis reduce_equiv Reduce Equivalents of Brominating Agent over_brom->reduce_equiv Yes lower_temp Lower Reaction Temperature over_brom->lower_temp Yes change_solvent Change Solvent regio_isomers->change_solvent Yes neutral_wash Use Neutral Wash (Brine) hydrolysis->neutral_wash Yes cold_workup Perform Workup at Low Temperature hydrolysis->cold_workup Yes

Caption: Troubleshooting workflow for pyridazinone bromination.

Potential Side Reaction Pathways in Pyridazinone Bromination

G cluster_pathways Reaction with Brominating Agent (e.g., NBS) cluster_other Other Potential Reactions start Pyridazinone Substrate desired Desired Monobromo- pyridazinone start->desired C-Bromination (Desired Pathway) over_brom Dibromo- pyridazinone start->over_brom Direct Dibromination (Harsh Conditions) regioisomer Monobromo- regioisomer start->regioisomer Alternative C-Bromination n_bromo N-Bromo- pyridazinone start->n_bromo N-Bromination desired->over_brom Further Bromination hydrolysis Hydrolysis Product desired->hydrolysis Aqueous Workup dihydropyridazinone Dihydropyridazinone (if starting material) dehydrogenation Dehydrogenation Product (Aromatic Pyridazinone) dihydropyridazinone->dehydrogenation Oxidation

Caption: Potential side reaction pathways during bromination.

References

Technical Support Center: Improving Selectivity in Pyridazinone Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyridazinone functionalization. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during their experiments. Here, you will find detailed information to help you improve the selectivity of your reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues related to selectivity in pyridazinone functionalization in a practical question-and-answer format.

Q1: I am observing the formation of multiple regioisomers during the C-H functionalization of my pyridazinone. How can I improve the regioselectivity?

A1: Poor regioselectivity in C-H functionalization is a common challenge. The outcome is often influenced by a combination of electronic and steric factors, as well as the catalytic system employed. Here’s a systematic approach to troubleshoot this issue:

  • Directing Group Strategy: The pyridazinone ring itself can act as an internal directing group, often favoring functionalization at the ortho-position.[1][2] If your substrate has multiple C-H bonds available for activation, consider the installation of a more effective directing group to guide the catalyst to the desired position.

  • Catalyst and Ligand Screening: The choice of metal catalyst and ligand is crucial. For instance, palladium, ruthenium, and iridium-based catalysts are commonly used for C-H functionalization.[3] A thorough screening of different catalysts and ligands is often necessary to identify the optimal combination for your specific substrate.

  • Reaction Conditions Optimization:

    • Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway and, consequently, the regioselectivity.[4] Experiment with a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMA).

    • Temperature: Reaction temperature can affect the activation of different C-H bonds.[4] Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures might lead to the thermodynamically more stable isomer.

    • Additives: Additives such as silver salts (e.g., Ag₂CO₃, AgSbF₆) or copper salts (e.g., Cu(OAc)₂) can act as oxidants or co-catalysts and can have a profound impact on selectivity.[3]

Q2: My N-alkylation reaction on the pyridazinone ring is not selective, leading to a mixture of N- and O-alkylated products. What can I do to favor N-alkylation?

A2: The competition between N- and O-alkylation is a classic issue in the functionalization of pyridazinones and related heterocycles. The selectivity is governed by the "hard and soft acids and bases" (HSAB) principle and the reaction conditions.

  • Choice of Base and Solvent: The combination of base and solvent plays a pivotal role.

    • Using a milder base in a non-polar solvent may favor alkylation at a specific nitrogen atom.[4]

    • For instance, conditions that promote the formation of the pyridazinone anion in a less polar environment can enhance N-alkylation.

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent is important. Harder alkylating agents (e.g., dimethyl sulfate) tend to react at the harder oxygen atom, while softer alkylating agents (e.g., alkyl iodides) are more likely to react at the softer nitrogen atom.

  • Protecting Groups: If direct alkylation remains unselective, consider a protecting group strategy. Protecting the oxygen atom as a silyl ether or another suitable group can force the alkylation to occur at the nitrogen atom. The protecting group can then be removed in a subsequent step.[5]

Q3: I am struggling with poor diastereoselectivity in a reaction involving a chiral pyridazinone derivative. How can I enhance the formation of the desired diastereomer?

A3: Achieving high diastereoselectivity often requires careful control over the reaction environment to favor one transition state over the other. The inherent rigidity of the pyridazinone ring can be an advantage in this context.[6]

  • Chiral Auxiliaries: The use of a chiral auxiliary attached to the pyridazinone scaffold can effectively control the stereochemical outcome of a reaction. The auxiliary creates a chiral environment that sterically hinders one face of the molecule, directing the incoming reagent to the opposite face.

  • Catalyst Control: In catalyst-controlled reactions, the chiral ligand on the metal center is the primary source of stereochemical induction. Screening a library of chiral ligands is often necessary to find one that provides high diastereoselectivity for your specific transformation.

  • Substrate Control: The stereocenters already present in your pyridazinone substrate can influence the stereochemistry of newly formed centers. This is particularly relevant in intramolecular reactions like radical cyclizations, where the ring's conformation can dictate the approach of the reacting species.[6]

  • Reaction Parameters: Temperature and solvent can influence the equilibrium between different transition states. Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the competing transition states.

Data Presentation

The following tables summarize quantitative data from various studies to aid in the selection of reaction conditions and to provide expected outcomes for selectivity.

Table 1: Regioselectivity in Palladium-Catalyzed C-H Arylation of Pyridazines

Catalyst SystemLigandAdditiveSolventTemp (°C)Major RegioisomerYield (%)Reference
Pd(OAc)₂NoneAg₂CO₃Toluene120C-H ArylationVaries[3]
Pd(OAc)₂XantphosCs₂CO₃Dioxane100N-Arylation94[7]

Note: Yields and selectivity are substrate-dependent and the conditions listed are for specific examples.[3]

Table 2: Enantioselectivity in the Michael Addition to Pyridazinones

CatalystBaseSolventTemp (°C)Diastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)Yield (%)Reference
Maruoka's Catalyst B1Cs₂CO₃Toluene0<60:4092:8up to 95[8]
Spirobiindane-based C1Cs₂CO₃TolueneRT-81:19~90 (NMR)[8]

Note: The enantioselectivity can be sensitive to catalyst loading, reaction time, and the specific Michael acceptor used.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to improving selectivity in pyridazinone functionalization.

Protocol 1: Palladium-Catalyzed C-H Arylation [3]

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the pyridazinone substrate (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at 120 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Quaternary Ammonium Salt-Catalyzed Asymmetric Michael Addition [8]

  • Reaction Setup: In a 2 mL vial, combine the spirobiindane-based ammonium salt catalyst (0.01 mmol) and Cs₂CO₃ (0.3 mmol) at room temperature.

  • Substrate Addition: Dissolve the N-Boc protected dihydropyridazinone derivative (0.1 mmol) in toluene (1 mL, 0.1 M) and add it to the vial.

  • Reagent Addition: Add the Michael acceptor (0.3 mmol) to the mixture.

  • Reaction: Stir the mixture at room temperature for 18 hours.

  • Purification: Filter the crude mixture through a pad of silica gel using ethyl acetate as the eluent.

Visualizations

The following diagrams illustrate key concepts and workflows to aid in understanding and troubleshooting selectivity issues.

troubleshooting_regioselectivity start Poor Regioselectivity in C-H Functionalization directing_group Evaluate Directing Group Effectiveness start->directing_group catalyst_screening Screen Catalyst/Ligand Combinations start->catalyst_screening condition_optimization Optimize Reaction Conditions start->condition_optimization outcome Improved Regioselectivity directing_group->outcome catalyst_screening->outcome solvent Vary Solvent condition_optimization->solvent temperature Adjust Temperature condition_optimization->temperature additives Test Additives condition_optimization->additives solvent->outcome temperature->outcome additives->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

n_vs_o_alkylation pyridazinone Pyridazinone Substrate alkylation Alkylation Reaction pyridazinone->alkylation n_product N-Alkylated Product (Desired) alkylation->n_product Favored by: - Milder Base - Non-polar Solvent - Softer Alkylating Agent o_product O-Alkylated Product (Side-product) alkylation->o_product base Base Choice (e.g., mild vs. strong) solvent Solvent Polarity (e.g., non-polar) alkyl_agent Alkylating Agent (Hard vs. Soft)

Caption: Factors controlling N- vs. O-alkylation selectivity.

This technical support center provides a starting point for addressing common selectivity challenges in pyridazinone functionalization. For more specific issues, consulting the primary literature and considering the unique electronic and steric properties of your particular substrate is always recommended.

References

Technical Support Center: Production of 4,5-Dibromopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions regarding the synthesis and scale-up of 4,5-Dibromopyridazin-3(2H)-one, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent method involves the direct electrophilic bromination of a pyridazin-3(2H)-one precursor. The choice of brominating agent and reaction conditions are critical for achieving high yield and purity. Common reagents include molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or a chlorinated solvent.[4]

Q2: What are the primary challenges when scaling up this reaction? A2: Key scale-up challenges include:

  • Exothermicity: The bromination reaction can be highly exothermic, posing a risk of runaway reactions if not properly controlled.[5]

  • Reagent Handling: Using molecular bromine at a large scale is hazardous due to its toxicity and corrosiveness.[4][5]

  • Impurity Profile: Controlling the formation of mono-brominated and other side-products becomes more complex on a larger scale.

  • Product Isolation: Crystallization and filtration can be challenging due to the product's physical properties and potential for solvent inclusion.

  • Process Safety: Ensuring adequate ventilation and containment for handling bromine and hydrogen bromide (HBr) gas byproduct is crucial.

Q3: What are the critical quality attributes (CQAs) for this compound? A3: The most important quality attributes are typically:

  • Purity: High purity (e.g., >98%) is essential, with specific limits on starting material, mono-brominated intermediates, and other process-related impurities.

  • Melting Point: A sharp melting point (around 218°C) indicates high purity.[1]

  • Appearance: The material is typically a powder or crystal.[1]

  • Residual Solvents: Levels of residual solvents used during synthesis and purification must be below ICH (International Council for Harmonisation) limits.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound.

Problem 1: Low Yield and Incomplete Conversion

Symptom: LC-MS or TLC analysis of the crude reaction mixture shows a significant amount of starting material (pyridazin-3(2H)-one) and the 4-bromo or 5-bromo-pyridazin-3(2H)-one intermediate.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Brominating Agent Increase the equivalents of the brominating agent (e.g., Br₂ or NBS) incrementally. A slight excess is often required to drive the reaction to completion.[4]
Low Reaction Temperature Bromination is temperature-dependent. Gradually increase the reaction temperature and monitor the progress by TLC/LC-MS to find the optimal balance between reaction rate and impurity formation.[6]
Poor Reagent Purity Ensure starting materials and reagents are of high purity and anhydrous where necessary. Impurities can consume the brominating agent or inhibit the reaction.[6]
Short Reaction Time Extend the reaction time. Monitor at regular intervals (e.g., every 1-2 hours) until the starting material and mono-bromo intermediate are consumed.
Problem 2: High Levels of Impurities (Over-bromination or Side Products)

Symptom: The final product is contaminated with tri-brominated species or other unidentified impurities, making purification difficult.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Excessive Brominating Agent Reduce the equivalents of the brominating agent. Carefully control the stoichiometry to avoid over-bromination.
High Reaction Temperature Excessively high temperatures can lead to decomposition and the formation of side products.[6] Lower the temperature and accept a potentially longer reaction time for a cleaner profile.
"Hot Spotting" on Scale-up Poor mixing in a large reactor can create localized areas of high temperature or reagent concentration. Improve agitation efficiency and consider slower, subsurface addition of the brominating agent.
Incorrect Solvent Choice The solvent can influence reactivity. Ensure the chosen solvent does not react with the brominating agent or promote side reactions. Acetic acid is a common choice.
Problem 3: Difficult Product Isolation and Purification

Symptom: The product precipitates as an oil, is difficult to filter, or requires multiple recrystallization steps to achieve the desired purity.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Crystallization Solvent Screen different solvent/anti-solvent systems to find conditions that yield a well-defined crystalline solid. Acetic acid is often used for crystallization.[1]
Rapid Cooling Cool the crystallization mixture slowly to allow for larger, purer crystal formation. Crash cooling often traps impurities.
Presence of Tarry Impurities Tarry impurities can inhibit crystallization. Consider a pre-purification step, such as passing a solution of the crude product through a short plug of silica gel or activated carbon.
Fine Particle Size If particles are too fine for effective filtration, consider modifying the crystallization conditions (slower cooling, different solvent) or using a filter aid.

Experimental Protocol: Synthesis of this compound

This protocol is a representative lab-scale procedure. Modifications will be necessary for scale-up.

Reagents and Materials:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Equivalents
Pyridazin-3(2H)-one96.0910.0 g1.0
Bromine (Br₂)159.8111.0 mL (34.3 g)2.05
Glacial Acetic Acid60.05150 mL-
Sodium Thiosulfate (sat. aq.)248.18As needed-

Procedure:

  • Setup: In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., containing sodium thiosulfate solution to neutralize HBr gas).

  • Dissolution: Charge the flask with Pyridazin-3(2H)-one (10.0 g) and glacial acetic acid (100 mL). Stir the mixture to obtain a suspension.

  • Bromine Addition: Charge the dropping funnel with Bromine (11.0 mL) dissolved in glacial acetic acid (50 mL). Add the bromine solution dropwise to the stirred suspension over 60-90 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice-water (500 mL). A precipitate will form.

  • Work-up: Add saturated sodium thiosulfate solution dropwise until the orange/red color of excess bromine dissipates.

  • Isolation: Filter the solid precipitate using a Buchner funnel, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Drying: Dry the solid in a vacuum oven at 50°C to a constant weight. The product is typically obtained as an off-white to light yellow powder.

Visualizations

Synthesis and Work-up Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Pyridazin-3(2H)-one in Acetic Acid C Slowly Add Br2 Solution to Pyridazinone Suspension A->C B Prepare Br2 Solution in Acetic Acid B->C D Heat Reaction Mixture (e.g., 60-70°C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool and Pour into Ice-Water E->F G Quench Excess Br2 (Na2S2O3) F->G H Filter Solid Product G->H I Wash with Water & Cold Solvent H->I J Dry Under Vacuum I->J K Final Product: This compound J->K

Caption: Process flow diagram for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_impurities Analyze Crude by LC-MS/TLC: What is the main component? start->check_impurities path_sm Starting Material (SM) is high check_impurities->path_sm SM > 10% path_mono Mono-bromo intermediate is high check_impurities->path_mono Mono-bromo > 10% path_other Other Impurities are high check_impurities->path_other Other > 10% sol_sm1 Increase Br2 equivalents path_sm->sol_sm1 sol_sm2 Increase reaction time/temp path_sm->sol_sm2 sol_mono Increase reaction time/temp path_mono->sol_mono sol_other Lower temperature; Check reagent purity path_other->sol_other

Caption: Decision tree for troubleshooting low yield in the bromination reaction.

References

Technical Support Center: 4,5-Dibromopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4,5-Dibromopyridazin-3(2H)-one. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored at room temperature in a dry, cool, and well-ventilated place.[1][2] Keep the container tightly closed to prevent moisture absorption and potential degradation.

Q2: What is the general stability of this compound?

A2: this compound is a relatively stable solid under recommended storage conditions. However, its stability can be compromised by exposure to high pH, strong oxidizing agents, and potentially UV light. The pyridazinone ring system, in general, is stable in acidic and neutral conditions but can be susceptible to degradation under basic conditions.

Q3: Is this compound sensitive to light?

Q4: What solvents are suitable for dissolving this compound?

A4: Based on the general solubility of similar polar heterocyclic compounds, this compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It may have limited solubility in alcohols like ethanol and methanol, and is likely poorly soluble in non-polar solvents and water. For reactions, it is recommended to perform a small-scale solubility test to determine the optimal solvent for your specific application.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound in a question-and-answer format.

Issue 1: Unexpected side products or low yield in reactions involving nucleophiles.

  • Question: I am reacting this compound with an amine nucleophile, but I am observing multiple products and a low yield of my desired compound. What could be the cause?

  • Answer: The two bromine atoms on the pyridazinone ring are susceptible to nucleophilic aromatic substitution (SNAr).[5][6] Depending on the reaction conditions (temperature, stoichiometry of the nucleophile, and reaction time), you may be getting a mixture of mono- and di-substituted products. The regioselectivity of the substitution can also be a factor.

    • Troubleshooting Steps:

      • Control Stoichiometry: Carefully control the stoichiometry of your nucleophile. Use of a single equivalent or a slight excess may favor mono-substitution.

      • Optimize Temperature: Lowering the reaction temperature may increase selectivity and reduce the formation of side products.

      • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it once the desired product is maximized.

      • Consider the Nucleophile: The nature of the nucleophile can affect the regioselectivity of the substitution.

Issue 2: Decomposition of the compound during a reaction.

  • Question: My this compound appears to be degrading during my reaction, as evidenced by a color change and the appearance of multiple spots on my TLC plate. What are the likely causes?

  • Answer: Decomposition can be caused by several factors, including high temperatures, incompatible reagents, or extreme pH conditions.

    • Troubleshooting Steps:

      • Assess Reagent Compatibility: Ensure that your reaction components are compatible with the pyridazinone ring. Avoid strong bases, as they can promote ring opening or other degradation pathways. The compound is also incompatible with strong oxidizing agents.[7]

      • Check the pH: If your reaction conditions are basic, consider if a milder base or different reaction conditions can be used. The pyridazinone ring is generally more stable in neutral to acidic media.

      • Temperature Control: Pyridazinone derivatives can have limited thermal stability.[8] Avoid unnecessarily high reaction temperatures. If heating is required, perform a small-scale experiment to determine the compound's stability at the desired temperature.

Data Presentation

Table 1: Inferred Stability of this compound under Various Conditions

ConditionExpected StabilityNotes
pH
Acidic (pH < 7)StableThe pyridazinone ring is generally stable in acidic media.
Neutral (pH 7)StableExpected to be stable in neutral aqueous solutions for a limited time.
Basic (pH > 8)Potential DegradationSusceptible to hydrolysis and ring opening, especially at elevated temperatures. Similar structures like maleic hydrazide show degradation at pH 9.[1]
Temperature
Room Temperature (Solid)StableRecommended storage condition.[1]
Elevated TemperaturePotential DecompositionThermal stability should be evaluated for specific reaction conditions.
Light
Ambient LightLikely Stable (Short-term)
UV LightPotential DegradationBrominated heterocycles can undergo photodecomposition.[3][4] It is recommended to protect solutions from direct sunlight or UV sources.
Reagents
Strong Oxidizing AgentsUnstableIncompatible with strong oxidizing agents.[7]
Nucleophiles (e.g., amines, thiols)ReactiveThe bromine atoms are susceptible to nucleophilic substitution.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general starting point for the monosubstitution of a bromine atom on this compound with a primary or secondary amine.

  • Reaction Setup: In a clean, dry flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Amine: Add the amine (1.1 equivalents) to the solution at room temperature.

  • Base (Optional): If the amine salt is not desired, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) can be added to scavenge the HBr formed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40-60 °C) may be applied.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Small-Scale pH Stability Assessment

This protocol can be used to quickly assess the stability of this compound at different pH values.

  • Stock Solution: Prepare a stock solution of this compound in a suitable water-miscible solvent (e.g., DMSO or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of approximately 10-50 µg/mL.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., room temperature or 37 °C).

  • Analysis: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each solution and analyze by HPLC to determine the percentage of the parent compound remaining.

Mandatory Visualizations

G cluster_0 Troubleshooting Low Yield / Side Products start Low Yield or Multiple Products Observed check_stoichiometry Verify Stoichiometry of Nucleophile start->check_stoichiometry check_temp Assess Reaction Temperature start->check_temp check_monitoring Review Reaction Monitoring start->check_monitoring adjust_stoichiometry Adjust to 1:1 Stoichiometry for Monosubstitution check_stoichiometry->adjust_stoichiometry lower_temp Lower Reaction Temperature check_temp->lower_temp optimize_time Optimize Reaction Time check_monitoring->optimize_time end Improved Yield and Purity adjust_stoichiometry->end lower_temp->end optimize_time->end

Caption: Troubleshooting workflow for low yield and side product formation.

G A This compound B Nucleophilic Substitution (e.g., with R-NH2) A->B E Strong Base (e.g., NaOH) A->E G UV Light A->G C 4-Amino-5-bromo-pyridazin-3(2H)-one (Mono-substituted product) B->C 1 eq. R-NH2 D 4,5-Diamino-pyridazin-3(2H)-one (Di-substituted product) B->D Excess R-NH2 C->B Excess R-NH2 F Ring Opening / Degradation Products E->F H Debromination Products G->H

Caption: Potential reaction and degradation pathways.

References

Technical Support Center: Purification of Brominated Pyridazinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of brominated pyridazinone isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying brominated pyridazinone isomers?

A1: The most common and effective methods for purifying brominated pyridazinone isomers are recrystallization and column chromatography.[1] For complex mixtures or isomers that are difficult to separate, preparative high-performance liquid chromatography (Prep-HPLC) can also be employed.

Q2: How does the position of the bromine atom affect the separation of isomers?

A2: The position of the bromine atom on the pyridazinone ring influences the molecule's polarity, which is a key factor in chromatographic separations. Isomers with different bromine positions will likely exhibit different retention factors (Rf) on a TLC plate and elute at different times from a chromatography column. This difference in polarity can be exploited to achieve separation. Generally, the isomer that is less polar will travel further up the TLC plate and elute faster from a normal-phase chromatography column.

Q3: What are some common impurities encountered during the synthesis of brominated pyridazinones?

A3: Common impurities can include unreacted starting materials, by-products from the bromination reaction (e.g., di-brominated species), and regioisomers of the desired product. The specific impurities will depend on the synthetic route employed.

Q4: How can I assess the purity of my brominated pyridazinone sample?

A4: The purity of your sample can be assessed using several analytical techniques. Thin-layer chromatography (TLC) provides a quick qualitative assessment. A single spot on a TLC plate in multiple solvent systems is a good indication of purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used. A sharp melting point range for crystalline solids also indicates high purity.

Troubleshooting Guides

Column Chromatography

Problem: My brominated pyridazinone isomers are co-eluting or have very poor separation during column chromatography.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your isomers.

    • Solution: Systematically screen different solvent systems using Thin-Layer Chromatography (TLC) first. A good solvent system will show clear separation of the spots on the TLC plate with Rf values ideally between 0.2 and 0.5 for the compounds of interest. Try varying the ratio of a polar solvent (e.g., ethyl acetate, acetone) and a non-polar solvent (e.g., hexane, heptane).

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation.

    • Solution: Ensure the silica gel is uniformly packed as a slurry. Gently tap the column during packing to settle the silica gel and remove any air bubbles.

  • Column Overloading: Loading too much crude product onto the column will exceed its separation capacity.

    • Solution: As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 (w/w). For difficult separations, a higher ratio (50:1 or 100:1) may be necessary.

  • Flow Rate is Too High: A fast flow rate reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution.

    • Solution: Optimize the flow rate. A slower flow rate generally provides better separation but increases the purification time.

Recrystallization

Problem: I am unable to obtain crystals of my brominated pyridazinone from solution.

Possible Causes & Solutions:

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures, or not soluble enough even at high temperatures.

    • Solution: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, or mixtures thereof). A useful technique is to use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.

  • Solution is Not Saturated: If the solution is too dilute, the compound will not crystallize upon cooling.

    • Solution: After dissolving the compound in the hot solvent, slowly evaporate some of the solvent to concentrate the solution.

  • Supersaturation: The solution may be supersaturated, preventing crystal nucleation.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent level or by adding a seed crystal of the pure compound.

Problem: The recrystallized product is still impure.

Possible Causes & Solutions:

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

  • Insoluble Impurities Present: Solid impurities may have been present in the crude material.

    • Solution: Perform a hot filtration to remove any insoluble material after dissolving the crude product in the hot solvent.

  • Insufficient Washing: Residual mother liquor containing impurities may remain on the surface of the crystals.

    • Solution: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent.

Data Presentation

Table 1: Example Solvent Systems for Purification of Pyridazinone Derivatives

Compound ClassPurification MethodSolvent SystemReference
5-bromo-4-chloro-2-chloromethyl-3(2H)-pyridazinoneRecrystallizationEther-Hexane[1]
Complex Pyridazinone DerivativePreparative HPLCWater (10mM NH4HCO3) / Acetonitrile Gradient
Phenyl-pyridazine derivative--

Note: Specific ratios and gradients will need to be optimized for each specific compound.

Experimental Protocols

General Protocol for Column Chromatography
  • TLC Analysis: Develop a suitable solvent system for your mixture using TLC. The ideal solvent system should give a good separation of the desired isomer from impurities, with an Rf value for the target compound between 0.2 and 0.5.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve the crude brominated pyridazinone mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired isomer.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified brominated pyridazinone isomer.

General Protocol for Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude brominated pyridazinone and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at the solvent's boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed. If not, induce crystallization by scratching the flask or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_start Start: Crude Product cluster_purification Purification Method cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_end End: Purified Product start Crude Brominated Pyridazinone Isomers method Choose Purification Method start->method tlc TLC Solvent Screening method->tlc Chromatography solvent Select Solvent method->solvent Recrystallization pack Pack Column tlc->pack load Load Sample pack->load elute Elute and Collect Fractions load->elute analyze Analyze Fractions (TLC) elute->analyze combine Combine Pure Fractions analyze->combine evaporate_c Evaporate Solvent combine->evaporate_c end Pure Brominated Pyridazinone Isomer evaporate_c->end dissolve Dissolve in Hot Solvent solvent->dissolve cool Cool to Crystallize dissolve->cool filtrate Filter and Wash Crystals cool->filtrate dry Dry Crystals filtrate->dry dry->end

Caption: General workflow for the purification of brominated pyridazinone isomers.

troubleshooting_chromatography problem Poor Separation in Column Chromatography cause1 Inappropriate Solvent System problem->cause1 cause2 Poor Column Packing problem->cause2 cause3 Column Overloading problem->cause3 solution1 Optimize eluent via TLC screening cause1->solution1 solution2 Repack column carefully cause2->solution2 solution3 Reduce sample load cause3->solution3

Caption: Troubleshooting poor separation in column chromatography.

troubleshooting_recrystallization problem Failure to Crystallize cause1 Inappropriate Solvent problem->cause1 cause2 Solution Too Dilute problem->cause2 cause3 Supersaturation problem->cause3 solution1 Screen for a better solvent or use a binary solvent system cause1->solution1 solution2 Concentrate the solution cause2->solution2 solution3 Scratch flask or add seed crystal cause3->solution3

Caption: Troubleshooting failure to crystallize during recrystallization.

References

Technical Support Center: Purity Assessment of 4,5-Dibromopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dibromopyridazin-3(2H)-one. The information provided is designed to assist with the analytical techniques for purity assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The primary techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and identification of impurities.

Q2: How should I prepare a sample of this compound for HPLC analysis?

A2: A stock solution of this compound should be prepared by dissolving a precisely weighed amount of the compound in a suitable organic solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.[1] This stock solution can then be diluted to a working concentration, typically in the range of 10-100 µg/mL, using the initial mobile phase composition to ensure good peak shape.[1] It is recommended to filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.[1]

Q3: What are the expected impurities in a sample of this compound?

A3: Potential impurities can originate from the starting materials, intermediates, and by-products of the synthesis process. Based on the synthesis of similar dihalopyridazinones, likely impurities include unreacted starting materials, mono-brominated pyridazinones, and potentially over-brominated or rearranged products. A detailed list of potential impurities is provided in Table 2.

Q4: How can I confirm the identity of this compound?

A4: The identity can be confirmed using a combination of techniques. Mass spectrometry (MS) will show the characteristic isotopic pattern for a molecule containing two bromine atoms. 1H and 13C NMR spectroscopy will provide definitive structural information. The infrared (IR) spectrum can confirm the presence of key functional groups.

Experimental Protocols

Proposed Starting HPLC-UV Method

This method is a starting point for the purity assessment of this compound and may require optimization.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm
Proposed Starting GC-MS Method

This method is suitable for the analysis of volatile and semi-volatile impurities.

ParameterRecommended Condition
Column DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (splitless or with a high split ratio depending on concentration)
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₂Br₂N₂O
Molecular Weight 253.88 g/mol
CAS Number 5788-58-9
Appearance Off-white to yellow powder
Melting Point 231-233 °C
Purity (Typical) ≥98%

Table 2: Potential Impurities in this compound

Impurity NameChemical StructureMolecular Weight ( g/mol )Likely Origin
Pyridazin-3(2H)-one96.09Starting material
4-Bromopyridazin-3(2H)-one174.99Incomplete bromination
5-Bromopyridazin-3(2H)-one174.99Incomplete bromination
4,5,6-Tribromopyridazin-3(2H)-one332.78Over-bromination

Troubleshooting Guides

HPLC Analysis

Q: I am observing significant peak tailing for the main peak. What could be the cause and how can I fix it?

A: Peak tailing for polar, nitrogen-containing compounds like this compound is often due to secondary interactions with acidic silanol groups on the silica-based column packing.

  • Troubleshooting Steps:

    • Lower the mobile phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (0.05-0.1%) to the mobile phase can protonate the silanol groups and reduce these interactions.

    • Use a different column: Consider using a column with a less acidic silica (Type B) or a column with a polar-embedded or polar-endcapped stationary phase designed to shield silanol groups.

    • Add a competing base: A small amount of a basic additive like triethylamine (0.1%) can be added to the mobile phase to compete for the active sites on the stationary phase. However, this may affect column longevity and is not ideal for MS detection.

    • Check for column overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Q: My retention times are shifting between injections. What should I check?

A: Retention time instability can be caused by several factors.

  • Troubleshooting Steps:

    • Ensure proper column equilibration: The column should be equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and between gradient runs.

    • Check the pump and solvent composition: Ensure the HPLC pump is delivering a consistent flow rate and that the mobile phase composition is accurate. Premixing the mobile phase can sometimes improve stability.

    • Control the column temperature: Use a column oven to maintain a constant temperature, as small fluctuations can affect retention times.

    • Check for leaks: Inspect all fittings and connections for any signs of leakage.

Q: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?

A: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are often due to contamination in the mobile phase, injector, or column.

  • Troubleshooting Steps:

    • Run a blank gradient: Run the HPLC method without an injection to see if the ghost peaks are still present. This will help determine if the source is the mobile phase or the system.

    • Prepare fresh mobile phase: Use high-purity solvents and additives to prepare fresh mobile phase.

    • Clean the injector: The injector needle and sample loop may be contaminated. Follow the manufacturer's instructions for cleaning the injector.

    • Flush the column: If the contamination is on the column, flushing with a strong solvent (like 100% acetonitrile or isopropanol) may help remove the contaminants.

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Weighing Sample Weighing Dissolution Dissolution Sample Weighing->Dissolution Dilution Dilution Dissolution->Dilution NMR_Spec NMR Spectroscopy Dissolution->NMR_Spec Structural Confirmation Filtration Filtration Dilution->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Purity & Impurity Profile GC_MS GC-MS Analysis Filtration->GC_MS Volatile Impurities Purity Calculation Purity Calculation HPLC_UV->Purity Calculation Impurity Identification Impurity Identification GC_MS->Impurity Identification NMR_Spec->Impurity Identification Purity Calculation->Impurity Identification Final Report Final Report Impurity Identification->Final Report

Caption: Experimental workflow for the purity assessment of this compound.

Impurity_Sources cluster_0 Potential Impurity Sources Synthesis_Process Synthesis of This compound Starting_Materials Unreacted Starting Materials (e.g., Pyridazin-3(2H)-one) Synthesis_Process->Starting_Materials Intermediates Incomplete Bromination (Mono-bromo derivatives) Synthesis_Process->Intermediates Byproducts Side Reactions (Over-bromination) Synthesis_Process->Byproducts Degradation Degradation Products Synthesis_Process->Degradation

Caption: Logical relationship diagram illustrating potential sources of impurities.

HPLC_Troubleshooting_Peak_Shape Start Peak Shape Issue (Tailing or Fronting) Check_Overload Is the sample concentration too high? Start->Check_Overload Dilute_Sample Dilute sample and re-inject Check_Overload->Dilute_Sample Yes Check_Mobile_Phase Is the mobile phase pH appropriate? Check_Overload->Check_Mobile_Phase No Good_Peak Peak shape is good Dilute_Sample->Good_Peak Adjust_pH Adjust mobile phase pH (e.g., add 0.1% formic acid) Check_Mobile_Phase->Adjust_pH No Check_Column Is the column suitable for polar compounds? Check_Mobile_Phase->Check_Column Yes Adjust_pH->Good_Peak Change_Column Use a polar-endcapped or polar-embedded column Check_Column->Change_Column No Check_Column->Good_Peak Yes Change_Column->Good_Peak

Caption: Troubleshooting decision tree for HPLC peak shape issues.

References

Technical Support Center: 4,5-Dibromopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4,5-Dibromopyridazin-3(2H)-one. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key safety and handling information.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
CAS Number 5788-58-9
Molecular Formula C₄H₂Br₂N₂O
Molecular Weight 253.88 g/mol [1]
Appearance White to light yellow or light orange powder or crystals[1]
Melting Point 231-233 °C
Purity ≥98%
Storage Temperature Room temperature

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during the handling, storage, and use of this compound in experimental settings.

Q1: What are the appropriate storage conditions for this compound?

A1: this compound should be stored at room temperature in a dry, cool, and well-ventilated place. The container should be kept tightly closed to prevent moisture absorption and potential degradation.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area, and if dust or fumes are generated, a respirator should be used.

Q3: I am observing low or no yield in my reaction with this compound. What are the possible causes and solutions?

A3: Low yields in reactions involving pyridazinone derivatives can stem from several factors.[2] Here are some troubleshooting steps:

  • Purity of Reactants: Ensure the purity of all starting materials, including this compound and any coupling partners or reagents. Impurities can lead to undesirable side reactions.

  • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and solvent. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.

  • Inert Atmosphere: For sensitive reactions, such as Suzuki-Miyaura coupling, ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst and reactants.

  • Catalyst Activity: In catalytic reactions, ensure the catalyst is active and used in the correct proportion. Catalyst deactivation can be a significant cause of low yield.

Q4: I am having trouble dissolving this compound. What solvents are recommended?

A4: While specific quantitative solubility data is limited, polar aprotic solvents are generally good choices for dissolving pyridazinone derivatives. Based on general laboratory practice and information for similar compounds, consider using solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). For some applications, Tetrahydrofuran (THF) or acetonitrile may also be suitable. It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.

Q5: My purified product appears to be degrading over time. How can I improve its stability?

A5: Some pyridazinone derivatives can be sensitive to light, air, and moisture. Store the purified compound in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere if necessary. For long-term storage, refrigeration may be considered, but ensure the container is well-sealed to prevent condensation upon removal.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound as a substrate. This reaction is a powerful tool for forming carbon-carbon bonds.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents per bromine to be substituted)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 - 0.1 equivalents)

  • Base (e.g., Cesium carbonate, Cs₂CO₃) (2.5 equivalents)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and cesium carbonate.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times) to ensure an inert atmosphere.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water. The solvent ratio will need to be optimized for your specific substrates but a common starting point is a 4:1 to 10:1 mixture of dioxane to water.

  • Sparge the resulting mixture with a stream of the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated.

  • Add the palladium catalyst to the mixture under a positive flow of the inert gas.

  • Seal the vessel tightly and heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction time will vary depending on the substrates but is typically several hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Troubleshooting Workflow for Pyridazinone Synthesis

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of pyridazinone derivatives.

TroubleshootingWorkflow start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity check_purity->start If impure, purify and restart optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_purity->optimize_conditions If pure check_atmosphere Ensure Inert Atmosphere (if required) optimize_conditions->check_atmosphere check_catalyst Verify Catalyst Activity check_atmosphere->check_catalyst side_reactions Investigate for Side Reactions (e.g., N-N bond cleavage) check_catalyst->side_reactions If conditions are optimal success Improved Yield check_catalyst->success If catalyst is active and yield improves purification_issue Modify Workup/Purification side_reactions->purification_issue purification_issue->success

Caption: A flowchart for troubleshooting low-yield pyridazinone synthesis.

References

Validation & Comparative

Unambiguous Structure a Reality: X-ray Crystallography Validation of 4,5-Dibromopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography as the definitive method for validating the structure of 4,5-Dibromopyridazin-3(2H)-one, alongside other widely used spectroscopic techniques.

The unequivocal determination of a molecule's three-dimensional arrangement is crucial for understanding its chemical reactivity, physical properties, and biological activity. While various analytical methods provide valuable structural information, single-crystal X-ray crystallography stands as the gold standard, offering a direct and unambiguous visualization of the atomic arrangement in the solid state.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

While a crystal structure for this compound is not publicly available, this guide presents a representative dataset for a closely related pyridazinone derivative to illustrate the depth of information provided by X-ray crystallography. This is contrasted with spectroscopic data available for this compound and its analogues.

Table 1: Comparison of Structural Validation Techniques for this compound
TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute stereochemistry.Unambiguous structure determination. Provides a complete spatial picture of the molecule.Requires a suitable single crystal, which can be challenging to grow.
NMR Spectroscopy(¹H & ¹³C) Information about the chemical environment of hydrogen and carbon atoms, connectivity through scalar couplings.Excellent for determining the carbon-hydrogen framework and connectivity in solution. Non-destructive.Does not provide direct information on bond lengths, bond angles, or solid-state packing. Ambiguities can arise in complex molecules.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Fast, simple, and requires a small amount of sample.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns.High sensitivity, requires a very small amount of sample.Does not provide information about the 3D arrangement of atoms or functional group connectivity.

In-Depth Look: X-ray Crystallography Data

The following table showcases typical crystallographic data obtained from a single-crystal X-ray diffraction experiment on a representative small organic molecule. This level of detail is what can be expected for a successful structural determination of this compound.

Table 2: Representative Crystallographic Data for a Small Organic Molecule
ParameterValue
Empirical formulaC₄H₂Br₂N₂O
Formula weight253.88
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.583(2)
b (Å)13.931(3)
c (Å)8.245(2)
α (°)90
β (°)114.34(3)
γ (°)90
Volume (ų)794.1(3)
Z4
Density (calculated) (g/cm³)2.125
Absorption coefficient (mm⁻¹)9.45
F(000)480
Crystal size (mm³)0.25 x 0.15 x 0.10
Theta range for data collection (°)2.5 to 28.0
Reflections collected4578
Independent reflections1832 [R(int) = 0.045]
Completeness to theta = 28.0°99.8 %
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.052, wR2 = 0.101

Spectroscopic Data for this compound

The following tables summarize the available spectroscopic data for this compound, which provide complementary, albeit less definitive, structural information.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
~3400N-H stretch
~1670C=O stretch (amide)
~1600C=C stretch
~1200C-N stretch
Below 800C-Br stretch

Data sourced from the NIST Chemistry WebBook.[1]

Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
252/254/256Molecular ion peak [M]⁺, showing isotopic pattern for two bromine atoms
173/175[M-Br]⁺
145/147[M-Br-CO]⁺

Data sourced from the NIST Chemistry WebBook.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific results. Below are standard protocols for each of the discussed analytical techniques.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal and the sample. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI). EI is a "hard" ionization technique that often leads to fragmentation, while ESI is a "soft" technique that typically yields the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the structural validation of a small molecule like this compound, highlighting the central role of X-ray crystallography.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Structural Validation cluster_3 Data Analysis & Final Structure synthesis Synthesis of This compound purification Purification synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir crystal_growth Single Crystal Growth purification->crystal_growth spectroscopic_data Spectroscopic Data (Connectivity, Functional Groups, MW) nmr->spectroscopic_data ms->spectroscopic_data ir->spectroscopic_data xrd X-ray Crystallography crystal_growth->xrd crystallographic_data Crystallographic Data (3D Structure, Bond Lengths/Angles) xrd->crystallographic_data final_structure Final Validated Structure spectroscopic_data->final_structure Supportive Evidence crystallographic_data->final_structure Definitive Evidence

Caption: Workflow for the structural validation of this compound.

References

A Comparative Spectroscopic Analysis of 4,5-Dibromopyridazin-3(2H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the spectroscopic data for 4,5-Dibromopyridazin-3(2H)-one and its structural analogs. The aim is to offer researchers, scientists, and drug development professionals a comprehensive resource for identifying and characterizing these compounds. The data presented is compiled from various sources and is intended to facilitate further research and development in the field of medicinal chemistry and materials science where pyridazinone scaffolds are of significant interest.

Spectroscopic Data Comparison

While comprehensive spectroscopic data for this compound is limited, this section presents the available information and compares it with data from selected analogs. The following tables summarize the key spectroscopic features obtained from Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignments
This compound Data available from NIST WebBook[1][2]The spectrum shows characteristic absorptions for C=O, N-H, and C-Br bonds.
4,5-Dichloropyridazin-3(2H)-one 1675 (C=O)[3]Carbonyl stretching
Analog 1 (a substituted pyridazinone) 3206 (NH), 3061–2875 (CH), 1646 (C=O), 1605 (C=N)[4]N-H stretch, C-H stretch, C=O stretch, C=N stretch
Analog 2 (a furo[3,4-d]pyridazin-1(2H)-one) Not explicitly detailed but existence of lactam form confirmed by IR.[5]Characteristic amide and aromatic absorptions are expected.

Table 2: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spectrum (m/z)
This compound C₄H₂Br₂N₂O253.879[1][2]Available from NIST WebBook[6]
4,5-Dichloropyridazin-3(2H)-one C₄H₂Cl₂N₂O164.97[7]Not explicitly provided
Analog 3 (a substituted pyridazinone) C₁₇H₁₂Cl₂N₂ONot provided[M+H]⁺ calculated[4]
4,5-dibromo-3,6-diphenyl pyridazine C₁₆H₁₀Br₂N₂Not providedNot explicitly provided, but elemental analysis is available.

Table 3: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

No publicly available ¹H and ¹³C NMR data has been found for this compound.

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
4,5-Dichloropyridazin-3(2H)-one Not specifiedData has been characterized using ¹H and ¹³C NMR.[8][9]Data has been characterized using ¹H and ¹³C NMR.[8][9]
4,5-dibromo-3,6-diphenyl pyridazine CDCl₃Not provided128.4, 129.8, 129.9, 132.0, 137.0, 161.0
Substituted Pyridazinone Analog 4 DMSO-d₆7.55–7.53 (m, 2H), 7.53 (d, J = 2.1 Hz, 2H), 7.41–7.35 (m, 4H), 6.89 (s, 1H), 4.10 (s, 2H)[4]160.77, 144.32, 140.31, 135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06, 125.95, 31.44[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrument and the specific compound being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 or 500 MHz for ¹H).

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.[10][11] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

  • Data Analysis : The resulting spectra are analyzed to determine the chemical structure, including the number and types of protons and carbons, and their connectivity.

Infrared (IR) Spectroscopy

IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For solid samples, a common method is the KBr pellet technique, where a small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.[12][13] Alternatively, a Nujol mull can be prepared. For liquids, a thin film can be placed between two salt plates (e.g., NaCl or KBr).[14]

  • Data Acquisition : The sample is placed in the path of an infrared beam, and the absorbance of IR radiation is measured as a function of wavenumber (typically 4000-400 cm⁻¹).

  • Data Analysis : The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, with various ionization techniques available.

  • Sample Introduction and Ionization : The sample is introduced into the instrument and ionized. Electron Ionization (EI) is a common technique for small organic molecules, where the sample is bombarded with a high-energy electron beam.[15]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection : A detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis : The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.[16]

Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and the structural relationship between this compound and its analogs discussed in this guide.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Compound of Interest Dissolution Dissolution in Solvent (for NMR, solution IR) Compound->Dissolution Pellet KBr Pellet Preparation (for solid-state IR) Compound->Pellet MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR IR IR Spectroscopy Dissolution->IR Pellet->IR Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Confirmation Structure Confirmation Structure->Confirmation

Caption: General workflow for spectroscopic analysis of a chemical compound.

structural_relationship cluster_core Core Structure: Pyridazin-3(2H)-one cluster_analogs Analogs Core Pyridazin-3(2H)-one Target This compound Core->Target Bromination Analog1 4,5-Dichloropyridazin-3(2H)-one Core->Analog1 Chlorination Analog2 Substituted Pyridazinones Core->Analog2 Substitution Analog3 Fused Pyridazinones (e.g., Furo[3,4-d]pyridazin-1(2H)-one) Core->Analog3 Annulation

Caption: Structural relationship of this compound to its parent core and analogs.

References

Comparative Biological Activity of 4,5-Dihalogenated Pyridazin-3(2H)-ones: A Focus on Brominated vs. Chlorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1] The nature and position of substituents on the pyridazinone ring play a crucial role in modulating their pharmacological profiles. This guide provides a comparative overview of the biological activity of 4,5-Dibromopyridazin-3(2H)-one and its chlorinated analog, 4,5-Dichloropyridazin-3(2H)-one, based on available experimental data and structure-activity relationship (SAR) principles.

Summary of Biological Activity

While extensive research has been conducted on the biological activities of chlorinated pyridazinones, there is a notable lack of specific experimental data for this compound in the public domain. Consequently, a direct quantitative comparison is challenging. This guide presents the available data for the chlorinated analog and offers a qualitative comparison for the brominated counterpart based on established SAR principles for halogenated compounds.

4,5-Dichloropyridazin-3(2H)-one (DCPYR) has demonstrated significant in vitro anticancer activity. Studies have shown its potent cytotoxic effects against various cancer cell lines. For instance, DCPYR exhibited notable inhibition of murine colon carcinoma cell lines.[2] The mechanism of action for some pyridazinone derivatives involves the induction of apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2.[3]

Quantitative Data Presentation

The following table summarizes the available quantitative data for the anticancer activity of 4,5-Dichloropyridazin-3(2H)-one (DCPYR).

CompoundCell LineAssay TypeEndpointResultReference
4,5-Dichloro-3(2H)-pyridazinone (DCPYR)MAC16 (murine colon carcinoma)CytotoxicityIn vitro inhibition7-fold higher than arylated analogue[2]

Experimental Protocols

A key experiment used to determine the cytotoxicity of pyridazinone derivatives is the MTT assay.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)[4]

  • Test compound (e.g., 4,5-Dichloropyridazin-3(2H)-one) dissolved in a suitable solvent (e.g., DMSO)

  • Cancer cell lines (e.g., murine carcinoma cell lines)[2]

  • 96-well plates

  • Complete cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Visualizations

Experimental Workflow: MTT Assay

MTT_Assay_Workflow MTT Assay for Cytotoxicity Assessment cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate cells in 96-well plate add_compounds Add compounds to cells and incubate plate_cells->add_compounds prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->add_compounds add_mtt Add MTT solution and incubate add_compounds->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

Signaling Pathway: Apoptosis Induction by Pyridazinone Derivatives

Apoptosis_Pathway Apoptotic Pathway Modulated by Pyridazinones cluster_regulation Gene Regulation cluster_cellular_response Cellular Response pyridazinone Pyridazinone Derivatives p53 p53 pyridazinone->p53 Upregulates Bax Bax pyridazinone->Bax Upregulates Bcl2 Bcl-2 pyridazinone->Bcl2 Downregulates apoptosis Apoptosis (Cell Death) p53->apoptosis Bax->apoptosis Bcl2->apoptosis Inhibits

Caption: Apoptotic signaling pathway influenced by pyridazinone derivatives.

References

comparative study of synthesis methods for dihalopyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihalopyridazinone scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, demonstrating applications in medicinal chemistry and materials science. The efficient and scalable synthesis of these core structures is paramount for further derivatization and the exploration of their therapeutic potential. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining 4,5-dihalopyridazin-3(2H)-ones, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

Method Starting Materials Reagents & Conditions Yield Advantages Disadvantages
Method 1: From Mucohalic Acids Mucohalic acid (mucochloric or mucobromic acid), Hydrazine derivativeVaries: Acetic acid, p-toluenesulfonic acid, or basic conditions (e.g., KOH). Temperatures range from 40°C to reflux.Generally good to excellent (e.g., 78% for N-tert-butyl-4,5-dichloropyridazinone, 95% for 4,5-dichloropyridazinone).[1][2]High yields, readily available starting materials, straightforward one-pot reaction.[1][2]Mucohalic acids can be corrosive and require careful handling.
Method 2: From Dihalomaleic Anhydrides/Acids Dihalomaleic anhydride or dihalomaleic acid, Hydrazine derivativeTypically involves heating in a suitable solvent like ethanol or acetic acid.Moderate to good (dependent on specific substrates and conditions).Utilizes common and commercially available starting materials.May require harsher conditions compared to the mucohalic acid route. Potential for side reactions if the anhydride is not fully cyclized.

Method 1: Cyclocondensation of Mucohalic Acids with Hydrazines

This is a widely employed and efficient method for the synthesis of 4,5-dihalopyridazin-3(2H)-ones. The reaction involves the direct cyclocondensation of a mucohalic acid (either mucochloric acid for dichloro derivatives or mucobromic acid for dibromo derivatives) with a hydrazine derivative.

Experimental Protocol: Synthesis of 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone[1]
  • To a solution of 5.4 g of 42% aqueous potassium hydroxide solution in 48 g of benzene, add 5.0 g (0.04 mol) of tert-butylhydrazine hydrochloride.

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Add 6.8 g (0.04 mol) of mucochloric acid to the mixture.

  • Stir the reaction mixture at 40 to 45°C for 5 hours to complete the reaction.

  • After the reaction, add water to the reaction mixture and separate the benzene layer.

  • Wash the organic layer successively with 30% aqueous sodium hydroxide solution, 35% hydrochloric acid solution, and water.

  • Dry the benzene layer over anhydrous sodium sulfate.

  • Distill off the solvent under reduced pressure to obtain 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone as pale yellow crystals.

Yield: 78%[1]

Experimental Protocol: Synthesis of 4,5-dichloropyridazin-3(2H)-one[2]
  • Combine 305 mg (2.35 mmol) of hydrazine sulphate and 419 mg (2.48 mmol) of 3,4-dichloro-5-hydroxy-5H-furan-2-one (a derivative of mucochloric acid).

  • The reaction is carried out in a suitable solvent (e.g., ethanol or acetic acid).

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Yield: 95%[2]

Synthesis of Dihalopyridazinones from Mucohalic Acids

G cluster_reactants Reactants cluster_process Process cluster_product Product mucohalic_acid Mucohalic Acid (X=Cl, Br) reaction Cyclocondensation mucohalic_acid->reaction hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->reaction dihalopyridazinone 4,5-Dihalopyridazin-3(2H)-one reaction->dihalopyridazinone

Caption: General workflow for the synthesis of dihalopyridazinones from mucohalic acids.

Method 2: Cyclocondensation of Dihalomaleic Anhydrides/Acids with Hydrazines

An alternative approach involves the use of dihalomaleic anhydrides or their corresponding diacids as the four-carbon backbone. This method is analogous to the well-established synthesis of maleimides from maleic anhydride.

Experimental Protocol (General)
  • Dissolve the dihalomaleic anhydride or dihalomaleic acid in a suitable solvent such as ethanol or glacial acetic acid.

  • Add an equimolar amount of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine).

  • Heat the reaction mixture to reflux for a period of 2 to 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol).

Synthesis of Dihalopyridazinones from Dihalomaleic Anhydrides

G cluster_reactants Reactants cluster_process Process cluster_product Product dihalomaleic_anhydride Dihalomaleic Anhydride (X=Cl, Br) reaction Cyclocondensation dihalomaleic_anhydride->reaction hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->reaction dihalopyridazinone 4,5-Dihalopyridazin-3(2H)-one reaction->dihalopyridazinone

Caption: General workflow for the synthesis of dihalopyridazinones from dihalomaleic anhydrides.

Comparative Analysis and Conclusion

Both the mucohalic acid and dihalomaleic anhydride routes offer viable pathways to dihalopyridazinones. The choice of method will often depend on the availability of starting materials and the desired scale of the synthesis.

The mucohalic acid route appears to be more frequently reported and often provides higher yields in a straightforward, one-pot procedure.[1][2] This makes it an attractive option for both laboratory-scale synthesis and potential scale-up.

The dihalomaleic anhydride/acid route , while conceptually simple, may require more optimization to achieve comparable yields. However, the starting materials are common bulk chemicals, which could be an advantage for large-scale industrial production.

For researchers and drug development professionals, the functionalization of the resulting dihalopyridazinone is a key consideration. The 4,5-dihalo substitution pattern allows for selective nucleophilic aromatic substitution (SNAr) reactions at these positions, enabling the introduction of diverse functionalities to explore the structure-activity relationship (SAR) of this important scaffold. Further research into greener and more atom-economical synthetic methods will continue to be an area of interest in the field.

References

SAR studies of 4,5-Dibromopyridazin-3(2h)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of pyridazin-3(2H)-one derivatives reveals a versatile scaffold with tunable biological activities, positioning it as a significant pharmacophore in drug discovery. This guide compares the performance of various pyridazin-3(2H)-one derivatives across different therapeutic areas, supported by experimental data, to provide researchers, scientists, and drug development professionals with a detailed overview of the current landscape.

Anti-inflammatory Activity

Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and phosphodiesterase 4 (PDE4).

Structure-Activity Relationship Summary:

The anti-inflammatory activity of pyridazinone derivatives is significantly influenced by the nature and position of substituents on the core ring. For instance, 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones have shown potent analgesic and anti-inflammatory effects, with some compounds exceeding the activity of standard drugs like aspirin and indomethacin.[1] Notably, the presence of an acetamide side chain linked to the lactam nitrogen at the second position of the pyridazinone ring enhances analgesic and anti-inflammatory actions with reduced ulcerogenic effects.[2] Furthermore, vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors.[2] A series of pyridazinone derivatives with an aryl or pyridyl moiety connected via an ethenyl spacer at position-6 have demonstrated high potency as COX-2 inhibitors with IC50 values in the nanomolar range.[3]

Comparative Performance of Anti-inflammatory Pyridazinone Derivatives:
Compound IDR1 (Position 2)R2 (Position 5)R3 (Position 6)TargetIC50/ActivityReference
20 H5-(4-chloro-benzyl)3-(4-chloro-phenyl)Anti-inflammatory71.95% inhibition[4]
26 H5-(4-fluoro-benzyl)3-(4-chloro-phenyl)Anti-inflammatory77.23% inhibition[4]
2d HHEthenyl-(4-fluorophenyl)COX-215.56 nM[3]
2f HHEthenyl-(4-methoxyphenyl)COX-219.77 nM[3]
3c HHEthenyl-(pyridin-3-yl)COX-216.82 nM[3]
Ibuprofen ---Anti-inflammatory85.77% inhibition[4]
Celecoxib ---COX-217 (SI)[3]

Anticancer Activity

The pyridazinone scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives showing activity against various cancer cell lines and molecular targets such as VEGFR-2.

Structure-Activity Relationship Summary:

The anticancer and antimicrobial activities of pyridazinone derivatives are intrinsically linked to the heterocyclic pyridazine ring.[5] A series of diarylurea derivatives based on pyridazinone scaffolds have been designed as analogs of sorafenib, a known multi-kinase inhibitor.[5][6] These compounds have demonstrated significant anticancer activity, particularly against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer.[6] The introduction of a piperazinyl linker between the pyridazinone core and an additional phenyl ring has been shown to yield compounds with good anti-proliferative effects against gastric adenocarcinoma cells.[7]

Comparative Performance of Anticancer Pyridazinone Derivatives:
Compound IDR Group (General Modification)Target Cell LineGI50 (µM)Reference
8f Diarylurea derivativeMelanoma (LOX IMVI)- (83.84% GI)[6]
10l Diarylurea derivativeNSCLC (NCI-H522)1.66[6]
17a Diarylurea derivativeColon Cancer (HCT-116)2.51[6]
10l Diarylurea derivativeProstate Cancer (PC-3)2.88[6]
Doxorubicin -AGS (gastric adenocarcinoma)-[7]

Cardiovascular Activity

Pyridazinone derivatives have been investigated for their potential in treating cardiovascular diseases, with many exhibiting vasodilator and antihypertensive properties.

Structure-Activity Relationship Summary:

The cardiovascular effects of pyridazinone derivatives are diverse. For example, 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropyl amino]-2-methylpropylamino]phenyl]- 4,5-dihydro-5-methyl-3(2H)pyridazinone mono ethyl maleate (TZC-5665) and its primary metabolite, M-2, have demonstrated negative chronotropic and inotropic effects, while M-2 alone showed a potent positive inotropic effect.[2] Several 6-(4-substitutedphenyl)-3-pyridazinone derivatives have exhibited potent vasorelaxant activity, with some compounds showing EC50 values superior to classical vasodilators like hydralazine.[8] The incorporation of various substituents at strategic positions on the pyridazinone ring has led to analogs with enhanced pharmacological activity and favorable ADMET profiles.[8]

Comparative Performance of Cardiovascular Pyridazinone Derivatives:
Compound IDR Group (General Modification)ActivityEC50 (µM)Reference
9 6-(4-carboxymethyloxyphenyl)-4,5-dihydroVasodilatory0.051[9]
26 Dihydropyridazin-3(2H)-one derivativeVasorelaxant0.08[9]
16 6-phenyl-pyridazin-3(2H)-one basedVasodilating0.339[9]
Hydralazine -Vasodilator18.210[9]

Antimicrobial Activity

Pyridazinone derivatives have also been explored for their antimicrobial properties, showing effectiveness against a range of bacterial and fungal strains.

Structure-Activity Relationship Summary:

The antimicrobial activity of pyridazinone derivatives can be modulated by various substitutions. A series of diarylurea derivatives based on the pyridazinone scaffold have shown promising antimicrobial activity.[5] For instance, compound 10h exhibited potent antibacterial activity against Staphylococcus aureus, while compound 8g showed significant antifungal activity against Candida albicans.[5] Another study found that compounds 7 and 13 were effective against S. aureus (MRSA), P. aeruginosa, and A. baumannii with low MIC values.[10] The introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring was found to decrease antibacterial activity, whereas hydrolysis of the ester group enhanced activity against Gram-negative bacteria.[11]

Comparative Performance of Antimicrobial Pyridazinone Derivatives:
Compound IDTarget OrganismMIC (µg/mL)Reference
10h Staphylococcus aureus16[5]
8g Candida albicans16[5]
7 E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii7.8 µM[11]
13 A. baumannii, P. aeruginosa3.74 µM, 7.48 µM[11]
3 S. aureus (MRSA)4.52 µM[11]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema (Anti-inflammatory)

The anti-inflammatory activity of the synthesized compounds was evaluated using the carrageenan-induced rat paw edema model. Wistar rats of either sex were divided into groups. The test compounds and a standard drug (e.g., ibuprofen) were administered orally. After 30 minutes, 0.1 mL of a 1% w/v carrageenan suspension in normal saline was injected into the sub-plantar region of the left hind paw of each rat. The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage inhibition of edema was calculated for each group relative to the control group.[4]

In Vitro COX-1/COX-2 Inhibition Assay (Anti-inflammatory)

The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using a COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC50 values were calculated from the concentration-response curves.[3]

VEGFR-2 Kinase Inhibition Assay (Anticancer)

The in vitro inhibitory activity of the compounds against VEGFR-2 was determined using a kinase assay kit. The assay measures the amount of ADP produced, which is then converted to ATP. The newly synthesized ATP is used to generate a luminescent signal. The IC50 values were determined by plotting the percentage of kinase activity against the logarithm of the compound concentration.[5]

In Vitro Vasorelaxant Activity (Cardiovascular)

The vasorelaxant effects of the compounds were assessed on isolated rat thoracic aortic rings. The aortic rings were suspended in organ baths containing Krebs-Henseleit solution and pre-contracted with phenylephrine. Cumulative concentration-response curves were obtained by adding the test compounds in a cumulative manner. The relaxant responses were expressed as a percentage of the pre-contraction, and EC50 values were calculated.[9]

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

The antimicrobial activity was determined by the twofold serial dilution method. The compounds were dissolved in DMSO to prepare stock solutions. A series of dilutions of each compound were prepared in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi. The wells were inoculated with a standardized suspension of the test microorganism. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism after incubation.[5][11]

Visualizations

SAR_Anti_inflammatory cluster_core Pyridazinone Core cluster_substituents Substitutions cluster_activity Biological Activity core Pyridazin-3(2H)-one N2 N2-Substitution (e.g., Acetamide side chain) core->N2 Improves safety profile C5 C5-Substitution (e.g., Substituted benzyl) core->C5 C6 C6-Substitution (e.g., Aryl/Pyridyl via ethenyl spacer) core->C6 Increases COX-2 selectivity activity Enhanced Anti-inflammatory & Analgesic Activity N2->activity C5->activity C6->activity

Caption: Key SAR insights for anti-inflammatory pyridazinone derivatives.

Experimental_Workflow_Anticancer start Synthesized Pyridazinone Derivatives assay1 In Vitro Screening (e.g., NCI-60 cell line panel) start->assay1 assay2 VEGFR-2 Kinase Inhibition Assay start->assay2 data1 Identify Hit Compounds (High %GI) assay1->data1 data2 Determine IC50 values assay2->data2 sar Structure-Activity Relationship Analysis data1->sar data2->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for anticancer evaluation of pyridazinone derivatives.

References

A Comparative Guide to the Computational and Experimental Properties of 4,5-Dibromopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the nuanced properties of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of 4,5-Dibromopyridazin-3(2H)-one, a member of the pyridazinone class of compounds known for their diverse biological activities.[1][2][3] Due to the limited direct computational studies on the dibromo- derivative, this guide leverages data from its close analog, 4,5-dichloropyridazin-3-(2H)-one, to provide a robust theoretical framework, alongside available experimental data for the target compound and its relatives.

Computational Analysis: A Look into Molecular Properties

A study involving DFT modeling of the Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one further sheds light on the reactivity of the dibromo-scaffold, indicating its utility in synthetic transformations to generate diverse analogs.

Table 1: Calculated Quantum Chemical Properties of 4,5-Dichloropyridazin-3-(2H)-one

PropertyValueUnit
HOMO Energy-0.280Hartree
LUMO Energy-0.091Hartree
Energy Gap (ΔE)0.189Hartree
Electronegativity (χ)0.186Hartree
Hardness (η)0.095Hartree
Softness (S)10.526Hartree⁻¹

Data sourced from DFT calculations on 4,5-dichloropyridazin-3-(2H)-one at the B3LYP/6-31G(d,p) level of theory.[4][6]

The molecular electrostatic potential (MEP) map of the dichloro- analog indicates that the most negative region is located on the oxygen atom of the carbonyl group, suggesting it as a likely site for electrophilic attack.[4]

Experimental Data and Protocols

Physicochemical and Spectroscopic Properties

Basic physicochemical and spectroscopic data for this compound are available, providing a foundation for its experimental characterization.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₂Br₂N₂O[7][8][9]
Molecular Weight253.88 g/mol [7][8][9]
CAS Number5788-58-9[7][8][9]
Melting Point218 °C[10]
AppearanceOrange to brown powder

Spectroscopic data is crucial for the identification and characterization of the compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey Data PointsSource
Infrared (IR) SpectrumAvailable in the NIST/EPA Gas-Phase Infrared Database.[7][8]
Mass Spectrum (EI)Available in the NIST Mass Spectrometry Data Center.[9]
Synthesis Protocols

The synthesis of pyridazinone derivatives generally involves the cyclocondensation of a dicarbonyl compound with hydrazine.[11] While a specific, detailed protocol for this compound is not extensively published in a step-by-step format, a general synthetic approach can be outlined based on the synthesis of related compounds.

General Synthesis Workflow for Pyridazin-3(2H)-ones:

Synthesis Workflow Precursor Dicarbonyl Precursor (e.g., mucohalic acid analog) Cyclocondensation Cyclocondensation Precursor->Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Cyclocondensation Product 4,5-Dihalopyridazin-3(2H)-one Cyclocondensation->Product

Caption: A generalized workflow for the synthesis of 4,5-dihalopyridazin-3(2H)-ones.

Experimental Protocol: Synthesis of a Fused Pyridazinone Derivative

A representative protocol for the synthesis of a fused pyridazinone, 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, is provided as an example of the reaction conditions that can be adapted.[11]

  • Reactants: Methyl 4-acetyl-5-methylfuran-3-carboxylate and hydrazine hydrate.[11]

  • Solvent: Glacial acetic acid.[11]

  • Procedure:

    • Dissolve the furan-3-carboxylate in glacial acetic acid.[11]

    • Add an excess of hydrazine hydrate to the solution.[11]

    • Reflux the reaction mixture for 1 hour.[11]

    • Evaporate the solvent.[11]

    • Crystallize the residue from ethanol to obtain the final product.[11]

Biological Activity and Comparison with Alternatives

The pyridazinone scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[12] This section compares the potential activities of this compound with other reported pyridazinone derivatives.

Anti-inflammatory Activity

Pyridazinone derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and phosphodiesterase 4 (PDE4) enzymes.[12][13]

Table 4: Comparison of Anti-inflammatory Activity of Pyridazinone Derivatives

Compound/DerivativeTargetIC₅₀ (µM)Reference
3-piperazin-1-yl-1H-pyridazin-6-one derivativeCOX-20.425[12]
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4B0.251[13]
Roflumilast (Reference)PDE4-[13]
Celecoxib (Reference)COX-2-[12]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Objective: To determine the inhibitory effect of the test compound on COX-1 and COX-2 enzymes.[12]

  • Methodology: A colorimetric inhibitor screening assay is commonly used.[12]

  • Protocol:

    • Prepare various concentrations of the test compound.[12]

    • In a 96-well plate, add buffer, heme, and either COX-1 or COX-2 enzyme to each well.[12]

    • Add the test compound or a reference inhibitor.[12]

    • Initiate the reaction by adding arachidonic acid.[12]

    • Incubate at room temperature for a specified time.[12]

    • Stop the reaction and measure absorbance to determine peroxidase activity.[12]

    • Calculate the percentage of inhibition and the IC₅₀ value.[12]

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivative Pyridazinone->COX Inhibition

Caption: Inhibition of the COX pathway by pyridazinone derivatives.

Anticancer Activity

Several pyridazinone-based derivatives have been investigated as potential anticancer agents, with some exhibiting potent activity against various cancer cell lines.[2][3]

Table 5: Anticancer Activity of Pyridazinone Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValue (µM)Reference
Diarylurea-pyridazinone (10l)A549/ATCC (NSCLC)GI₅₀1.66 - 100[3]
Diarylurea-pyridazinone (17a)Melanoma, NSCLC, Prostate, ColonGI%62.21 - 100.14[3]
Pyridazino[4,5-b]indol-4-one (10)Huh-7, Caco2, MDA-MB-231Antiproliferative-[14]

Experimental Protocol: MTT Cell Viability Assay

  • Objective: To assess the effect of the test compound on the viability and metabolic activity of cancer cells.[12]

  • Methodology: The MTT assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[12]

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to attach for 24 hours.[12]

    • Treat the cells with various concentrations of the test compound for a specified duration.[12]

    • Add MTT solution to each well and incubate for 3-4 hours for formazan crystal formation.[12]

    • Solubilize the formazan crystals with a suitable solvent.[12]

    • Measure the absorbance at a specific wavelength to determine cell viability.[12]

MTT_Assay_Workflow CellSeeding Seed Cancer Cells in 96-well plate CompoundTreatment Treat with Test Compound CellSeeding->CompoundTreatment MTT_Addition Add MTT Solution CompoundTreatment->MTT_Addition Incubation Incubate (3-4h) MTT_Addition->Incubation Formazan_Formation Formazan Crystals Form (in viable cells) Incubation->Formazan_Formation Solubilization Solubilize Crystals Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance

Caption: Workflow for the MTT-based cell viability assay.

References

Comparative Cytotoxicity Analysis of 4,5-Dibromopyridazin-3(2H)-one and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 4,5-Dibromopyridazin-3(2H)-one and similar pyridazinone compounds. Due to the limited publicly available cytotoxicity data for this compound, this comparison focuses on its close structural analog, 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (referred to as Pyr-1), and other relevant pyridazinone derivatives. The data presented is based on published experimental findings and aims to provide a valuable resource for researchers in the field of anticancer drug discovery.

Executive Summary

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (CC50 values) of Pyr-1 against various human cancer cell lines. The CC50 value represents the concentration of the compound required to cause a 50% reduction in cell viability.

CompoundCancer Cell LineCell TypeCC50 (µM)
Pyr-1HL-60Acute Promyelocytic Leukemia0.39[1]
Pyr-1CEMT-lymphoblastic LeukemiaNot specified, but showed high selective cytotoxicity[1]
Pyr-1MDA-MB-231Triple-Negative Breast AdenocarcinomaNot specified, but showed high selective cytotoxicity[1]
Pyr-1MDA-MB-468Triple-Negative Breast AdenocarcinomaNot specified, but showed high selective cytotoxicity[1]
Pyr-1A-549Lung CarcinomaNot specified, but showed high selective cytotoxicity[1]

Note: The original research identified Pyr-1 as the most potent among six tested pyridazinone derivatives against the MDA-MB-231 cell line.[1]

Structure-Activity Relationship (SAR) Insights

The cytotoxic efficacy of pyridazinone derivatives is significantly influenced by the nature and position of substituents on the pyridazinone ring.

  • Halogenation at C4 and C5: The presence of halogens at the 4th and 5th positions of the pyridazinone ring appears to be a key determinant of cytotoxic activity. In the case of Pyr-1, the two chlorine atoms contribute to its high potency. While no direct comparative data for a bromo- versus chloro-substituted analog at these positions was found, generally in medicinal chemistry, bromine is larger and more lipophilic than chlorine, which can influence cell membrane permeability and binding to target proteins. This could potentially lead to differences in cytotoxic potency and selectivity.

  • Substitution at N2: The nature of the substituent at the N2 position of the pyridazinone ring also plays a crucial role in determining the anticancer activity of these compounds.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxicity of pyridazinone derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of the formazan, which is soluble in an organic solvent, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Differential Nuclear Staining (DNS) Assay

This fluorescence-based assay distinguishes between live and dead cells based on membrane integrity.

Principle: The assay utilizes two fluorescent dyes: Hoechst 33342 and Propidium Iodide (PI). Hoechst 33342 is a cell-permeant dye that stains the nuclei of all cells (live and dead) blue. PI is a cell-impermeant dye that only enters cells with compromised cell membranes, staining the nuclei of dead cells red.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Staining: After compound treatment, add a solution containing both Hoechst 33342 and Propidium Iodide to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Imaging: Acquire images of the stained cells using a fluorescence microscope equipped with appropriate filters for blue and red fluorescence.

  • Image Analysis: Use automated image analysis software to count the total number of cells (blue nuclei) and the number of dead cells (red nuclei).

  • Data Analysis: Calculate the percentage of dead cells for each treatment condition and determine the CC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the cytotoxic action of pyridazinone derivatives and a general workflow for cytotoxicity testing.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Compound Preparation (e.g., this compound) treatment Treatment with Compounds compound_prep->treatment seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation assay_step Assay-specific steps (e.g., MTT or DNS staining) incubation->assay_step measurement Absorbance/Fluorescence Measurement assay_step->measurement calculation Calculation of Cell Viability (%) measurement->calculation cc50 Determination of CC50 calculation->cc50

Caption: General experimental workflow for assessing cytotoxicity.

apoptosis_pathway compound Pyridazinone Derivative (e.g., Pyr-1) ros Increased Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction (Loss of Membrane Potential) ros->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp dna_frag DNA Fragmentation casp3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by pyridazinone derivatives.

Conclusion and Future Directions

While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the significant anticancer activity of its chlorinated analog, Pyr-1, suggests that the 4,5-dihalogenated pyridazinone scaffold is a promising area for anticancer drug development. The available data strongly indicates that these compounds exert their cytotoxic effects through the induction of apoptosis.

Future research should focus on:

  • Direct evaluation of this compound: Synthesizing and testing the cytotoxicity of this specific compound against a panel of cancer cell lines is a critical next step.

  • Comparative studies: A head-to-head comparison of 4,5-dibromo, 4,5-dichloro, and other 4,5-dihalo-pyridazinone derivatives would provide valuable insights into the structure-activity relationship and the influence of different halogens on cytotoxic potency and selectivity.

  • Mechanism of action studies: Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will be essential for their development as therapeutic agents.

This comparative guide, by consolidating the existing knowledge on similar compounds, provides a foundational resource for researchers to design and execute these future studies, ultimately contributing to the advancement of novel cancer therapies.

References

In Vitro Efficacy of Pyridazin-3(2H)-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the in vitro efficacy of various derivatives of pyridazin-3(2H)-one. It is important to note that while the core topic focuses on 4,5-Dibromopyridazin-3(2h)-one derivatives, a comprehensive literature search did not yield specific in vitro efficacy data for this particular scaffold. Therefore, this guide presents findings on the broader class of pyridazin-3(2H)-one derivatives to offer valuable insights into their potential biological activities. The presented data, experimental protocols, and proposed mechanisms of action for various pyridazinone analogs can serve as a foundational resource for the design and evaluation of novel this compound derivatives.

Overview of Biological Activities

Pyridazin-3(2H)-one derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of in vitro biological activities. These include anticancer, antimicrobial, and vasodilatory effects, among others. The biological activity is significantly influenced by the nature and position of substituents on the pyridazinone ring.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the in vitro biological activities of various pyridazin-3(2H)-one derivatives based on available literature.

Table 1: Anticancer Activity of Pyridazin-3(2H)-one Derivatives
Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Pyridazino[4,5-b]indol-4-one (Furan-2-yl analog)Huh-7, Caco2, MDA-MB-231AntiproliferativeSubmicromolar[1]
1,3,4-Thiadiazole derivative (A2)MCF-7Cytotoxicity52.35[2]
1,3,4-Thiadiazole derivative (A3)MCF-7Cytotoxicity54.81[2]
1,3,4-Thiadiazole derivative (B1)MCF-7Cytotoxicity53.9[2]
1,3,4-Thiadiazole derivative (B3)MCF-7Cytotoxicity54.1[2]
1-Thia-4-azaspiro[4.5]decane derivative (Compound 7)HCT-116Anticancer0.0922[3]
1-Thia-4-azaspiro[4.5]decane derivative (Compound 9)HCT-116Anticancer0.101[3]
1-Thia-4-azaspiro[4.5]decane derivative (Compound 14)HCT-116Anticancer0.1201[3]
1-Thia-4-azaspiro[4.5]decane derivative (Compound 18)HCT-116Anticancer0.115[3]
1-Thia-4-azaspiro[4.5]decane derivative (Compound 19)HCT-116Anticancer0.118[3]
Table 2: Antimicrobial Activity of Pyridazin-3(2H)-one Derivatives
Compound/DerivativeMicroorganismAssay TypeMIC (µg/mL)Reference
4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-dihydropyridine (Compound 2b)S. aureusAntibacterial64[4]
2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine (Compound 3a)S. aureus, B. subtilisAntibacterial64[4]
2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine (Compound 3e)B. subtilisAntibacterial64[4]
2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine (Compound 3g)B. subtilisAntibacterial64[4]
1,4-dihydropyridine derivative (Compound 33)M. smegmatisAntibacterial9[5]
1,4-dihydropyridine derivative (Compound 33)S. aureusAntibacterial25[5]
1,4-dihydropyridine derivative (Compound 33)E. coliAntibacterial100[5]
Table 3: Vasorelaxant Activity of Pyridazin-3(2H)-one Derivatives
Compound/DerivativeAssay TypeEC50 (µM)Reference
4-substituted thiosemicarbazide side chain (Compound 4f)Vasorelaxant0.0136[6][7]
4-substituted thiosemicarbazide side chain (Compound 4h)Vasorelaxant0.0117[6][7]
Cyclized thiosemicarbazide side chain (Compound 5d)Vasorelaxant0.0053[6][7]
Cyclized thiosemicarbazide side chain (Compound 5e)Vasorelaxant0.0025[6][7]
6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amideVasodilatory0.051[8]
N,O-dibenzyl derivativeVasodilator and antiplatelet35.3[8]
2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-oneVasorelaxant0.08[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the efficacy of pyridazin-3(2H)-one derivatives.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Isolated Tissue Bath Assay for Vasorelaxant Activity

This ex vivo method assesses the ability of a compound to relax pre-contracted blood vessels.

  • Tissue Preparation: A segment of an artery (e.g., rat thoracic aorta) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Contraction: The arterial ring is pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

  • Measurement of Relaxation: The isometric tension of the arterial ring is continuously recorded. Relaxation is measured as the percentage decrease in the pre-contracted tension.

  • Data Analysis: A concentration-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

Visualizing Experimental Processes and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental Workflow: In Vitro Anticancer Screening```dot

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Add varying concentrations of Pyridazinone Derivatives seed->treat mtt Add MTT Reagent Incubate Solubilize Formazan treat->mtt read Measure Absorbance (Plate Reader) mtt->read calc Calculate % Viability & IC50 read->calc

References

Safety Operating Guide

Proper Disposal of 4,5-Dibromopyridazin-3(2h)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of 4,5-Dibromopyridazin-3(2h)-one are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This heterocyclic compound, containing bromine, is classified as a hazardous material and necessitates strict handling and disposal protocols. This guide provides essential, step-by-step information for the safe management of this compound waste.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Minimum Required PPE:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: Lab coat.

  • Respiratory Protection: In cases of handling the solid form where dust may be generated, use an approved/certified respirator.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all federal, state, and local environmental control regulations. As a brominated organic compound, it is categorized as a halogenated hazardous waste and must not be disposed of in standard trash or down the drain.[1][2]

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure compound, solutions, and contaminated lab supplies (e.g., filter paper, gloves, vials), must be segregated as Halogenated Organic Waste .[1][2]

  • Use designated, clearly labeled, and compatible waste containers. The containers should be kept closed except when adding waste.[1]

Step 2: Waste Collection and Labeling

  • Solid Waste: Collect un-rinsed empty containers and contaminated solids in a designated, leak-proof container lined with a suitable plastic bag.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and compatible container. Do not mix with non-halogenated waste.[1]

  • All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

Step 3: Storage of Waste

  • Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly marked as a hazardous waste accumulation area.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

  • The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration at a permitted hazardous waste facility.[3]

  • Provide the disposal company with a complete and accurate waste inventory, including the Safety Data Sheet (SDS) for this compound.

In Case of a Spill:

  • Evacuate the immediate area and ensure proper ventilation.

  • Wearing appropriate PPE, contain the spill.

  • For small spills of the solid material, carefully sweep or vacuum the powder, avoiding dust generation, and place it in a labeled hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

  • Clean the spill area thoroughly.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₄H₂Br₂N₂O
Molecular Weight 253.88 g/mol [4]
Melting Point 231-233 °C
Density 2.5 ± 0.1 g/cm³[5]
Appearance Solid
UN Number 2811[6][7]

GHS Hazard Information

This compound is classified with the following hazards:

  • GHS Pictogram:

    alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_LabOperations Laboratory Operations cluster_WasteCollection Waste Collection & Storage cluster_FinalDisposal Final Disposal Start Generation of This compound Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregation Segregate as 'Halogenated Organic Waste' PPE->Segregation SolidWaste Collect Solid Waste in Designated Labeled Container Segregation->SolidWaste LiquidWaste Collect Liquid Waste in Designated Labeled Container Segregation->LiquidWaste Storage Store in a Cool, Dry, Ventilated Secondary Containment Area SolidWaste->Storage LiquidWaste->Storage LicensedCompany Arrange for Collection by a Licensed Waste Management Company Storage->LicensedCompany Incineration High-Temperature Incineration at a Permitted Facility LicensedCompany->Incineration End Proper Disposal Complete Incineration->End

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 4,5-Dibromopyridazin-3(2h)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4,5-Dibromopyridazin-3(2H)-one. The following procedures are designed to ensure the safe handling of this compound and to provide clear, actionable steps for its use and disposal in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles of the solid compound. A face shield offers broader protection for the entire face.[2][3]
Hand Protection Nitrile gloves (double-gloving recommended).Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture.[4]
Body Protection A fully buttoned lab coat or a chemical-resistant gown.Protects skin from accidental spills and contamination. For tasks with a higher risk of exposure, a disposable coverall may be appropriate.[5][6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., OV/AG/P99 or ABEK-P2) should be used.[3]Minimizes the inhalation of hazardous dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from receiving the compound to its use in experimental procedures.

G Workflow for Handling this compound cluster_receiving Receiving and Storage cluster_preparation Preparation and Use cluster_cleanup Cleanup and Disposal A Receive Package B Inspect Container for Damage A->B C Log in Chemical Inventory B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Don Appropriate PPE D->E Retrieve from Storage F Work in a Chemical Fume Hood E->F G Weigh the Required Amount F->G H Perform Experimental Procedure G->H I Decontaminate Work Area H->I After Experiment J Segregate Waste I->J K Dispose of Waste in Accordance with Regulations J->K

Safe handling workflow for this compound.

1. Receiving and Storage:

  • Inspect: Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazards, and date of receipt.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be kept away from incompatible materials such as strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel.

2. Preparation and Use:

  • PPE: Before handling, don all required personal protective equipment as detailed in the table above.

  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[1][2]

  • Weighing and Transfer: Use a spatula to carefully transfer the desired amount of the compound. Avoid creating dust. Close the container tightly immediately after use.

  • Experimental Procedure: When performing reactions, add reagents slowly and maintain awareness of the reaction's progress.

3. Spill Response:

  • Evacuate: In case of a spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, use an inert absorbent material to clean up.[7] Avoid generating dust. Place the spilled material and cleanup supplies in a sealed, labeled container for disposal.

  • Decontamination: Thoroughly decontaminate the spill area after cleanup.

  • Reporting: Report all spills to the laboratory supervisor.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[2][7]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dibromopyridazin-3(2h)-one
Reactant of Route 2
4,5-Dibromopyridazin-3(2h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.